Boc-D-asparagine
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364634 | |
| Record name | Boc-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75647-01-7 | |
| Record name | Boc-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-D-asparagine chemical structure and properties
An In-depth Technical Guide to Boc-D-asparagine
Introduction
Nα-Boc-D-asparagine (Boc-D-Asn-OH) is a pivotal derivative of the non-essential amino acid D-asparagine. It serves as a fundamental building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is a critical modification that prevents unwanted polymerization during the peptide coupling steps. This guide provides a comprehensive overview of the chemical structure, properties, applications, and experimental protocols related to this compound for researchers and professionals in drug development and biotechnology.
Chemical Structure and Identifiers
This compound is structurally characterized by a D-asparagine core where the alpha-amino group is protected by a tert-butyloxycarbonyl group. This protecting group is stable under various conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).
-
IUPAC Name: (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid.[1][]
-
Synonyms: Boc-D-Asn-OH, Nalpha-Boc-D-asparagine, (R)-4-AMINO-2-((TERT-BUTOXYCARBONYL)AMINO)-4-OXOBUTANOIC ACID.[1][][3]
Caption: 2D representation of the this compound molecule.
Chemical and Physical Properties
The physical and chemical properties of this compound are critical for its storage, handling, and application in synthesis protocols. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 232.23 g/mol | [1][4] |
| Appearance | White powder | [3] |
| Melting Point | 175-181 °C | [3] |
| Optical Rotation | [α]D²⁰ = +6.5 ± 2° (c=1 in DMF) | [3] |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |
| InChI Key | FYYSQDHBALBGHX-RXMQYKEDSA-N |
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid monomer in Boc solid-phase peptide synthesis (Boc-SPPS).[5] The Boc strategy is a foundational technique for synthesizing peptides and small proteins.[]
Role in Boc-SPPS:
-
N-α-Protection: The Boc group effectively protects the alpha-amino functionality, preventing self-coupling and allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.[7]
-
Incorporation of D-Amino Acids: The use of the D-enantiomer is crucial for synthesizing peptides with specific secondary structures, increased proteolytic stability, or unique biological activities that differ from their L-amino acid counterparts.
-
Side-Chain Considerations: While the asparagine side-chain amide is generally stable, it can undergo dehydration to a nitrile under certain activation conditions, especially during the synthesis of long peptides.[7] For sequences prone to this side reaction, further protection of the side-chain amide with groups like xanthyl (Xan) may be considered.[8]
The Boc strategy, while older than the Fmoc strategy, offers advantages for synthesizing long or hydrophobic peptides, as the aggressive deprotection conditions (strong acid) can help disrupt aggregation.[]
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the reaction of D-asparagine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A general procedure is outlined below, adapted from protocols for the L-enantiomer.[4][9]
-
Dissolution: D-asparagine and a base such as sodium carbonate (Na₂CO₃) are dissolved in a mixture of water and a miscible organic solvent like 1,4-dioxane.
-
Reaction: Di-tert-butyl dicarbonate is added to the solution, and the mixture is stirred at room temperature, typically overnight.
-
Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with HCl) to a pH of approximately 2, causing the Boc-protected product to precipitate.[9]
-
Isolation: The white solid product is collected by filtration, washed with water, and dried.
Incorporation into a Peptide Chain via Boc-SPPS
The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling steps performed on a solid-phase resin (e.g., Merrifield or PAM resin).[10][11] The workflow for adding a this compound residue is as follows:
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Detailed Coupling Protocol (Example using DIC/HOBt)
This protocol describes the activation of this compound with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling to a resin-bound peptide.[10]
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to resin loading) and HOBt (equimolar to the amino acid) in DMF.
-
Pre-activation: Cool the activation mixture to 0°C and add DIC (equimolar to the amino acid). Allow the solution to pre-activate for 10-15 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: The reaction progress can be monitored using the ninhydrin (Kaiser) test. A negative result (beads remain yellow) indicates that the coupling is complete.[10]
-
Washing: Upon completion, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts before proceeding to the deprotection step for the next cycle.
References
- 1. This compound | C9H16N2O5 | CID 1623168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 75647-01-7 [m.chemicalbook.com]
- 5. Boc- D -Asn-OH = 98.0 TLC 75647-01-7 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
Physicochemical Properties of Nα-Boc-D-asparagine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Nα-Boc-D-asparagine, a key building block in peptide synthesis and various pharmaceutical applications.[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, peptide chemistry, and materials science.
Core Physicochemical Data
Nα-Boc-D-asparagine presents as a white crystalline powder.[1] The following table summarizes its key quantitative physicochemical properties.
| Property | Value | References |
| Molecular Formula | C₉H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 232.23 g/mol | [2] |
| Melting Point | 165-169 °C | [2] |
| Appearance | White fine crystalline powder | [2] |
| Optical Rotation | [α]²⁰/D +6.5 ± 2° (c=1 in DMF) | [1] |
| Solubility | Soluble in Dimethylformamide (DMF). A study on the L-enantiomer, which is expected to have identical solubility, showed solubility in water, methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutanol, sec-butanol, acetone, and 1,4-dioxane, with lower solubility in acetonitrile and ethyl acetate. | [2][3][4] |
| Purity | ≥99% (HPLC) | [1] |
| Storage | 2-8°C, sealed in a dry environment. | [2] |
Spectroscopic Data
¹H NMR Spectrum (Reference: Nα-Boc-L-asparagine in DMSO-d₆, 399.65 MHz) [5]
-
~1.38 ppm (s, 9H): tert-butyl group protons
-
~2.44 ppm (m, 1H): β-CH proton
-
~2.58 ppm (m, 1H): β-CH proton
-
~4.23 ppm (m, 1H): α-CH proton
-
~6.87 ppm (d, 1H): NH of Boc group
-
~6.92 ppm & ~7.33 ppm (br s, 2H): Amide protons of the side chain
-
~12.5 ppm (br s, 1H): Carboxylic acid proton
¹³C NMR Spectrum (Reference: Nα-Boc-L-asparagine) [6] The exact chemical shifts can vary based on the solvent and experimental conditions. Key expected signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α- and β-carbons of the asparagine backbone, and the methyl carbons of the Boc group.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of Nα-Boc-D-asparagine.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
-
Sample Preparation: A small amount of the dry Nα-Boc-D-asparagine powder is finely ground, if necessary. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Optical Rotation Measurement
Principle: Chiral molecules, such as Nα-Boc-D-asparagine, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound.
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
Solution Preparation: An accurately weighed sample of Nα-Boc-D-asparagine is dissolved in a known volume of a specified solvent (e.g., DMF) to a precise concentration (e.g., 1 g/100 mL).
-
Instrument Calibration: The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.
-
Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The observed angle of rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Reporting: The specific rotation is reported along with the temperature, wavelength of light, and solvent used.
Solubility Determination (Gravimetric Method)
Principle: The solubility of a compound in a particular solvent at a given temperature is the maximum amount of that compound that can dissolve in a given amount of the solvent to form a saturated solution.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Sample Preparation: An excess amount of Nα-Boc-D-asparagine is added to a series of vials, each containing a known volume or mass of a specific solvent.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.
-
Solvent Evaporation: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed evaporating dish or vial. The solvent is then carefully evaporated under reduced pressure or in a fume hood.
-
Mass Determination: The mass of the remaining solid (the dissolved Nα-Boc-D-asparagine) is determined by weighing the dish or vial after complete solvent removal.
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of Nα-Boc-D-asparagine.
Caption: Workflow for the Physicochemical Characterization of Nα-Boc-D-asparagine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-D-Asparagine | 75647-01-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. BOC-L-Asparagine(7536-55-2) 1H NMR spectrum [chemicalbook.com]
- 6. BOC-L-Asparagine(7536-55-2) 13C NMR spectrum [chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. microbenotes.com [microbenotes.com]
An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Asparagine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine), a critical building block in peptide synthesis for pharmaceutical and biotechnological applications.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is essential for preventing unwanted side reactions at the α-amino group of D-asparagine during peptide chain elongation.[1] This document outlines a standard synthesis protocol, various purification methodologies, and includes quantitative data to assist researchers in obtaining high-purity this compound.
I. Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of D-asparagine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the L-enantiomer.
Materials:
-
D-(-)-Asparagine monohydrate[3]
-
Di-tert-butyl dicarbonate (Boc)₂O[3]
-
Sodium carbonate (Na₂CO₃)[3]
-
1,4-Dioxane[3]
-
Deionized water[3]
-
Hydrochloric acid (HCl), 37%
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution of Starting Materials: In a suitable reaction vessel, dissolve D-(-)-asparagine monohydrate (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of deionized water and 1,4-dioxane at room temperature.
-
Addition of Boc Anhydride: To the stirred solution, slowly add di-tert-butyl dicarbonate (1.2 eq.).
-
Reaction: Allow the reaction mixture to stir overnight at room temperature.
-
Work-up:
-
Remove the 1,4-dioxane by distillation under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid. A white solid should precipitate.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum to yield the crude this compound.
-
Caption: General workflow for the purification of Boc-amino acids by recrystallization. [4]
B. Flash Chromatography
Flash chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.
Experimental Protocol: Flash Chromatography of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Pack a silica gel column with a suitable mobile phase. A common solvent system for Boc-protected amino acids is a gradient of methanol in chloroform or dichloromethane. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve peak shape. [5]3. Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Flash Chromatography Workflow
References
The Mechanism of Boc Protection of D-Asparagine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The temporary protection of amino groups is a cornerstone of peptide synthesis and the broader field of organic chemistry. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines, offering stability in a range of reaction conditions and facile removal. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and potential side reactions associated with the Boc protection of D-asparagine.
Core Mechanism of Nα-Boc Protection
The protection of the α-amino group of D-asparagine with a Boc group is typically achieved through nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the α-amino nitrogen of D-asparagine onto one of the electrophilic carbonyl carbons of Boc anhydride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected D-asparagine and a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and tert-butanol. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.
Key Reaction Parameters for Nα-Boc Protection of D-Asparagine
| Parameter | Value/Condition | Reference |
| Starting Material | D-Asparagine (or L-Asparagine) | [1][2] |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1][2] |
| Solvent System | 1:1 mixture of 1,4-dioxane and water or water with NaOH | [1][2] |
| Base | Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) | [1][2] |
| Molar Ratio (Asn:Base:(Boc)₂O) | ~1:1:1.2 or ~1:3:1.1 | [1][2] |
| Temperature | Room temperature to 34°C | [1][2] |
| Reaction Time | 4 hours to overnight | [1][2] |
| Work-up | Removal of organic solvent, acidification to pH 2-4.5, filtration of precipitate | [1][2] |
| Typical Yield | 91% | [1] |
Experimental Protocol: Synthesis of Nα-Boc-D-Asparagine
This protocol is adapted from a procedure for the synthesis of Boc-L-asparagine and is directly applicable to the D-enantiomer.[1]
Materials:
-
D-Asparagine
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Water
-
37% Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve D-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane.
-
To this solution, slowly add di-tert-butyl dicarbonate (1.2 eq.) at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the 1,4-dioxane by distillation under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid. A white solid will precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry under appropriate conditions to yield Nα-Boc-D-asparagine.
Side-Chain Protection: A Critical Consideration
While the α-amino group is the primary site of Boc protection, the side-chain amide of asparagine can participate in an undesirable side reaction, particularly during peptide synthesis.
Dehydration to Nitrile
During the activation of the carboxylic acid for peptide bond formation, especially when using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide of an unprotected asparagine residue can undergo dehydration to form a β-cyanoalanine residue.[3] This results in the incorporation of an incorrect amino acid into the peptide sequence.
To prevent this side reaction, the asparagine side-chain amide is often protected. A commonly used protecting group in this context is the trityl (Trt) group.[3] The bulky trityl group sterically hinders the amide, preventing its dehydration during the activation step. Furthermore, the use of a trityl group on the side chain can improve the solubility of the protected amino acid derivative.
Experimental Protocol: Synthesis of Nα-Boc-Nγ-trityl-D-asparagine
Deprotection of the Trityl Group
The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid-phase resin using a strong acid, such as trifluoroacetic acid (TFA).[4][5] However, the cleavage of the Trt group from the asparagine side chain can be sluggish, particularly when the Asn(Trt) residue is at the N-terminus of the peptide.[6] This can lead to incomplete deprotection and a mixture of the desired peptide and the Trt-protected peptide.
Cleavage Cocktail Compositions for Trt Deprotection
| Cleavage Cocktail Composition (v/v/v) | Application Notes | Reference |
| 95% TFA / 5% Water | Suitable for simple peptides without sensitive residues. High risk of side reactions. | [4] |
| 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water | A common and effective non-odorous cocktail. TIS is an excellent scavenger for the trityl cation. | [4] |
| 88% TFA / 5% Phenol / 5% Water / 2% TIS (Reagent B) | "Odorless" cocktail effective for scavenging Trt groups. | [4] |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) (Reagent K) | A robust, "universal" cocktail for complex peptides with sensitive residues. Contains malodorous thiols. | [4] |
General Deprotection Protocol:
-
The dried peptide-resin is treated with the chosen cleavage cocktail (e.g., TFA/TIS/Water) for 2-4 hours at room temperature.[4]
-
The resin is filtered off, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.[7]
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.[7]
Visualizing the Processes
Mechanism of Nα-Boc Protection of D-Asparagine
Caption: Nα-Boc protection of D-Asparagine.
Experimental Workflow for Nα-Boc-D-Asparagine Synthesis
Caption: Synthesis of Nα-Boc-D-Asparagine.
Prevention of Side-Chain Dehydration
Caption: Role of Trt group in preventing dehydration.
References
- 1. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of Boc-D-Asparagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine), an essential building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound verification and quality control.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound. Note that the data for the L-enantiomer (Boc-L-asparagine) is spectroscopically identical to the D-enantiomer, with the exception of the sign of its optical rotation.
Table 1: ¹H NMR Spectroscopic Data for Boc-L-asparagine
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.5 | br | COOH |
| 7.33 | br | CONH₂ |
| 6.92 | br | CONH₂ |
| 6.87 | d | NH (Boc) |
| 4.23 | q | α-CH |
| 2.49 | m | β-CH₂ |
| 2.44 | m | β-CH₂ |
| 1.38 | s | C(CH₃)₃ |
Solvent: DMSO-d₆, 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for Boc-L-asparagine
| Chemical Shift (δ) ppm | Assignment |
| 172.48 | COOH |
| 175.08 | CONH₂ |
| 154.43 | C=O (Boc) |
| 77.36 | C (CH₃)₃ |
| 53.25 | α-CH |
| 30.23 | β-CH₂ |
| 26.04 | C(C H₃)₃ |
Solvent: DMSO-d₆, 100 MHz[1]
Table 3: IR Spectroscopic Data for Boc-L-asparagine
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretching (amide and carbamate) |
| ~3200-2500 | O-H stretching (carboxylic acid) |
| ~2980-2850 | C-H stretching (alkyl) |
| ~1710 | C=O stretching (carboxylic acid) |
| ~1680 | C=O stretching (carbamate, Boc) |
| ~1650 | C=O stretching (primary amide) |
| ~1520 | N-H bending (amide II) |
Sample Preparation: KBr disc or Nujol mull
Table 4: Mass Spectrometry Data for Boc-L-asparagine
| m/z | Relative Intensity (%) | Proposed Fragment |
| 233 | ~5 | [M+H]⁺ |
| 177 | ~7 | [M+H - C₄H₈]⁺ |
| 159 | ~27 | [M+H - C₄H₈ - H₂O]⁺ |
| 132 | ~47 | [Asparagine+H]⁺ |
| 131 | ~41 | [Asparagine+H - H]⁺ |
| 114 | ~11 | [Asparagine+H - H₂O]⁺ |
| 88 | ~14 | [C₄H₆NO]⁺ |
| 87 | ~100 | [C₃H₃N₂O]⁺ |
| 57 | ~98 | [C₄H₉]⁺ (tert-butyl cation) |
| 44 | ~59 | [CONH₂]⁺ |
| 41 | ~73 | [C₃H₅]⁺ |
Ionization Method: Electron Ionization (EI)[1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of Boc-protected amino acids.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 second
-
-
Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Parameters:
-
Acquisition mode: Proton-decoupled.
-
Number of scans: 1024
-
Relaxation delay: 2 seconds
-
-
Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
4. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
2. Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer.
-
Ionization energy: Typically 70 eV.
-
Acquire the mass spectrum over a suitable m/z range.
3. Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Ionization mode: Positive ion mode is typically used.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to obtain a stable signal of the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Visualizations
The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data for a compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Key fragmentation pathways of this compound in mass spectrometry.
References
Solubility of Boc-D-asparagine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-asparagine (Boc-D-asparagine), a crucial protected amino acid in peptide synthesis and pharmaceutical development. An understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, purification processes, and formulation strategies. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key workflows and concepts through diagrams.
Core Concepts in this compound Solubility
This compound is an amino acid derivative where the alpha-amino group of D-asparagine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule, which, in conjunction with the polar carboxylic acid and side-chain amide, dictates its solubility profile. The interplay of factors such as solvent polarity, hydrogen bonding capacity, and cohesive energy density influences the extent to which this compound can be dissolved.[1] Generally, solvents capable of effectively solvating both the polar and nonpolar regions of the molecule will exhibit a higher solubilizing capacity.
Quantitative and Qualitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published, a comprehensive study on its enantiomer, Boc-L-asparagine, provides precise measurements in a range of solvents.[1] In achiral solvents, enantiomers exhibit identical physical properties, including solubility. Therefore, the data for the L-isomer serves as a reliable and accurate proxy for the D-isomer.
Qualitative data indicates that this compound is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3]
Table 1: Mole Fraction Solubility (x₁) of Boc-L-asparagine in Various Solvents at Different Temperatures (K) [1]
| Temperature (K) | Water (10³x₁) | Methanol (10³x₁) | Ethanol (10³x₁) | n-Propanol (10³x₁) | i-Propanol (10³x₁) | n-Butanol (10³x₁) | i-Butanol (10³x₁) | s-Butanol (10³x₁) | n-Pentanol (10³x₁) | Acetonitrile (10³x₁) | Acetone (10³x₁) | 2-Butanone (10³x₁) |
| 283.15 | 3.31 | 14.32 | 9.01 | 6.53 | 4.98 | 3.67 | 2.89 | 3.25 | 2.54 | 0.89 | 16.21 | 11.56 |
| 288.15 | 3.89 | 16.98 | 10.76 | 7.85 | 6.01 | 4.45 | 3.52 | 3.96 | 3.10 | 1.08 | 19.15 | 13.84 |
| 293.15 | 4.58 | 20.09 | 12.83 | 9.42 | 7.23 | 5.38 | 4.28 | 4.82 | 3.77 | 1.31 | 22.61 | 16.53 |
| 298.15 | 5.38 | 23.72 | 15.28 | 11.28 | 8.68 | 6.49 | 5.18 | 5.85 | 4.58 | 1.59 | 26.69 | 19.71 |
| 303.15 | 6.32 | 27.94 | 18.16 | 13.48 | 10.40 | 7.81 | 6.26 | 7.08 | 5.55 | 1.93 | 31.48 | 23.47 |
| 308.15 | 7.42 | 32.86 | 21.56 | 16.08 | 12.44 | 9.38 | 7.54 | 8.56 | 6.72 | 2.34 | 37.10 | 27.91 |
| 313.15 | 8.71 | 38.59 | 25.56 | 19.16 | 14.85 | 11.23 | 9.07 | 10.32 | 8.12 | 2.84 | 43.68 | 33.15 |
| 318.15 | 10.21 | 45.26 | 30.27 | 22.80 | 17.69 | 13.43 | 10.89 | 12.41 | 9.79 | 3.44 | 51.37 | 39.33 |
| 323.15 | 11.95 | 53.02 | 35.79 | 27.11 | 21.04 | 16.03 | 13.06 | 14.89 | 11.78 | 4.16 | 60.36 | 46.59 |
Note: The data presented is for Boc-L-asparagine, which is expected to have identical solubility to this compound in the achiral solvents listed.
Experimental Protocol: Determination of Solubility via the Static Gravimetric Method
The following protocol outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the static equilibrium (or isothermal shake-flask) method followed by gravimetric analysis. This is a standard and reliable method for determining the solubility of a solid compound in a liquid.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
2. Experimental Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle and continuous agitation helps to accelerate the dissolution process.
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a pre-weighed evaporation dish to remove all undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator or a gentle stream of nitrogen. Continue drying until a constant weight is achieved.
-
Gravimetric Analysis: After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried this compound residue.
3. Data Calculation and Reporting:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Determine the solubility by dividing the mass of the dissolved solute by the volume of the supernatant aliquot taken.
-
Report the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).
-
Always specify the temperature at which the solubility was determined.
-
It is recommended to perform the experiment in triplicate to ensure reproducibility and report the mean value with the standard deviation.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining the equilibrium solubility.
Factors Influencing Solubility
The solubility of this compound is a complex interplay between the properties of the solute and the solvent. The following diagram illustrates the key factors that govern this relationship.
Caption: Key factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Crystal Structure of N-tert-butoxycarbonyl-protected Amino Acids: A Representative Study of Boc-L-Alanine
Disclaimer: Extensive searches of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a specific entry for the crystal structure of Boc-D-asparagine. To fulfill the requirements of this technical guide, the well-characterized crystal structure of a closely related compound, Boc-L-alanine , will be used as a representative example. The methodologies and principles described herein are broadly applicable to the crystallographic study of Boc-protected amino acids.
Introduction
N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Their three-dimensional structure in the solid state provides crucial insights into molecular conformation, packing, and intermolecular interactions, which can influence reaction kinetics, crystal growth, and the conformational preferences of the resulting peptides. This guide provides a detailed overview of the crystallographic data and the experimental procedures for determining the crystal structure of Boc-protected amino acids, using Boc-L-alanine as a case study.
Crystallographic Data
The following tables summarize the key crystallographic parameters for Boc-L-alanine, allowing for a comprehensive understanding of its solid-state structure.
Crystal Data and Structure Refinement
This table provides the fundamental lattice parameters and details of the X-ray diffraction experiment and structure refinement.
| Parameter | Boc-L-alanine |
| Empirical Formula | C₈H₁₅NO₄ |
| Formula Weight | 189.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.833(2) |
| b (Å) | 10.339(3) |
| c (Å) | 11.289(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1031.5(5) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 100 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Data Collection Method | Single-Crystal X-ray Diffraction |
| R-factor | Data not available in the provided sources |
| Goodness-of-fit (GOF) | Data not available in the provided sources |
Data for Boc-L-Alanine was obtained from the Crystallography Open Database (COD), entry 4312142, as cited in a comparative guide.[1]
Selected Interatomic Distances and Angles
The following table presents typical bond lengths and angles for the core structure of a Boc-protected amino acid. These values are illustrative and would be precisely determined during structure refinement for a specific crystal.
| Bond/Angle | Description | Typical Value (Å or °) |
| Bond Lengths (Å) | ||
| Cα - C' | Alpha-carbon to carbonyl carbon | ~1.52 |
| C' - O | Carbonyl carbon to carbonyl oxygen | ~1.25 |
| C' - OH | Carbonyl carbon to hydroxyl oxygen | ~1.30 |
| N - Cα | Amine nitrogen to alpha-carbon | ~1.46 |
| N - C(Boc) | Amine nitrogen to Boc carbonyl carbon | ~1.35 |
| Bond Angles (°) | ||
| N - Cα - C' | Main chain bond angle | ~111 |
| Cα - C' - O | Carbonyl group bond angle | ~117 |
| Cα - N - C(Boc) | Boc group to main chain nitrogen angle | ~120 |
Experimental Protocols
The determination of the crystal structure of a Boc-protected amino acid involves two primary stages: crystallization to obtain high-quality single crystals and single-crystal X-ray diffraction to collect diffraction data.
Crystallization Protocol: Vapor Diffusion
This method is widely used for growing single crystals of small molecules suitable for X-ray diffraction.[1]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the Boc-protected amino acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Apparatus Setup:
-
Place a small, open vial (the "inner vial") containing 0.5-1.0 mL of the prepared solution inside a larger, sealable container (e.g., a beaker or jar).
-
Add a larger volume (5-10 mL) of a less polar "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
-
Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the Boc-protected amino acid and inducing crystallization.[1]
-
Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). Crystal growth can take several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a cryoloop.
Single-Crystal X-ray Diffraction Protocol
This protocol outlines the steps for collecting and processing diffraction data.[1]
-
Crystal Mounting: Mount a selected single crystal on a goniometer head using a cryoloop and a small amount of a cryoprotectant oil.[1]
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.[1]
-
An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.[1]
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[1]
-
-
Data Processing: The collected diffraction intensities are processed, integrated, and corrected for various experimental factors (e.g., Lorentz and polarization effects).[1]
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial model of the electron density.[1]
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, resulting in a final, accurate crystal structure.[1]
Visualized Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of a Boc-protected amino acid.
Caption: Experimental workflow for crystal structure determination.
Conclusion
While the specific crystal structure of this compound is not currently available in public databases, the analysis of representative structures like Boc-L-alanine provides a solid framework for understanding the solid-state properties of this important class of compounds. The detailed protocols for crystallization and X-ray diffraction outlined in this guide serve as a practical reference for researchers in peptide chemistry, drug development, and materials science, enabling the structural characterization of novel Boc-protected amino acids and their derivatives.
References
The Strategic Incorporation of Boc-D-asparagine: A Technical Guide to Enhancing Peptide Stability and Modulating Conformation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the pursuit of enhanced stability and controlled conformation is paramount. The strategic incorporation of non-canonical amino acids, such as D-isomers, has emerged as a powerful tool to overcome the inherent limitations of native peptides, notably their susceptibility to enzymatic degradation and conformational instability. This technical guide provides an in-depth exploration of the role of N-α-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine) in modulating peptide stability and conformation.
The "Boc" (tert-butyloxycarbonyl) group is a widely utilized protecting group in solid-phase peptide synthesis (SPPS), facilitating the controlled assembly of amino acids into a desired sequence.[1] While the Boc group is typically removed during synthesis, the incorporation of the D-enantiomer of asparagine has lasting effects on the final peptide's properties. This guide will delve into the mechanisms by which D-asparagine enhances proteolytic resistance, influences secondary structure, and mitigates aggregation, supported by quantitative data and detailed experimental protocols.
Enhancing Peptide Stability through this compound Incorporation
The primary advantage of substituting L-asparagine with D-asparagine lies in the significant improvement of peptide stability, primarily through increased resistance to enzymatic degradation and modulation of chemical degradation pathways.
Resistance to Enzymatic Degradation
Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptides composed of L-amino acids.[2] The introduction of a D-amino acid, such as D-asparagine, creates a peptide bond that is sterically hindered and not recognized by the active site of most common proteases.[2] This steric hindrance drastically reduces the rate of enzymatic cleavage, thereby extending the in vivo half-life of the peptide.
While specific quantitative data for peptides containing solely a this compound substitution is not extensively published, the general principle of enhanced stability through D-amino acid incorporation is well-established. The following table provides hypothetical comparative data based on this principle.
| Parameter | Peptide with L-asparagine | Peptide with D-asparagine | Reference |
| Enzymatic Half-life (t½) in Human Serum | Minutes to hours | Significantly extended (hours to days) | [2] |
| Proteolytic Cleavage Rate | High | Low to negligible | [2] |
Influence on Chemical Stability: Deamidation and Aspartimide Formation
Asparagine residues are prone to chemical degradation through deamidation, a non-enzymatic reaction that proceeds via a succinimide intermediate.[3] This process can lead to the formation of isoaspartate and aspartate residues, potentially altering the peptide's structure and function.[3] The rate of deamidation is influenced by the surrounding amino acid sequence and local flexibility.
The incorporation of D-asparagine can influence this process. While the fundamental chemistry of the asparagine side chain remains, the altered backbone conformation can affect the propensity for the backbone nitrogen to attack the side-chain amide, the initial step in succinimide formation. However, it is important to note that during peptide synthesis, both L- and D-asparagine are susceptible to a side reaction known as aspartimide formation, especially under basic conditions used for Fmoc deprotection.[4] This can lead to racemization and the formation of β-peptide linkages.[4] Careful selection of coupling reagents and protecting groups during synthesis is crucial to minimize these side reactions.[4]
Impact of this compound on Peptide Conformation
The chirality of an amino acid residue has a profound impact on the local and global conformation of a peptide. The introduction of a D-asparagine residue can induce specific conformational constraints, influencing secondary structure and aggregation propensity.
Modulation of Secondary Structure
The substitution of an L-amino acid with its D-enantiomer can disrupt or stabilize secondary structural motifs such as α-helices and β-sheets. D-amino acids can act as "helix breakers" but can also be used to promote the formation of specific types of turns, such as type II' β-turns when followed by a glycine residue. The precise effect on conformation is highly context-dependent, relying on the position of the substitution and the surrounding amino acid sequence.
| Secondary Structure | Peptide with L-asparagine (%) | Peptide with D-asparagine (%) |
| α-Helix | Varies with sequence | Often reduced |
| β-Sheet | Varies with sequence | Can be induced or disrupted |
| β-Turn | Varies with sequence | Can be stabilized (e.g., Type II') |
| Random Coil | Varies with sequence | May increase due to disruption of ordered structures |
Influence on Peptide Aggregation
Peptide aggregation is a significant challenge in the development of peptide-based therapeutics, as it can lead to loss of efficacy and immunogenicity.[6] The propensity of a peptide to aggregate is influenced by its sequence, hydrophobicity, and conformational state. L-asparagine, particularly in repeat sequences, is known to be prone to aggregation, forming β-sheet-rich amyloid fibrils.[7]
The incorporation of D-asparagine can have a complex effect on aggregation. On one hand, by disrupting the formation of uniform β-sheet structures composed entirely of L-amino acids, it can inhibit aggregation. On the other hand, the introduction of a conformational "kink" could potentially expose hydrophobic residues and promote the formation of different types of aggregates.[7] The overall effect is sequence-dependent and requires empirical investigation.
Experimental Protocols
To aid researchers in the evaluation of peptides containing this compound, detailed methodologies for key experiments are provided below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).[8] The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains tryptophan or tyrosine.[8]
-
The final peptide concentration should be in the range of 0.1-1.0 mg/mL.[8]
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.[8]
-
Record spectra at a controlled temperature (e.g., 25°C).
-
Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), d is the path length in cm, and c is the concentration in g/mL.
-
Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures from the CD spectrum.
-
NMR Spectroscopy for Conformational Analysis
Objective: To obtain detailed three-dimensional structural information of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[9]
-
Adjust the pH of the sample to the desired value.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To get an initial overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[9][10]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, to resolve overlapping amide proton signals.
-
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Validate the quality of the calculated structures.
-
In Vitro Protease Stability Assay
Objective: To quantify the resistance of a peptide to enzymatic degradation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum).[11]
-
-
Incubation:
-
Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.[11]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
-
Reaction Quenching and Analysis:
-
Quench the reaction in each aliquot by adding a stopping solution (e.g., trifluoroacetic acid or a protease inhibitor cocktail).[11]
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Peptide Aggregation Assay (Thioflavin T)
Objective: To monitor the kinetics of peptide aggregation and fibril formation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in an appropriate buffer. It is crucial to start with a monomeric, non-aggregated peptide solution, which may require pre-treatment (e.g., filtration, pH adjustment).
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
-
Kinetic Assay:
-
In a microplate, mix the peptide solution with the ThT solution to a final concentration (e.g., 10-50 µM peptide, 10 µM ThT).
-
Incubate the plate in a plate reader with temperature control and shaking capabilities.
-
Monitor the fluorescence intensity of ThT over time (excitation ~440 nm, emission ~485 nm).[12]
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity versus time.
-
The resulting sigmoidal curve can be analyzed to determine key kinetic parameters, including the lag time (t_lag), the apparent growth rate, and the time to reach half-maximal fluorescence (t_50).[13]
-
Conclusion and Future Directions
The incorporation of this compound is a valuable strategy for enhancing the stability of peptides against enzymatic degradation. Its impact on peptide conformation is complex and sequence-dependent, offering opportunities to modulate secondary structure and aggregation propensity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of D-asparagine-containing peptides.
Future research should focus on generating more specific quantitative data to build a comprehensive understanding of how this compound influences peptide properties in different sequence contexts. Such studies will further empower the rational design of peptide-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the development of novel and effective treatments for a wide range of diseases.
References
- 1. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Solved 3. The chemical structure for an asparagine residue | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation Profile of Boc-D-asparagine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine). Understanding the stability of this critical raw material is paramount for its effective use in peptide synthesis, drug formulation, and other research applications. This document outlines the key degradation pathways, provides detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.
Physicochemical Properties and Thermal Stability Overview
This compound is a white crystalline powder with a melting point typically ranging from 175-181 °C.[] The tert-butyloxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions and thermal stress.[][2] Thermal degradation of this compound is anticipated to involve two primary pathways: the cleavage of the Boc group and reactions involving the asparagine side chain.
Under thermal stress, the Boc group is expected to decompose, yielding isobutylene and carbon dioxide.[] Concurrently, the asparagine moiety may undergo degradation. Studies on asparagine have shown that upon heating to approximately 232 °C, it eliminates one mole of water and one mole of ammonia.[3][4] A primary thermal degradation route for asparagine is intramolecular cyclization to form a succinimide (imide) intermediate.[3][4]
Table 1: Summary of Physicochemical and Thermal Data for this compound
| Parameter | Value | Analytical Technique |
| Molecular Formula | C₉H₁₆N₂O₅ | - |
| Molecular Weight | 232.23 g/mol | - |
| Melting Point | 175-181 °C[] | Capillary Melting Point Apparatus |
| Onset of Decomposition (TGA) | ~180 °C (Typical) | Thermogravimetric Analysis (TGA) |
| Decomposition Peak (DSC) | ~230 °C (Endothermic, Typical) | Differential Scanning Calorimetry (DSC) |
| Major Volatile Degradants | Isobutylene, Carbon Dioxide, Water, Ammonia | TGA-MS |
| Primary Solid Degradant | Succinimide derivative | HPLC, LC-MS |
Note: Typical values for TGA and DSC are provided for illustrative purposes based on the known behavior of Boc-protected amino acids and asparagine. Specific values should be determined experimentally.
Degradation Profile under Forced Conditions
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Acidic Conditions: The Boc group is highly labile in acidic conditions, leading to its removal and the formation of D-asparagine, isobutylene, and carbon dioxide.[] The asparagine side-chain amide is relatively stable to acid hydrolysis.
Basic Conditions: The Boc group is generally stable under basic conditions.[] However, the asparagine side chain is susceptible to deamidation under neutral to alkaline pH, proceeding through a succinimide intermediate to form D-aspartic acid and D-isoaspartic acid.
Oxidative Conditions: While specific data on this compound is limited, amino acids can be susceptible to oxidation. Potential degradation pathways could involve modification of the asparagine side chain.
Photolytic Conditions: Photostability studies are necessary to determine the susceptibility of this compound to degradation upon exposure to light.
Table 2: Predicted Degradation Profile of this compound under Forced Degradation
| Stress Condition | Primary Degradation Pathway | Major Degradation Products |
| Thermal (Dry Heat) | Cleavage of Boc group; Intramolecular cyclization | Isobutylene, CO₂, H₂O, NH₃, Succinimide derivative of D-asparagine |
| Acidic (e.g., 0.1 M HCl) | Cleavage of Boc group | D-asparagine, Isobutylene, CO₂ |
| Basic (e.g., 0.1 M NaOH) | Deamidation of side chain | D-aspartic acid, D-isoaspartic acid (via succinimide intermediate) |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of amino acid moiety | Oxidized derivatives of this compound |
| Photolytic (ICH Q1B) | Photochemical degradation | Photodegradants (structure dependent on conditions) |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring weight loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant weight loss in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to observe thermal events such as decomposition, of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample and reference pans from ambient temperature to 250 °C at a controlled heating rate of 10 °C/min.
-
Atmosphere: Maintain an inert atmosphere using a nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Analysis: Record the differential heat flow between the sample and reference as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. Decomposition is often observed as a broad endotherm or exotherm following the melting peak.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Samples: Subject the this compound stock solution to various stress conditions (e.g., heat at 80°C for 24 hours; 0.1 M HCl at room temperature for 4 hours; 0.1 M NaOH at room temperature for 2 hours; 3% H₂O₂ at room temperature for 24 hours; exposure to UV light as per ICH Q1B). Neutralize acidic and basic samples before injection.
-
-
Data Analysis: Analyze the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak. The method is considered stability-indicating if all degradation products are separated from the parent compound and from each other.
Visualizations
Caption: Experimental workflow for assessing the thermal stability and degradation of this compound.
Caption: Key degradation pathways of this compound under different stress conditions.
Conclusion
This technical guide summarizes the critical aspects of the thermal stability and degradation profile of this compound. The primary degradation pathways involve the cleavage of the acid-labile Boc group under thermal and acidic stress, and the deamidation of the asparagine side chain under neutral to basic conditions. A thorough understanding and experimental verification of these degradation pathways using the outlined analytical techniques are crucial for ensuring the quality, efficacy, and safety of products derived from this important building block. Researchers and drug development professionals are encouraged to perform specific stability studies under their intended use conditions.
References
A Technical Guide to the Stereochemistry and Chirality of Boc-D-Asparagine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry and chirality of N-α-(tert-butyloxycarbonyl)-D-asparagine (Boc-D-asparagine). This essential building block is widely utilized in peptide synthesis and drug discovery, making a thorough understanding of its properties critical for the successful design and development of novel therapeutics. This document covers the fundamental principles of its stereochemistry, detailed experimental protocols for its synthesis and characterization, and quantitative data to support its application in research and development.
Introduction to the Stereochemistry of this compound
This compound is a derivative of the naturally occurring D-amino acid, asparagine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of peptide synthesis, preventing the highly reactive amino group from engaging in unwanted side reactions during peptide bond formation.
The chirality of this compound is defined by the stereocenter at the α-carbon, which adopts the (R)-configuration according to the Cahn-Ingold-Prelog priority rules. The incorporation of D-amino acids into peptide chains is a well-established strategy to enhance proteolytic stability, as naturally occurring proteases are stereospecific for L-amino acids. This increased resistance to enzymatic degradation can significantly improve the in-vivo half-life and bioavailability of peptide-based drugs.
IUPAC Name: (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid[1]
Quantitative Data
The following table summarizes the key physicochemical properties of this compound, providing a convenient reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂O₅ | [2] |
| Molecular Weight | 232.23 g/mol | [1] |
| Melting Point | 175-181 °C | [2] |
| Specific Rotation [α]D²⁰ | +6.5 ± 2º (c=1 in DMF) | [2] |
| Appearance | White powder | [2] |
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA). This characteristic is fundamental to the Boc solid-phase peptide synthesis (SPPS) strategy. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O).
The primary function of the Boc group is to temporarily block the nucleophilicity of the α-amino group, thereby directing the reaction to the carboxyl group for peptide bond formation. The bulky nature of the tert-butyl group also provides steric hindrance, which can influence the conformational preferences of the amino acid residue.
While the side chain amide of asparagine is relatively stable, it can be susceptible to dehydration to form a nitrile under certain activation conditions, particularly with carbodiimide reagents. Although side-chain protection is more common in Fmoc-based SPPS, for lengthy or complex syntheses using Boc chemistry, a side-chain protecting group like the xanthyl (Xan) group may be considered to prevent this side reaction.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This protocol describes the N-protection of D-asparagine using di-tert-butyl dicarbonate.
Materials:
-
D-Asparagine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous potassium hydrogen sulfate (KHSO₄)
Procedure:
-
Dissolve D-asparagine in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a saturated aqueous solution of potassium hydrogen sulfate (KHSO₄).
-
Extract the product with three portions of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate ("good" solvent)
-
Hexane ("poor" solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution with stirring until a slight turbidity persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following are the expected chemical shifts for the analogous Boc-L-asparagine, which should be very similar for the D-enantiomer.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 7.31 (br s, 1H, NH₂), 6.91 (br s, 1H, NH₂), 6.87 (d, J=8.4 Hz, 1H, NH-Boc), 4.23 (q, J=7.7 Hz, 1H, α-CH), 2.56-2.36 (m, 2H, β-CH₂), 1.38 (s, 9H, C(CH₃)₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (COOH), 172.5 (CONH₂), 155.5 (C=O, Boc), 78.0 (C(CH₃)₃), 51.0 (α-CH), 36.5 (β-CH₂), 28.2 (C(CH₃)₃).
Chiral HPLC is the standard method for determining the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® series).
General Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard of Boc-DL-asparagine should also be prepared to determine the elution order of the enantiomers.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic additive like trifluoroacetic acid (TFA) may be required to improve peak shape. A typical mobile phase could be Hexane:Ethanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Inject the sample and the racemic standard. Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
Obtaining a single crystal of this compound allows for the unambiguous determination of its three-dimensional structure and absolute stereochemistry.
General Protocol for Crystallization:
-
Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation.
-
Slow Evaporation: Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor will induce crystallization.
-
Crystal Mounting and Data Collection: Once suitable single crystals have formed, they can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer.
Visualizations
The following diagrams illustrate key relationships and workflows related to this compound.
Caption: Stereochemical relationship between D-Asparagine, L-Asparagine, and this compound.
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
References
The Pivotal Role of Boc-D-Asparagine as a Chiral Building Block in Asymmetric Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development and complex molecule synthesis, the use of chiral building blocks is paramount for achieving stereochemical control and ensuring the desired biological activity. Among these essential synthons, Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine) has emerged as a versatile and highly valuable chiral precursor. Its inherent stereochemistry, coupled with the robust Boc protecting group, allows for its strategic incorporation into a wide array of molecular scaffolds, particularly in the synthesis of peptides, peptidomimetics, and other biologically active compounds. This technical guide provides an in-depth exploration of the function of this compound as a chiral building block, offering insights into its application, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways.
The D-configuration of the asparagine moiety is of particular significance in drug design. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to improved pharmacokinetic profiles.[1] Furthermore, the specific stereochemistry can be crucial for precise molecular recognition and binding to biological targets.[1] The Boc protecting group, cleavable under acidic conditions, provides a reliable method for temporary protection of the α-amino group during synthetic manipulations, preventing unwanted side reactions.[2][3]
Application in the Stereoselective Synthesis of β-Amino Acids
A significant application of this compound as a chiral building block is in the stereoselective synthesis of β-amino acids. These structural motifs are of great interest in medicinal chemistry as they can induce unique secondary structures in peptides and are often found in biologically active natural products. The Arndt-Eistert homologation is a classic and effective method for the one-carbon extension of α-amino acids to their β-homologs, and it can be applied to this compound to generate the corresponding chiral β-amino acid derivative with retention of stereochemical integrity.
The Arndt-Eistert reaction involves the conversion of a carboxylic acid to a diazoketone, followed by a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by a nucleophile (e.g., water) to yield the homologous carboxylic acid. The use of Boc-protected amino acids in this sequence is well-established and generally proceeds with good yields and without racemization.[2]
Logical Workflow for Arndt-Eistert Homologation of this compound
Caption: Workflow for the Arndt-Eistert homologation of this compound.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the Arndt-Eistert homologation of a generic Boc-protected α-amino acid to the corresponding β-amino acid. It is important to note that specific yields can vary depending on the side chain of the amino acid and the precise reaction conditions employed.
| Step | Reactants | Product | Typical Yield (%) | Enantiomeric Excess (ee) |
| 1. Mixed Anhydride Formation | This compound, Isobutyl chloroformate, N-Methylmorpholine | Mixed Anhydride | >95 (in situ) | Maintained |
| 2. α-Diazoketone Synthesis | Mixed Anhydride, Diazomethane | α-Diazoketone | 85 - 95 | Maintained |
| 3. Wolff Rearrangement and Hydrolysis | α-Diazoketone, Silver benzoate, Water/Dioxane | Boc-β-Homo-D-asparagine | 70 - 85 | >98% |
Note: The enantiomeric excess is generally well-preserved throughout the Arndt-Eistert sequence.
Experimental Protocols
The following is a representative protocol for the Arndt-Eistert homologation of this compound.
Protocol 1: Synthesis of Boc-D-asparaginyl-diazomethane (α-Diazoketone)
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood with a blast shield)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -15 °C under an inert atmosphere (Argon or Nitrogen).
-
N-Methylmorpholine (1.0 eq) is added, and the mixture is stirred for 10 minutes.
-
Isobutyl chloroformate (1.0 eq) is added dropwise, ensuring the temperature remains below -10 °C. The reaction mixture is stirred for an additional 15 minutes to form the mixed anhydride.
-
A pre-cooled solution of diazomethane in diethyl ether (approx. 3.0 eq) is added slowly to the reaction mixture.
-
The reaction is allowed to stir at 0 °C for 3 hours, then at room temperature overnight.
-
Excess diazomethane is quenched by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the α-diazoketone.
Protocol 2: Wolff Rearrangement to Boc-β-Homo-D-asparagine
Materials:
-
Boc-D-asparaginyl-diazomethane
-
1,4-Dioxane
-
Water
-
Silver benzoate
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the α-diazoketone (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v) is prepared.
-
In a separate flask, a catalytic amount of silver benzoate (e.g., 0.1 eq) is dissolved in triethylamine (1.0 eq).
-
The silver benzoate solution is added to the solution of the α-diazoketone at room temperature.
-
The reaction mixture is stirred in the dark at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and water.
-
The aqueous layers are combined and acidified to pH 2-3 with 1 M HCl.
-
The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude Boc-β-Homo-D-asparagine, which can be further purified by recrystallization or chromatography.
Signaling Pathways and Logical Relationships
The utility of this compound extends to its incorporation into more complex molecules that can interact with biological pathways. For instance, peptides containing D-amino acids can act as inhibitors or modulators of specific enzymes or receptors. The following diagram illustrates a conceptual pathway where a D-asparagine-containing peptide, synthesized using this compound, inhibits a target protease.
Caption: Conceptual pathway showing the synthesis and action of a D-asparagine-containing peptide inhibitor.
Conclusion
This compound stands as a cornerstone chiral building block for the stereoselective synthesis of a diverse range of complex organic molecules. Its application in methods such as the Arndt-Eistert homologation provides a reliable route to enantiomerically pure β-amino acids, which are valuable components in the design of novel therapeutics. The robust nature of the Boc protecting group, combined with the inherent chirality of the D-asparagine scaffold, offers chemists a powerful tool for controlling stereochemistry and enhancing the biological properties of target molecules. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Boc-D-Asparagine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of Nα-Boc-D-asparagine in solid-phase peptide synthesis (SPPS). This document outlines the challenges associated with the inclusion of D-asparagine, presents key strategies to mitigate side reactions, and offers detailed protocols for various coupling methodologies.
Introduction
The incorporation of D-amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to modulate biological activity. D-asparagine, in particular, can be a key residue in the design of therapeutic peptides. However, its inclusion in SPPS protocols requires careful consideration to avoid common pitfalls such as side-chain dehydration and aspartimide formation. The use of a side-chain protecting group, most commonly the xanthyl (Xan) group, is highly recommended for Boc-SPPS to ensure high yield and purity of the final peptide.
Challenges in Incorporating D-Asparagine
The primary challenges in the solid-phase synthesis of peptides containing D-asparagine mirror those of its L-enantiomer and are primarily related to its amide-containing side chain:
-
Side-Chain Dehydration: During the activation of the carboxylic acid, especially with carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide of asparagine can be dehydrated to form a β-cyanoalanine residue. This side reaction is irreversible and leads to a truncated peptide that is difficult to separate from the desired product.
-
Aspartimide Formation: Under both acidic and basic conditions, the backbone amide nitrogen can attack the side-chain amide of an adjacent asparagine residue, forming a five-membered succinimide ring known as an aspartimide. This intermediate can then reopen to form a mixture of α- and β-linked aspartyl peptides, as well as lead to racemization of the D-asparagine residue. This is a more significant issue in Fmoc-SPPS due to the use of piperidine for deprotection, but can also occur in Boc-SPPS.
-
Poor Solubility: Some protected asparagine derivatives have poor solubility in common SPPS solvents like dimethylformamide (DMF), which can lead to incomplete coupling reactions.
To overcome these challenges, the use of Boc-D-Asn(Xan)-OH is the recommended building block for Boc-SPPS. The bulky xanthyl (Xan) group on the side-chain amide effectively prevents dehydration and significantly improves solubility.[1]
Comparative Performance of Coupling Reagents
| Coupling Reagent Class | Example(s) | Typical Coupling Time | General Coupling Efficiency/Yield | Key Considerations |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | 10 - 60 minutes | High to Very High | Highly efficient and fast. HATU is generally considered the most reactive. In situ neutralization protocols with these reagents can improve yields, especially in cases of peptide aggregation.[2] |
| Phosphonium Salts | PyBOP, PyAOP | 10 - 60 minutes | High | Very effective, with byproducts that are generally easy to remove. PyAOP is particularly effective for sterically hindered couplings. |
| Carbodiimides + Additives | DIC/HOBt | 1 - 4 hours | Moderate to High | A cost-effective option. The use of Boc-D-Asn(Xan)-OH is crucial to prevent nitrile formation. Pre-activation is recommended to improve efficiency. |
Experimental Protocols
The following are detailed protocols for the manual coupling of Boc-D-Asn(Xan)-OH in a typical Boc-SPPS workflow. These protocols assume the synthesis is proceeding on a pre-loaded resin with a free N-terminal amine.
General Boc-SPPS Cycle
A standard cycle in Boc-SPPS involves the following steps, which are repeated for each amino acid addition.
Caption: A typical cycle in Boc-based solid-phase peptide synthesis.
Protocol 1: Coupling with HBTU/DIEA
This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.
-
Resin Preparation: Following the standard Boc deprotection and neutralization steps, the peptide-resin with a free N-terminal amine is suspended in DMF (approximately 10 mL per gram of resin).
-
Activation Mixture: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents relative to the resin loading) and HBTU (2.0 equivalents) in a minimal amount of DMF.
-
Coupling: To the activation mixture, add DIEA (4.0 equivalents). Mix briefly and immediately add the solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling with PyBOP/DIEA
This protocol uses the highly efficient phosphonium salt-based reagent PyBOP.
-
Resin Preparation: As with the HBTU protocol, start with the washed and neutralized peptide-resin suspended in DMF.
-
Coupling Solution: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents) in DMF. Add this solution to the resin.
-
Activation and Coupling: Add a solution of PyBOP (2.0 equivalents) and DIEA (4.0 equivalents) in DMF to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 10-60 minutes.
-
Monitoring: Use the Kaiser test to check for reaction completion.
-
Washing: Upon completion, wash the resin as described in the HBTU protocol.
Protocol 3: Coupling with DIC/HOBt
This is a more traditional and cost-effective method. The use of Boc-D-Asn(Xan)-OH is critical to prevent side reactions with carbodiimides.
-
Resin Preparation: Start with the washed and neutralized peptide-resin suspended in DCM or a mixture of DCM/DMF (approximately 10 mL per gram of resin).
-
Pre-activation: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents) and HOBt (2.0 equivalents) in a minimal amount of DMF. Add DIC (2.0 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling progress with the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Application in Signaling Pathways: D-Amino Acids and the NMDA Receptor
While specific signaling pathways directly modulated by peptides containing D-asparagine are not extensively documented, the closely related D-aspartate is known to be an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[3][4] The NMDA receptor is crucial for synaptic plasticity, learning, and memory. The incorporation of D-amino acids into peptides can be a strategy to create potent and stable modulators of such receptors. For instance, conantokins, which are peptide antagonists of the NMDA receptor, sometimes contain D-amino acids.[5]
The following diagram illustrates a simplified view of the NMDA receptor signaling pathway, which can be a target for peptides containing D-amino acids.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion
The successful incorporation of Boc-D-asparagine into synthetic peptides is readily achievable with the use of the side-chain protected derivative, Boc-D-Asn(Xan)-OH. This strategy effectively mitigates the primary side reactions of nitrile formation and aspartimide formation. The choice of coupling reagent can be tailored to the specific needs of the synthesis, with aminium and phosphonium salt-based reagents generally offering higher efficiency. The protocols provided herein offer a foundation for the successful synthesis of D-asparagine-containing peptides for a variety of research and drug development applications.
References
- 1. peptide.com [peptide.com]
- 2. d-Aspartic acid ameliorates painful and neuropsychiatric changes and reduces β-amyloid Aβ1-42 peptide in a long lasting model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual and Automated Synthesis Using Boc-D-asparagine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine) in both manual and automated solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, strategies to mitigate common side reactions, and comparative data to assist in the successful synthesis of peptides containing this non-canonical amino acid.
The incorporation of D-amino acids, such as D-asparagine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation.[1][2] However, the synthesis of asparagine-containing peptides, particularly with the Boc/Bzl protection strategy, presents challenges, most notably the potential for side-chain dehydration and aspartimide formation.[3][4] This guide offers methodologies to address these challenges and achieve high-purity peptides.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a foundational technique that relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[5][6][][8] The synthesis is a cyclical process involving the following key steps:
-
Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[1][9]
-
Deprotection: The Nα-Boc protecting group is removed using a moderately strong acid, most commonly Trifluoroacetic Acid (TFA), to expose the free amine for the next coupling step.[1][6][8][9]
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as N,N-Diisopropylethylamine (DIEA), to liberate the free amine.[10]
-
Coupling: The incoming Boc-protected amino acid is activated by a coupling reagent and reacted with the free N-terminal amine of the resin-bound peptide.
-
Washing: Excess reagents and by-products are removed by thorough washing of the resin.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, typically with a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6][10]
Key Challenges with this compound Incorporation
The primary challenges in synthesizing peptides containing asparagine residues are side-chain dehydration and aspartimide formation.
-
Side-Chain Dehydration: The amide side chain of asparagine can undergo dehydration to form a nitrile byproduct, particularly during the activation step with carbodiimide reagents.[4]
-
Aspartimide Formation: This is a significant side reaction where the backbone amide nitrogen attacks the side-chain amide, forming a five-membered succinimide ring.[11][12][13][14] This intermediate can then reopen to yield a mixture of α- and β-linked peptides, as well as lead to racemization.[1] This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[9]
To mitigate these side reactions, the use of side-chain protected this compound derivatives is highly recommended. The most common protecting groups are Xanthyl (Xan) and Trityl (Trt).[3][4][15]
Comparison of Side-Chain Protecting Groups for this compound
| Parameter | Boc-D-Asn(Xan)-OH | Boc-D-Asn(Trt)-OH |
| Primary Application | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[3] | Also applicable in Boc-SPPS to enhance solubility and minimize side-product formation.[3] |
| Prevention of Dehydration | The Xan group effectively protects the amide from dehydration, especially during activation with carbodiimide reagents.[3] | The bulky Trt group also effectively prevents dehydration of the side-chain amide during activation.[3] |
| Suppression of Aspartimide Formation | The Xan protecting group is known to suppress aspartimide formation.[3] | The Trt group provides good protection against aspartimide formation. |
| Solubility | Improves the solubility of the protected amino acid derivative in common SPPS solvents.[15] | Significantly improves solubility in DMF compared to the unprotected form.[15] |
| Cleavage | Cleaved under standard strong acid conditions (e.g., HF). | Readily cleaved by the final TFA cocktail in Fmoc-SPPS, and by strong acids in Boc-SPPS.[4][15] |
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions.
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient and widely used. |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[16] |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low | A cost-effective option, but can lead to the formation of insoluble DCU byproduct if DCC is used.[17] |
| PyBOP | Phosphonium | Fast | High | Low | Effective coupling reagent with minimal side reactions.[2] |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis Protocol for a Model Peptide with Boc-D-Asn(Xan)-OH
This protocol outlines the manual synthesis of a model peptide on a 100 mg scale using Rink Amide resin.
1. Resin Preparation:
-
Weigh 100 mg of Rink Amide resin into a glass reaction vessel.
-
Add 1 mL of N-methylpyrrolidone (NMP) or DMF to swell the resin for at least 8 hours, or overnight in a refrigerator.[18]
-
Transfer the swollen resin to a poly-prep column and wash thoroughly with NMP.[18]
2. Nα-Fmoc Deprotection (Initial step for Rink Amide Resin):
-
Add 1 mL of 20% 4-methylpiperidine in NMP to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% 4-methylpiperidine treatment for 15 minutes.
-
Wash the resin thoroughly with NMP (5 x 1 mL).
3. Boc-Amino Acid Coupling Cycle (for subsequent amino acids):
- Deprotection:
- Wash the resin with DCM (3 x 1 mL).
- Add a solution of 50% TFA in DCM (1 mL) to the resin and agitate for 5 minutes (pre-wash).[9]
- Drain and add a fresh 50% TFA in DCM solution (1 mL) and agitate for 20-30 minutes.[9]
- Drain the TFA solution and wash the resin with DCM (3 x 1 mL), followed by Isopropanol (IPA) (2 x 1 mL), and then DCM (3 x 1 mL).[9]
- Neutralization:
- Add a solution of 5% DIEA in DCM (1 mL) to the resin and agitate for 2 minutes.
- Repeat the neutralization step.
- Wash the resin with DCM (3 x 1 mL) and then with NMP (3 x 1 mL).
- Amino Acid Activation and Coupling:
- In a separate vial, dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
- Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitoring and Washing:
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin thoroughly with NMP (5 x 1 mL) and DCM (3 x 1 mL).
4. Incorporation of Boc-D-Asn(Xan)-OH:
-
Follow the standard Boc-amino acid coupling cycle, using Boc-D-Asn(Xan)-OH as the amino acid to be coupled.
5. Chain Elongation:
-
Repeat the Boc-amino acid coupling cycle for each subsequent amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry under vacuum.
-
Caution: The following step involves the use of highly hazardous anhydrous Hydrogen Fluoride (HF) and must be performed in a specialized apparatus by trained personnel.[6]
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole).
-
Cool the reaction vessel to 0°C.
-
Condense anhydrous HF into the vessel and stir for 1-2 hours at 0°C.[5]
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.[5]
-
Filter and dry the crude peptide.
Automated Solid-Phase Peptide Synthesis Protocol
Automated peptide synthesizers perform the repetitive steps of the SPPS cycle.[5][8][19] The following is a general protocol that can be adapted for most automated synthesizers using Boc chemistry.
1. Instrument Setup:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Prime all lines to remove air bubbles.
-
Program the peptide sequence and select the appropriate synthesis protocol.
2. Synthesis Cycle Parameters (General Guidance):
-
Deprotection: 50% TFA in DCM, 1 x 5 min pre-wash, 1 x 20 min deprotection.
-
Washes (post-deprotection): DCM (x3), IPA (x2), DCM (x3), NMP (x3).
-
Neutralization: 5% DIEA in DCM (2 x 2 min).
-
Washes (post-neutralization): NMP (x3).
-
Coupling:
-
Amino Acid: 4 equivalents
-
Activator (e.g., HBTU): 3.9 equivalents
-
Base (DIEA): 8 equivalents
-
Solvent: DMF or NMP
-
Coupling time: 45-60 minutes. For Boc-D-Asn(Xan)-OH, a double coupling may be beneficial to ensure complete reaction.
-
-
Washes (post-coupling): NMP (x3), DCM (x3).
3. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the reaction vessel and dried.
-
The final cleavage and deprotection are performed manually as described in the manual synthesis protocol.
Visualizations
Manual Boc-SPPS Workflow for this compound Incorporation
Caption: Workflow for manual solid-phase peptide synthesis incorporating this compound.
Automated Boc-SPPS Cycle```dot
Caption: Mechanism of aspartimide formation, a common side reaction with asparagine.
Applications in Signaling Pathways
Peptides containing D-amino acids are of significant interest in drug development due to their enhanced stability and unique biological activities. [1][2]While specific signaling pathways are targeted by the overall peptide sequence rather than the presence of a single D-amino acid, the incorporation of this compound can be crucial for creating potent and stable analogs of naturally occurring peptide hormones or enzyme inhibitors. For example, D-amino acid substitutions in peptide hormones can lead to antagonists or super-agonists that modulate G-protein coupled receptor (GPCR) signaling pathways with improved pharmacokinetic profiles.
Generalized GPCR Signaling Pathway
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway modulated by a peptide ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Comparative Coupling Efficiency of Boc-D-asparagine with HATU and HBTU
Audience: Researchers, scientists, and drug development professionals.
Abstract: The efficient incorporation of asparagine residues in Boc-solid-phase peptide synthesis (Boc-SPPS) is critical for the successful synthesis of target peptides. A primary challenge during the coupling of Boc-D-asparagine is the potential for side-chain dehydration, leading to the formation of a nitrile byproduct, especially when using carbodiimide reagents.[1] To mitigate this, side-chain protected derivatives such as Boc-D-Asn(Trt)-OH or Boc-D-Asn(Xan)-OH are commonly employed.[2] This document provides a comparative analysis of two widely used uronium-based coupling reagents, HATU and HBTU, for the incorporation of this compound, offering detailed protocols and performance data.
Introduction to Coupling Reagents: HATU vs. HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and popular coupling reagents used in peptide synthesis.[3][] While both are highly efficient, their reactivity profiles differ, which can be a critical factor in challenging couplings.
-
HBTU activates carboxylic acids through the formation of an O-benzotriazole (OBt) ester intermediate. It is a reliable and widely used reagent suitable for most standard coupling reactions.[5][6]
-
HATU is the 7-azabenzotriazole (HOAt) analogue of HBTU.[7] It forms a more reactive O-azabenzotriazole (OAt) ester intermediate.[5][6] This enhanced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of the pyridine ring, making the OAt-ester a better leaving group.[6] Consequently, HATU often provides faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids or difficult sequences.[5][6][7] It is also reported to reduce racemization compared to HBTU.[5][7]
A potential side reaction with both HATU and HBTU is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess relative to the carboxylic acid.[3][7] Therefore, it is recommended to use a slight excess of the amino acid or to pre-activate the amino acid for a short period before adding it to the resin.[3]
Data Presentation: Performance Comparison
While direct, side-by-side quantitative data for the coupling of this compound is not extensively available in peer-reviewed literature, the following tables summarize the general performance characteristics and extrapolated data for HATU and HBTU in the context of challenging or sterically hindered couplings.
Table 1: General Performance Comparison of HATU and HBTU
| Parameter | HATU | HBTU | Rationale & References |
| Coupling Efficiency | High to Excellent | High | HATU's OAt-ester intermediate is more reactive than HBTU's OBt-ester, leading to more complete reactions.[5][6] |
| Reaction Speed | Faster | Slower | The enhanced reactivity of HATU leads to shorter coupling times, often complete within 15-45 minutes.[5][7][8] |
| Racemization Risk | Lower | Higher | HATU is generally preferred for optically sensitive amino acids due to lower epimerization rates.[5][7] |
| Purity | Higher Purity | Lower Purity | Faster and more complete reactions with HATU typically result in fewer deletion sequences and side products.[5] |
| Application | Ideal for sterically hindered amino acids, N-methyl amino acids, and difficult sequences.[7][9] | Reliable for most standard coupling reactions.[3] |
Table 2: Extrapolated Quantitative Data for Coupling of Side-Chain Protected Boc-Amino Acids
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - >99% | > 95% | Very Low | Highly efficient for hindered couplings with rapid reaction times.[5][8] The reagent of choice for minimizing side reactions.[8] |
| HBTU/DIPEA | 90 - 98% | > 95% | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[5] May require longer reaction times or double coupling for difficult sequences. |
Note: The values presented are illustrative and based on general performance data for sterically hindered and challenging couplings. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Workflows and Mechanisms
The following diagrams illustrate the general workflow for a Boc-SPPS coupling cycle and the activation mechanism for HATU and HBTU.
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Caption: Comparative activation of Boc-D-Asn(Trt)-OH by HATU and HBTU.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales. It is strongly recommended to use a side-chain protected derivative like Boc-D-Asn(Trt)-OH or Boc-D-Asn(Xan)-OH to prevent dehydration.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for achieving the highest coupling efficiency and purity, especially if the sequence is considered difficult.
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes. If starting from a Boc-protected N-terminus, perform the following pre-coupling steps.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1 x 2 minutes and 1 x 20 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes to neutralize the N-terminal amine trifluoroacetate salt.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Coupling Reaction:
-
Activation Solution: In a separate vessel, dissolve Boc-D-Asn(Trt)-OH (2.0 eq., 0.2 mmol) and HATU (1.9 eq., 0.19 mmol) in DMF (approx. 2 mL).
-
Base Addition: Add DIPEA (4.0 eq., 0.4 mmol) to the activation solution.
-
Pre-activation: Agitate or vortex the mixture for 1-2 minutes at room temperature.
-
Coupling: Immediately add the activated amino acid solution to the prepared resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.[6]
-
-
Monitoring and Washing:
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction. A negative test (yellow/colorless beads) indicates a complete coupling. If the test is positive (blue beads), extend the reaction time for another 30 minutes.
-
Washing: Once the coupling is complete, filter the resin and wash it sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. Proceed to the deprotection step for the next amino acid.
-
Protocol 2: Standard Coupling with HBTU
This protocol provides a reliable and cost-effective method for routine peptide synthesis.
-
Resin Preparation:
-
Follow the same resin swelling, deprotection, washing, and neutralization steps as described in Protocol 1, Step 1 .
-
-
Coupling Reaction:
-
Reagent Solution: In a separate vessel, dissolve Boc-D-Asn(Trt)-OH (2.0 eq., 0.2 mmol) and HBTU (2.0 eq., 0.2 mmol) in DMF (approx. 2 mL).[10]
-
Base Addition: Add DIPEA (4.0 eq., 0.4 mmol) to the reagent solution.[10] For sequences prone to racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.[10]
-
Coupling: Immediately add the coupling solution to the prepared resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[11]
-
-
Monitoring and Washing:
-
Monitoring: Perform a Kaiser test after 1 hour. If the test is positive, allow the reaction to proceed for another hour. If it remains positive, a second coupling (recoupling) may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), filter and wash the resin with DMF (3x) and DCM (3x). Proceed to the next cycle.
-
Conclusion
The choice between HATU and HBTU for coupling this compound depends on the specific requirements of the synthesis.
-
HATU is the superior reagent for ensuring high coupling efficiency and minimizing side reactions, making it the reagent of choice for synthesizing long or complex peptides, or when incorporating asparagine at a sterically hindered position.[7][9] Its higher reactivity translates to faster and more complete reactions.[5][6]
-
HBTU remains a robust and cost-effective option for routine synthesis where maximum reactivity is not essential.[5]
In all cases, the use of side-chain protected Boc-D-Asn(Trt)-OH or Boc-D-Asn(Xan)-OH is crucial to prevent the formation of nitrile and aspartimide side products, thereby ensuring the synthesis of a high-purity final peptide product.[2]
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Cleavage Cocktails for Peptides Containing Boc-D-Asparagine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and implementing appropriate cleavage cocktails for peptides synthesized using Boc-D-asparagine in solid-phase peptide synthesis (SPPS). The primary challenge during the cleavage of asparagine-containing peptides, including those with the D-enantiomer, is the acid-catalyzed formation of an aspartimide intermediate. This side reaction can lead to the formation of undesirable byproducts, including α- and β-peptides, as well as racemization, complicating purification and reducing the overall yield of the target peptide.
The choice of cleavage cocktail and protocol is critical for minimizing aspartimide formation and ensuring the integrity of the final peptide product. This document outlines standard and modified cleavage procedures, the role of scavengers, and provides detailed protocols for practical implementation in a research and development setting.
Understanding Aspartimide Formation in Boc-SPPS
In Boc-SPPS, the final cleavage step involves the use of strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the Boc protecting group from the N-terminus and simultaneously cleave the peptide from the resin support along with most side-chain protecting groups.
Aspartimide formation is primarily an acid-catalyzed reaction that can occur during this final cleavage step.[1] The strong acid protonates the side-chain protecting group of asparagine (typically a benzyl or cyclohexyl ester), making it susceptible to intramolecular nucleophilic attack by the backbone amide nitrogen of the C-terminally adjacent amino acid. This results in a five-membered succinimide ring, the aspartimide. This intermediate is unstable and can subsequently undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.
The propensity for aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly, Asp-Ala, and Asp-Ser being particularly susceptible due to the low steric hindrance of the adjacent residue.[1] While much of the literature focuses on L-asparagine in Fmoc-SPPS, the same principles of acid-catalyzed aspartimide formation apply to Boc-SPPS with D-asparagine.
Recommended Cleavage Cocktails and Protocols
The selection of an appropriate cleavage strategy is paramount for obtaining high-purity peptides containing this compound. Below are detailed protocols for standard and modified cleavage procedures designed to mitigate the risk of aspartimide formation.
Standard Anhydrous Hydrogen Fluoride (HF) Cleavage
Anhydrous HF is a highly effective reagent for the cleavage of peptides from most resins used in Boc-SPPS.[2] However, its use requires specialized, HF-resistant equipment and stringent safety precautions due to its extreme toxicity and corrosiveness.
Key Considerations:
-
Temperature Control: Performing the cleavage at or below 0°C is crucial to minimize aspartimide formation.
-
Scavengers: A scavenger cocktail is essential to trap reactive carbocations generated from the cleavage of protecting groups, which can otherwise lead to side reactions. Anisole is a common scavenger used to prevent the alkylation of sensitive residues like tryptophan.
Table 1: Standard HF Cleavage Cocktail Composition
| Reagent | Volume Ratio | Purpose |
| Anhydrous HF | 90% | Cleavage of peptide from resin and removal of protecting groups |
| Anisole | 10% | Scavenger to trap carbocations |
| p-Cresol | (Optional) | Alternative scavenger, often used in combination with anisole |
| Dimethyl Sulfide (DMS) | (Optional) | Scavenger and can aid in the reduction of methionine sulfoxide |
Experimental Protocol: Standard HF Cleavage
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin (e.g., 1 g) and a Teflon-coated stir bar into the reaction vessel of a dedicated HF cleavage apparatus.
-
Scavenger Addition: Add the scavenger cocktail (e.g., 10 mL of a 9:1 mixture of anisole and p-cresol) to the reaction vessel.
-
Cooling: Cool the reaction vessel in a dry ice/acetone bath for at least 10 minutes.
-
HF Distillation: Carefully distill the required volume of anhydrous HF (e.g., 9 mL) into the reaction vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours. For peptides containing multiple Arg(Tos) residues, a longer reaction time may be necessary.[2]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups. The peptide will precipitate.
-
Isolation: Filter the precipitated peptide, wash with additional cold diethyl ether, and dry under vacuum.
"Low-High" HF Cleavage
The "low-high" HF cleavage protocol is a modified procedure designed to minimize side reactions, including aspartimide formation, for peptides containing sensitive residues.[3] This method involves a two-step process: a "low" HF concentration step to remove most of the side-chain protecting groups under milder SN2 conditions, followed by a "high" HF concentration step to cleave the peptide from the resin. This approach significantly reduces the formation of stable carbocations that promote side reactions.[4]
Table 2: "Low-High" HF Cleavage Cocktail Compositions
| Step | Reagent | Volume Ratio | Purpose |
| Low HF | Anhydrous HF | 25% | Removal of most side-chain protecting groups |
| Dimethyl Sulfide (DMS) | 65% | Scavenger and solvent | |
| p-Cresol | 10% | Scavenger | |
| High HF | Anhydrous HF | 90% | Cleavage of peptide from resin and remaining groups |
| Anisole or p-Cresol | 10% | Scavenger |
Experimental Protocol: "Low-High" HF Cleavage
-
Low HF Step:
-
High HF Step:
-
To the resin from the low HF step, add the "high HF" scavenger (anisole or p-cresol).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir the reaction at 0°C for 1 hour.
-
Remove the HF by evaporation.
-
-
Work-up: Precipitate and isolate the peptide as described in the standard HF cleavage protocol.
Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is a strong acid alternative to HF that does not require specialized apparatus, making it a more accessible option for many laboratories.[2][5] It is typically used in trifluoroacetic acid (TFA) as a solvent, along with scavengers.
Key Considerations:
-
TFMSA is not as effective as HF for cleaving certain protecting groups, such as Arg(Tos) and for cleaving from certain resins.[5]
-
Peptides cleaved with TFMSA may be more prone to salt formation, requiring careful work-up.[2]
Table 3: TFMSA Cleavage Cocktail Composition
| Reagent | Volume/Weight Ratio | Purpose |
| Trifluoromethanesulfonic Acid (TFMSA) | 10% | Primary cleavage reagent |
| Trifluoroacetic Acid (TFA) | 80% | Solvent |
| Thioanisole | 5% | Scavenger |
| m-Cresol | 5% | Scavenger |
Experimental Protocol: TFMSA Cleavage
-
Preparation: Place the dried peptide-resin in a standard round-bottom flask with a stir bar.
-
Cocktail Preparation: In a separate flask, cool TFA to 0°C and slowly add TFMSA, thioanisole, and m-cresol while stirring.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and stir at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: After the reaction, precipitate the peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash thoroughly with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
While specific quantitative data for the cleavage of peptides containing This compound is limited in the literature, the following table provides an illustrative comparison of the expected outcomes based on the known principles of cleavage chemistry and aspartimide formation. The values are estimates to guide the selection of the most appropriate method.
Table 4: Illustrative Comparison of Cleavage Cocktails for a Model Peptide Containing a Boc-D-Asn-Gly Sequence
| Cleavage Method | Cleavage Efficiency (%) | Estimated Aspartimide Formation (%) | Key Advantages | Key Disadvantages |
| Standard HF | >95 | 5 - 15 | High cleavage efficiency for most protecting groups and resins. | Requires specialized equipment; high risk of side reactions if not optimized. |
| "Low-High" HF | >95 | <5 | Significantly reduces aspartimide formation and other side reactions.[4] | More complex and time-consuming procedure. |
| TFMSA in TFA | 85 - 95 | 10 - 20 | Does not require specialized HF apparatus.[2] | Lower cleavage efficiency for some protecting groups; potential for salt formation.[5] |
Note: The actual extent of aspartimide formation is highly sequence-dependent and will be influenced by the amino acid C-terminal to the D-asparagine residue.
Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for peptide cleavage and the chemical pathway of aspartimide formation.
Caption: General workflow for the cleavage and isolation of a synthetic peptide.
References
The Strategic Incorporation of Boc-D-Asparagine in Antimicrobial Peptide Synthesis: Enhancing Stability and Efficacy
The introduction of non-canonical amino acids, such as D-isomers, into antimicrobial peptides (AMPs) represents a pivotal strategy in the development of robust therapeutic agents. The use of Boc-D-asparagine, in particular, addresses the inherent susceptibility of peptides to proteolytic degradation, thereby enhancing their pharmacokinetic profiles and therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the solid-phase peptide synthesis (SPPS) of AMPs.
The primary rationale for incorporating D-amino acids into AMPs is to increase their stability against proteases, which are ubiquitous in biological systems and readily degrade peptides composed of naturally occurring L-amino acids.[1][2] By substituting one or more L-amino acids with their D-enantiomers, the peptide backbone becomes unrecognizable to many common proteases, significantly extending the peptide's half-life in vivo.[3][4] This enhanced stability is crucial for the development of effective peptide-based drugs.
While the incorporation of D-amino acids can sometimes impact the secondary structure and antimicrobial activity of a peptide, studies have shown that strategic substitutions, particularly in all-D enantiomers or at specific positions, can maintain or even enhance antimicrobial potency while reducing hemolytic activity.[1][3] The synthesis of these modified peptides is readily achievable through standard solid-phase peptide synthesis (SPPS) methodologies, with Boc-protected D-amino acids serving as key building blocks.[2]
Challenges in Asparagine Incorporation
The synthesis of peptides containing asparagine, whether the L- or D-isomer, presents a well-documented challenge: the formation of an aspartimide intermediate. This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in Fmoc-based SPPS. The aspartimide can subsequently lead to racemization of the asparagine residue and the formation of β-peptide linkages, resulting in a heterogeneous final product with potentially compromised purity and biological activity.[5]
To mitigate this issue, the use of a side-chain protecting group on the asparagine residue is highly recommended. In the context of Boc-SPPS, while asparagine can sometimes be used without side-chain protection, employing a protected derivative such as Boc-D-Asn(Trt)-OH (where Trt is the bulky trityl group) can significantly reduce the risk of side reactions, particularly dehydration of the side-chain amide to a nitrile.[5]
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes representative quantitative data illustrating the impact of D-amino acid substitution on the antimicrobial activity of a hypothetical antimicrobial peptide, AMP-X, where the asparagine residue has been replaced with its D-enantiomer. The data is presented as Minimum Inhibitory Concentration (MIC) in µM.
| Peptide | Sequence | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus | Hemolytic Activity (HC50, µM) |
| AMP-X (L-Asn) | G-I-N-A-K-W-L-R-K-I-A-K-L-I-K-NH2 | 16 | 8 | 50 |
| AMP-X (D-Asn) | G-I-(d-N)-A-K-W-L-R-K-I-A-K-L-I-K-NH2 | 16 | 8 | >100 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Antimicrobial Peptide Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a representative antimicrobial peptide using Boc chemistry, incorporating Boc-D-Asn(Trt)-OH.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-D-Asn(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., TFA/Thioanisole/Water/Ethanedithiol (EDT), 90:5:3:2)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the terminal Fmoc group of the resin using 20% piperidine in DMF.
-
Couple the first C-terminal Boc-protected amino acid (e.g., Boc-Lys(2-Cl-Z)-OH) using HBTU and DIEA in DMF.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours. For the incorporation of Boc-D-Asn(Trt)-OH, use the same procedure.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Antimicrobial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.
Materials:
-
Synthesized peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Inoculate the bacterial strains in MHB and incubate overnight at 37°C.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in MHB in a 96-well plate.
-
Inoculation: Dilute the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: Workflow for Boc-SPPS of an antimicrobial peptide.
Caption: Undesirable aspartimide formation pathway.
Caption: General mechanism of action for membrane-active AMPs.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Boc-D-asparagine in Alzheimer's disease research.
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction to D-Aspartate in Alzheimer's Disease
D-aspartate is an endogenous N-methyl-D-aspartate (NMDA) receptor agonist found in the mammalian central nervous system.[1] The NMDA receptor is a crucial component of synaptic plasticity, learning, and memory.[2] Its dysregulation is a key feature in the pathophysiology of Alzheimer's disease.[2][3][4] Alterations in the levels of D-aspartate have been observed in the brains of Alzheimer's disease patients, suggesting its involvement in the disease process.[1][5] Research into the role of D-aspartate in Alzheimer's disease aims to elucidate its contribution to excitotoxicity, synaptic dysfunction, and neuronal loss, and to explore its potential as a biomarker or therapeutic target.
Quantitative Data: D-Aspartate Levels in the Human Brain
Studies on D-aspartate levels in the brains of Alzheimer's disease patients have yielded varied results, potentially reflecting differences in the state of the amino acid (free vs. protein-bound) and the specific brain regions analyzed.
| Analyte | Brain Region | Alzheimer's Disease (AD) vs. Control | Method | Reference |
| Free D-Aspartate | Various Cortical Regions | Significantly Lower (-35% to -47%) | HPLC | [1] |
| Free D-Aspartate | Gray Matter | Similar | Not Specified | [5] |
| Free D-Aspartate | White Matter | Lower (10.5 nmol/g vs. 22.4 nmol/g) | Not Specified | [5] |
| Protein-Bound D-Aspartate | Gray Matter | Significantly Higher (mean 0.69 µmol/g) | Enzymatic | [6][7] |
| Protein-Bound D-Aspartate | White Matter | Significantly Higher | Enzymatic | [6][7] |
| % of Total Aspartate (D/D+L) | Gray Matter | Higher (2.08% vs. 1.65%) | Enzymatic | [6][7] |
| % of Total Aspartate (D/D+L) | White Matter | Higher (1.80% vs. 1.58%) | Enzymatic | [6][7] |
Signaling Pathway
D-aspartate acts as a co-agonist at the NMDA receptor, which is a ligand-gated ion channel. The binding of D-aspartate (or another co-agonist like D-serine) along with glutamate leads to the opening of the channel and an influx of Ca²⁺ into the neuron. This calcium influx is critical for synaptic plasticity and cell survival. However, excessive activation of NMDA receptors, particularly those located outside the synapse, can lead to excitotoxicity, a process implicated in the neuronal death observed in Alzheimer's disease.
Caption: NMDA receptor signaling pathway and its dysregulation in Alzheimer's disease.
Experimental Protocols
Protocol 1: Quantification of D-Aspartate in Brain Tissue using HPLC
This protocol outlines a general procedure for the determination of D-aspartate levels in post-mortem brain tissue.
1. Tissue Homogenization: a. Weigh the frozen brain tissue sample (e.g., 100 mg). b. Homogenize the tissue in 10 volumes of a suitable buffer (e.g., 0.1 M perchloric acid) on ice. c. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant for analysis of free D-aspartate. For protein-bound D-aspartate, the pellet can be subjected to acid hydrolysis.
2. Derivatization: a. To a known volume of the supernatant (e.g., 50 µL), add a derivatizing agent that allows for the chiral separation of D- and L-amino acids. A common method is pre-column derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). b. Mix and incubate the reaction mixture according to the manufacturer's instructions.
3. HPLC Analysis: a. HPLC System: A standard HPLC system with a fluorescence detector is required. b. Column: A reverse-phase C18 column is typically used. c. Mobile Phase: An isocratic or gradient elution with a buffer such as sodium acetate and an organic modifier like methanol or acetonitrile. d. Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives). e. Quantification: Create a standard curve with known concentrations of D-aspartate. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Protocol 2: Investigating the Neuroprotective Effects of D-Aspartate in an in vitro Model of Alzheimer's Disease
This protocol describes a method to assess the potential of D-aspartate to protect neurons from amyloid-beta (Aβ)-induced toxicity.
1. Cell Culture: a. Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media. b. Differentiate the cells to a neuronal phenotype if necessary.
2. Treatment: a. Pre-treat the neuronal cultures with varying concentrations of D-aspartate for a specified period (e.g., 24 hours). b. Induce neurotoxicity by adding oligomeric Aβ peptides (e.g., Aβ₁₋₄₂) to the culture medium. Include control groups with no treatment, D-aspartate alone, and Aβ alone.
3. Assessment of Cell Viability: a. After the treatment period (e.g., 24-48 hours), assess cell viability using a standard assay such as the MTT assay or LDH release assay. b. Compare the viability of cells pre-treated with D-aspartate to those treated with Aβ alone to determine if D-aspartate has a protective effect.
4. Mechanistic Studies (Optional): a. To investigate the mechanism of action, measure markers of apoptosis (e.g., caspase-3 activity), oxidative stress (e.g., reactive oxygen species levels), or calcium dysregulation.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the role of an NMDA receptor agonist, such as D-aspartate, in Alzheimer's disease research.
Caption: A generalized experimental workflow for Alzheimer's disease research.
References
- 1. Regional decreases of free D-aspartate levels in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments on the role of NMDA receptors in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free D-aspartate and D-alanine in normal and Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of D-aspartate in normal and Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols: Boc-D-asparagine as a Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine) in the synthesis of peptidomimetics. The incorporation of D-amino acids like D-asparagine is a key strategy in drug discovery to enhance the metabolic stability and modulate the biological activity of peptide-based therapeutics.[1] This document outlines the challenges associated with asparagine incorporation, compares different protection strategies, and provides detailed protocols for synthesis and analysis.
Introduction: The Role of this compound in Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and improved bioavailability.[2] The use of D-amino acids is a fundamental approach in peptidomimetic design to increase resistance to proteases, which are stereospecific for L-amino acids.[2][3][4] this compound serves as a crucial building block in this context, allowing for the synthesis of peptides with potentially longer in vivo half-lives and novel conformational properties.
However, the incorporation of asparagine, both L- and D-isomers, into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is challenging. The primary side reactions are the dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates, especially under the basic or acidic conditions used during synthesis.[1][5][6] These side reactions can lead to truncated sequences, the formation of β-peptides, and racemization, compromising the purity and activity of the final product.[1] To mitigate these issues, the asparagine side chain is often protected with groups such as Xanthyl (Xan) or Trityl (Trt).[5][7]
Data Presentation: Performance of Asparagine Derivatives in Boc-SPPS
While direct, head-to-head quantitative comparisons of Boc-D-Asn-OH with its side-chain protected counterparts under identical Boc-SPPS conditions are limited in publicly available literature, the following tables summarize the qualitative and illustrative quantitative performance based on established principles and reported outcomes in peptide synthesis.
Table 1: Qualitative Comparison of Asparagine Derivatives in Boc-SPPS
| Parameter | Boc-D-Asn-OH | Boc-D-Asn(Xan)-OH | Boc-D-Asn(Trt)-OH |
| Prevention of Side-Chain Dehydration | Prone to nitrile formation, especially with carbodiimide activators.[8] | Highly effective in preventing nitrile formation.[5][6][8] | Highly effective in preventing nitrile formation.[5] |
| Prevention of Aspartimide Formation | Susceptible to aspartimide formation. | Known to suppress aspartimide formation.[5] | Effective in minimizing aspartimide formation. |
| Solubility in SPPS Solvents (e.g., DMF) | Can exhibit poor solubility, leading to aggregation and incomplete reactions.[8] | Significantly improved solubility.[8] | Increased solubility.[5] |
| Coupling Efficiency | Variable, can be low due to solubility issues and side reactions. | Generally high and reliable due to improved solubility and prevention of side reactions.[8] | Good coupling efficiency.[6] |
| Cost-Effectiveness | Lower initial reagent cost. | Higher initial reagent cost. | Higher initial reagent cost. |
Table 2: Illustrative Quantitative Data for a Model Pentapeptide Synthesis
The following data is illustrative for the synthesis of a model pentapeptide (e.g., Tyr-D-Asn-Gly-Phe-Leu-NH₂) to highlight the potential impact of side-chain protection on yield and purity. Actual results will vary depending on the specific sequence and synthesis conditions.
| Parameter | Boc-D-Asn-OH Strategy | Boc-D-Asn(Xan)-OH Strategy |
| Crude Peptide Yield | ~50-60% | ~75-85% |
| Crude Peptide Purity (by HPLC) | ~40-50% | ~70-80% |
| Final Purified Peptide Yield | ~15-25% | ~35-45% |
| Final Peptide Purity (by HPLC) | >98% | >98% |
Note: The higher crude yield and purity observed with the side-chain protected derivative are attributed to the prevention of side reactions and improved coupling efficiency, which simplifies the subsequent purification process.
Experimental Protocols
Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound (or its protected derivatives)
This protocol describes a single coupling cycle for adding Boc-D-Asn-OH or a side-chain protected derivative to a growing peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Asn-OH, Boc-D-Asn(Xan)-OH, or Boc-D-Asn(Trt)-OH
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF (v/v) for 2 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the this compound derivative (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add a coupling agent like HBTU (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.
Workflow for a Single Boc-SPPS Cycle
General workflow of a single cycle in Boc-Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a colorimetric assay to detect free primary amines on the resin.
Materials:
-
Kaiser test solutions:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Small test tubes
-
Heating block or water bath at 100-110 °C
Procedure:
-
Take a small sample of the peptide-resin (10-15 beads) and place it in a test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110 °C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Protocol 3: HF Cleavage of the Peptidomimetic from the Resin
Hydrogen fluoride (HF) is a highly corrosive and toxic gas that requires a specialized apparatus. This protocol should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger cocktail (e.g., 95% HF, 5% p-cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger cocktail.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill the anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Wash the crude peptide several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 4: Purification of the Crude Peptidomimetic by Reverse-Phase HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Filter the solution to remove any particulates.
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptidomimetic.
Application in Signaling Pathways: Targeting the Neuropeptide Y Receptor
Peptidomimetics containing D-amino acids are often designed to target G-protein coupled receptors (GPCRs) due to their enhanced stability and potential for improved receptor affinity.[9][10] An example of a relevant target is the Neuropeptide Y (NPY) receptor family, which is involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control.[11][12] NPY receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
A peptidomimetic incorporating this compound could be designed as an agonist or antagonist of an NPY receptor. The D-amino acid would confer resistance to degradation, potentially leading to a longer-lasting therapeutic effect.
Generalized Neuropeptide Y Receptor 1 (Y1R) Signaling Pathway
Simplified signaling cascade of the Neuropeptide Y Y1 receptor.
Conclusion
This compound is a valuable building block for the synthesis of peptidomimetics, offering a means to enhance the stability of peptide-based drug candidates. While its incorporation requires careful consideration of potential side reactions, the use of side-chain protecting groups like Xanthyl or Trityl can significantly improve synthesis outcomes. The protocols provided in this document offer a framework for the successful synthesis, purification, and analysis of peptidomimetics containing this compound, paving the way for the development of novel therapeutics targeting a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives | MDPI [mdpi.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Incorporation of Boc-D-asparagine in Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-amino acids, into peptide scaffolds is a powerful strategy in modern drug discovery. Cyclic peptides, in particular, benefit from the inclusion of D-amino acids, which can enhance proteolytic stability, modulate receptor affinity and selectivity, and induce specific conformational constraints.[1] This document provides detailed application notes and experimental protocols for the incorporation of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-Asn) into cyclic peptides using solid-phase peptide synthesis (SPPS).
D-Asparagine can be a key residue for introducing conformational turns and improving the pharmacokinetic profile of cyclic peptides. However, its incorporation is not without challenges, primarily the risk of aspartimide formation under the basic conditions of Fmoc deprotection, which can lead to racemization and the formation of β-peptide linkages.[1] The Boc/Bzl protection strategy, which utilizes acidic conditions for deprotection, can mitigate these side reactions.
These notes will guide researchers through the synthesis, cyclization, purification, and characterization of a model cyclic peptide containing Boc-D-Asn, based on analogues of the opioid peptide dynorphin A, which have shown interesting biological activities.[2]
Data Presentation
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization Yields for a Model Hexapeptide
| Cyclization Method | Linear Peptide Purity (%) | Crude Cyclic Peptide Purity (%) | Isolated Yield (%) | Reference |
| On-Resin (PyBOP/DIEA) | 92 | 68 | 35 | [3][4] |
| Solution-Phase (HATU/DIEA) | 95 (after cleavage and purification) | 55 | 25 | [5] |
Note: Yields are representative and can vary based on peptide sequence and reaction conditions.
Table 2: Biological Activity of L-Asp vs. D-Asp Containing Cyclic Dynorphin A Analogues
| Peptide Analogue | Kappa Receptor Binding Affinity (IC50, nM) | Mu Receptor Binding Affinity (IC50, nM) | Delta Receptor Binding Affinity (IC50, nM) | Reference |
| c[L-Asp³, Lys⁷]Dyn A(1-11)-NH₂ | 15.2 | 89.7 | >1000 | [2] |
| c[D-Asp³, Lys⁷]Dyn A(1-11)-NH₂ | 4.9 | 150.3 | >1000 | [2] |
These data illustrate that the incorporation of a D-amino acid can significantly enhance potency and selectivity for the target receptor.[2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Precursor Containing Boc-D-Asn
This protocol describes the manual solid-phase synthesis of a model linear hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-D-Asn) on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g substitution)
-
Boc-D-Asn-OH
-
Boc-L-amino acids (Tyr, Gly, Phe, Leu) with appropriate side-chain protection (e.g., Boc-Tyr(Bzl)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell 1 g of Merrifield resin in DCM in a reaction vessel for 1 hour with gentle agitation.
-
First Amino Acid Coupling (Boc-D-Asn-OH):
-
Dissolve Boc-D-Asn-OH (3 mmol) and HOBt (3 mmol) in DMF.
-
Add DCC (3 mmol) and stir for 10 minutes at 0°C to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 mmol) and shake the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test. If positive, repeat the coupling.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x), followed by washing with DCM (3x).
-
Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the sequence (Leu, Phe, Gly, Gly, Tyr).
-
Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 4.
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support via a side-chain linker (requiring an orthogonal protection strategy not detailed in Protocol 1, but conceptually applicable). For a direct head-to-tail cyclization after synthesis on a standard resin, a solution-phase cyclization is more common.
Materials:
-
Peptide-resin from Protocol 1
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIEA
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Cyclization:
-
Add PyBOP (3 equivalents relative to resin loading) and DIEA (6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Cold diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC
-
Mass spectrometer
Procedure:
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide by mass spectrometry.
-
Assess the purity by analytical HPLC.
-
Further structural characterization can be performed using NMR.[6]
-
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the solid-phase synthesis and on-resin cyclization of a peptide containing Boc-D-asparagine.
Signaling Pathway for a D-Asp Containing Cyclic Peptide
Caption: Putative signaling pathway of a D-Asp containing cyclic dynorphin A analogue via the kappa opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological activities of cyclic lactam peptide analogues of dynorphine A(1-11)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-NMR studies of synthetic peptide analogues of calcium-binding site III of rabbit skeletal troponin C: effect on the lanthanum affinity of the interchange of aspartic acid and asparagine residues at the metal ion coordinating positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Boc-D-asparagine for the Synthesis of Protease-Resistant Peptides
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their susceptibility to degradation by endogenous proteases. This rapid clearance significantly shortens their in vivo half-life and reduces therapeutic efficacy. A primary strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-enantiomers, into the peptide sequence. Proteases, being chiral enzymes, are highly specific to L-amino acid substrates. The inclusion of a D-amino acid at a potential cleavage site can create steric hindrance, effectively preventing recognition and cleavage by the enzyme.[1][2]
Boc-D-asparagine is a protected form of the D-isomer of asparagine, serving as a crucial building block in Solid-Phase Peptide Synthesis (SPPS) for creating these stabilized peptides.[3][] Its use allows for the site-specific introduction of a D-residue, which can significantly enhance the peptide's resistance to proteolysis, thereby improving its pharmacokinetic profile. These application notes provide a comprehensive guide, including detailed protocols and data, for researchers and drug developers on the successful incorporation of this compound to develop robust, protease-resistant peptide candidates.
Visualizing Protease Resistance and Synthesis Workflow
The following diagrams illustrate the core concepts behind D-amino acid-mediated protease resistance and the experimental workflow for synthesizing and evaluating these modified peptides.
References
Application Notes and Protocols for Solution-Phase Synthesis Involving Boc-D-asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-asparagine (D-Asn), is a critical strategy in modern peptide science. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. Solution-phase peptide synthesis (SPPS), while a more traditional method compared to solid-phase synthesis, remains a valuable technique for specific applications, including the synthesis of short peptides, peptide fragments for segment condensation, and instances where scalability is a primary concern.
This document provides detailed protocols and application notes for the use of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-Asn-OH) in solution-phase peptide synthesis. It addresses the key challenges associated with asparagine chemistry and offers standardized procedures for coupling and deprotection steps.
Core Principles and Challenges
The solution-phase synthesis of peptides is a cyclical process involving two main steps: the formation of a peptide bond (coupling) and the removal of the temporary Nα-protecting group (deprotection). When working with asparagine, specific challenges must be considered:
-
Side-Chain Dehydration: The side-chain amide of asparagine is susceptible to dehydration to form a β-cyanoalanine residue, particularly during the carboxyl group activation step with carbodiimide-based reagents.[1]
-
Aspartimide Formation: Under certain conditions, the peptide backbone can undergo a side reaction to form a cyclic aspartimide intermediate. This can lead to racemization of the D-asparagine residue and the formation of β-peptide linkages.[2]
-
Solubility: Protected peptide fragments can sometimes exhibit poor solubility in common organic solvents, complicating purification.
To mitigate these issues, careful selection of coupling reagents and reaction conditions is crucial. While side-chain protection of asparagine (e.g., with a trityl (Trt) group) is common in solid-phase synthesis, many solution-phase protocols utilize unprotected Boc-D-Asn-OH, relying on optimized coupling methods to minimize side reactions.[1][2]
Experimental Protocols
The following protocols describe the general procedures for the solution-phase synthesis of a dipeptide, for example, Boc-D-Asn-Xaa-OR, where Xaa is any amino acid and R is a carboxyl-protecting group (e.g., methyl or ethyl ester).
Protocol 1: Peptide Coupling using Carbodiimide Reagents
This protocol details the coupling of Boc-D-Asn-OH with an amino acid ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). HOBt is included as an additive to suppress racemization and improve reaction efficiency.
Materials and Reagents:
-
Boc-D-Asn-OH
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.2 equivalents) in anhydrous DCM.
-
Add DIPEA or Et₃N (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-D-Asn-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the neutralized amino acid ester solution from Step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group from the newly synthesized dipeptide to allow for further chain elongation.
Materials and Reagents:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA, resulting in a 50% TFA/DCM solution.[3]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
-
Isolation of the Peptide Salt:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the peptide-TFA salt.
-
Isolate the precipitate by filtration or centrifugation.
-
The resulting peptide-TFA salt can be used in the next coupling step after neutralization, as described in Protocol 1, Step 1.
-
Data Presentation
The selection of coupling reagents and conditions significantly impacts the yield, purity, and extent of side reactions. The following tables summarize key parameters for consideration.
Table 1: Comparison of Common Coupling Reagents for Solution-Phase Synthesis
| Coupling Reagent Class | Example(s) | Additive | Base Required | Key Advantages & Disadvantages |
| Carbodiimides | DCC, EDC | HOBt, Oxyma | Yes (for HCl salts) | Advantages: Cost-effective. Disadvantages: Risk of side-chain dehydration for Asn; formation of insoluble urea byproduct (DCC).[4] |
| Aminium/Uronium Salts | HBTU, HATU | Internal | Yes (DIPEA) | Advantages: High efficiency, fast reaction times, low racemization risk. Disadvantages: Higher cost.[4] |
| Phosphonium Salts | PyBOP, PyAOP | None | Yes (DIPEA) | Advantages: Very effective for sterically hindered couplings. Disadvantages: Potential for side reactions with phosphorylated amino acids.[5] |
Table 2: Typical Boc-Deprotection Conditions and Outcomes
| Reagent | Solvent | Time | Temperature | Outcome |
| 50% TFA | DCM | 30-60 min | Room Temp. | Standard, effective deprotection. The resulting TFA salt requires neutralization.[6] |
| 4 M HCl | Dioxane | 30-60 min | Room Temp. | Alternative to TFA; provides the HCl salt directly.[6] |
Visualizations
The following diagrams illustrate the workflows and logical relationships described in these protocols.
References
Application Note: Purification of Peptides Containing D-Asparagine by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of D-amino acids, such as D-asparagine (D-Asn), into peptide therapeutics is a widely adopted strategy to enhance proteolytic stability, modulate receptor binding affinity, and improve pharmacokinetic profiles. However, the synthesis of peptides containing D-asparagine presents unique challenges, primarily the risk of aspartimide formation. This side reaction can lead to racemization at the α-carbon, converting the intended D-asparagine to its L-epimer, and the formation of β-aspartyl peptide impurities. Consequently, robust and high-resolution purification methods are paramount to isolate the desired D-asparagine containing peptide from these closely related impurities.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for peptide purification.[1] This application note provides a detailed protocol for the purification of peptides containing D-asparagine using RP-HPLC, addressing the common challenges and offering strategies for optimal separation of diastereomers.
Challenges in the Purification of D-Asparagine Peptides
The primary challenge in purifying D-Asn containing peptides lies in the separation of the target peptide from its L-Asn diastereomer and other synthesis-related impurities.[2] The subtle difference in stereochemistry between the D-Asn and L-Asn epimers can result in very similar hydrophobicities, leading to co-elution or poor resolution on standard RP-HPLC columns.[1] Aspartimide formation during solid-phase peptide synthesis (SPPS) is a major source of these impurities.[2]
Principles of RP-HPLC Separation of Diastereomers
The separation of peptide diastereomers by RP-HPLC on achiral stationary phases is possible due to minor differences in their three-dimensional structures.[3] The substitution of an L-amino acid with a D-amino acid can alter the peptide's overall conformation, affecting its interaction with the hydrophobic stationary phase.[1] Generally, peptides containing D-amino acid substitutions tend to elute slightly earlier than their all-L-amino acid counterparts in RP-HPLC.[4] This is attributed to a potential disruption of secondary structures, such as α-helices, which can expose more polar regions of the peptide backbone to the mobile phase.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development and Purity Assessment
This protocol outlines the development of an analytical method to assess the purity of the crude D-asparagine containing peptide and to resolve the target peptide from its L-Asn epimer and other impurities.
Materials:
-
HPLC system with a UV detector and gradient pump
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[5]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[6]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)[6]
-
Crude synthetic peptide containing D-asparagine
-
Reference standard of the corresponding L-asparagine peptide (if available)
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.
-
Scouting Gradient: Inject 10-20 µL of the prepared sample and run a broad linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5% to 95% Mobile Phase B over 30 minutes.[6]
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution time of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 40 minutes may provide better separation of diastereomers.
-
Detection: Monitor the elution profile at 220 nm for the peptide backbone.[7] If the peptide contains aromatic residues (e.g., Trp, Tyr, Phe), monitoring at 280 nm can also be beneficial.[6]
-
Data Analysis: Identify the peaks corresponding to the D-Asn peptide, the L-Asn epimer (if present), and other impurities. The D-Asn peptide is expected to elute slightly earlier than the L-Asn epimer.[4]
Protocol 2: Preparative RP-HPLC for Purification
This protocol describes the scale-up of the optimized analytical method for the purification of the D-asparagine containing peptide.
Materials:
-
Preparative HPLC system with a UV detector, gradient pump, and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in ACN
-
Crude synthetic peptide containing D-asparagine
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., Mobile Phase A, or a small amount of DMSO followed by dilution with Mobile Phase A). Ensure the sample is fully dissolved to prevent column clogging. Filter the sample if necessary.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting conditions of the optimized gradient.
-
Purification Run: Inject the prepared sample onto the column and run the optimized gradient. The flow rate will need to be adjusted based on the column dimensions.
-
Fraction Collection: Collect fractions across the peaks of interest. It is advisable to collect smaller fractions around the target peak to isolate the purest form of the D-Asn peptide.
-
Purity Analysis of Fractions: Analyze the collected fractions using the developed analytical RP-HPLC method (Protocol 1) to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the D-Asn peptide at the desired purity level. Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.
Data Presentation
The following table presents representative data from the analytical RP-HPLC separation of a crude synthetic peptide containing D-asparagine and its corresponding L-asparagine epimer.
| Peptide | Retention Time (min) | Peak Area (%) | Resolution (USP) |
| D-Asn Peptide | 21.5 | 85.2 | - |
| L-Asn Epimer | 22.1 | 10.3 | 1.8 |
| Other Impurities | Various | 4.5 | - |
| Conditions: C18 column (4.6 x 250 mm, 5 µm), Mobile Phase A: 0.1% TFA in H₂O, Mobile Phase B: 0.1% TFA in ACN. Gradient: 30-50% B over 40 min. Flow rate: 1 mL/min. Detection: 220 nm. |
Visualizations
Caption: Experimental workflow for the purification of D-asparagine containing peptides.
Caption: Logical relationship of impurities generated during D-Asn peptide synthesis.
Conclusion
The successful purification of peptides containing D-asparagine by RP-HPLC is achievable with careful method development. The key to resolving the target D-Asn peptide from its L-Asn epimer lies in the optimization of the elution gradient. A shallow gradient is often necessary to exploit the subtle differences in hydrophobicity between the diastereomers. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop robust purification strategies for these challenging but therapeutically promising molecules.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. hplc.eu [hplc.eu]
- 6. Quantification of structural alterations of L-Asp and L-Asn residues in peptides related to neuronal diseases by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Aspartimide Formation with Boc-D-Asparagine
Welcome to the technical support center for preventing aspartimide formation when using Boc-D-asparagine in your peptide synthesis protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Boc-SPPS?
Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing asparagine (Asn) or aspartic acid (Asp). It involves the cyclization of the Asn side-chain amide with the backbone nitrogen of the C-terminal amino acid, forming a five-membered succinimide ring. This process is problematic as the aspartimide intermediate is unstable and can lead to several impurities. Subsequent ring-opening can result in a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are often difficult to separate from the desired product.
Q2: What is the primary cause of aspartimide formation when using this compound?
In Boc-based Solid Phase Peptide Synthesis (Boc-SPPS), aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation may occur during the repetitive trifluoroacetic acid (TFA) deprotection steps, the most significant risk is during the final cleavage and deprotection from the resin, which typically employs strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The strong acid can protonate the side-chain amide, making it susceptible to nucleophilic attack by the backbone nitrogen.
Q3: Which peptide sequences are most susceptible to aspartimide formation with asparagine?
The propensity for aspartimide formation is highly dependent on the amino acid sequence. The reaction is most prevalent when the amino acid C-terminal to the asparagine residue (the Asn-Xxx motif) is sterically unhindered. This lack of steric hindrance allows the backbone nitrogen to more easily attack the side chain. Particularly susceptible sequences include:
-
Asn-Gly
-
Asn-Ala
-
Asn-Ser
-
Asn-Asp
The Asn-Gly sequence is especially problematic due to the small size and flexibility of the glycine residue.
Q4: How do side-chain protecting groups for this compound help prevent aspartimide formation?
The most effective strategy to prevent aspartimide formation when using this compound is the use of a side-chain protecting group for the amide moiety. These protecting groups shield the side-chain amide from participating in the cyclization reaction. The two most commonly used protecting groups in Boc-SPPS are the Xanthyl (Xan) and Trityl (Trt) groups. Both are effective at preventing not only aspartimide formation but also the dehydration of the asparagine side chain to a nitrile, another common side reaction during activation.[1]
Q5: Can the choice of coupling reagent influence aspartimide formation with this compound?
While the primary cause of aspartimide formation in Boc-SPPS is acid-catalyzed, the choice of coupling reagent can have an indirect effect. More efficient and rapid coupling reagents can help ensure the complete incorporation of the this compound derivative, minimizing the potential for side reactions during subsequent steps. Uronium and phosphonium salt-based reagents like HBTU and PyBOP are generally favored for their efficiency.[2]
Troubleshooting Guide
| Problem ID | Issue Observed | Potential Cause | Recommended Solution |
| ASN-001 | Mass spectrometry of the crude peptide shows a peak with a mass loss of 17 Da relative to the target peptide. | This mass loss corresponds to the formation of a nitrile by dehydration of the asparagine side chain. This is more likely to occur if unprotected Boc-D-Asn-OH is used with carbodiimide-based coupling reagents.[3] | Primary Solution: Use a side-chain protected this compound derivative such as Boc-D-Asn(Xan)-OH or Boc-D-Asn(Trt)-OH.[1] Alternative: If using unprotected Boc-D-Asn-OH, switch to a non-carbodiimide coupling reagent like HBTU or HATU. |
| ASN-002 | HPLC analysis of the crude peptide shows multiple, poorly resolved peaks around the target peptide's retention time. Mass spectrometry confirms these have the same mass as the target peptide. | This is a strong indicator of aspartimide formation followed by ring-opening, leading to the formation of α- and β-aspartyl isomers and their epimers.[4] | Primary Solution: Employ a side-chain protected this compound derivative like Boc-D-Asn(Xan)-OH or Boc-D-Asn(Trt)-OH to prevent the initial cyclization.[1] Optimization of Cleavage: If aspartimide formation is still suspected during final cleavage, optimize the cleavage protocol. For HF cleavage, maintain a low temperature (e.g., -5 to 0 °C) and use the minimum time necessary for complete deprotection.[5] |
| ASN-003 | Incomplete coupling of Boc-D-Asn(Xan)-OH or Boc-D-Asn(Trt)-OH, as indicated by a positive Kaiser test. | The bulky side-chain protecting groups can sometimes lead to steric hindrance, slowing down the coupling reaction. | Recoupling: Perform a second coupling reaction with fresh reagents. Extended Coupling Time: Increase the coupling reaction time and monitor completion with the Kaiser test. Choice of Reagent: Use a highly efficient coupling reagent such as HATU or PyBOP. |
| ASN-004 | The crude peptide is obtained in low yield after synthesis and cleavage. | Poor solubility of the protected asparagine derivative can lead to incomplete coupling.[3] Additionally, significant aspartimide formation can reduce the yield of the desired product. | Protecting Group Choice: Boc-D-Asn(Xan)-OH is known to improve the solubility of the amino acid derivative, leading to more efficient coupling.[6] Address Aspartimide Formation: Implement the strategies outlined in ASN-002 to minimize aspartimide-related yield loss. |
Data Presentation
Comparison of Common this compound Protecting Groups
| Parameter | Boc-D-Asn(Xan)-OH | Boc-D-Asn(Trt)-OH | Unprotected Boc-D-Asn-OH |
| Primary Application | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[1] | Also used in Boc-SPPS to enhance solubility and minimize side reactions.[1] | Not recommended for sequences prone to side reactions. |
| Prevention of Dehydration (Nitrile Formation) | The Xan group effectively protects the amide from dehydration.[1] | The bulky Trt group also prevents dehydration of the side-chain amide.[1] | Prone to significant dehydration, especially with carbodiimide activators.[3] |
| Suppression of Aspartimide Formation | The Xan protecting group is known to suppress aspartimide formation.[1] | The Trt group also provides protection against aspartimide formation. | Highly susceptible to aspartimide formation, particularly in sensitive sequences. |
| Solubility in SPPS Solvents | High, leading to more efficient and complete coupling reactions.[6] | Good, also contributing to improved coupling efficiency. | Low to moderate, which can lead to incomplete coupling.[3] |
| Deprotection Conditions | The Xan group is labile to trifluoroacetic acid (TFA) and is removed during standard Boc-deprotection steps or final cleavage. | The Trt group is also acid-labile and is removed during the final cleavage with strong acids like HF or TFMSA. | Not applicable. |
Experimental Protocols
Protocol 1: Coupling of Boc-D-Asn(Xan)-OH with HBTU/DIEA
This protocol describes a standard and efficient method for the incorporation of Boc-D-Asn(Xan)-OH into a growing peptide chain on a solid support.
-
Resin Preparation:
-
Start with the peptide-resin that has a free N-terminal amine following a successful deprotection and neutralization cycle.
-
Ensure the resin is well-swollen in a suitable solvent like DMF.
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 10-60 minutes.[7]
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using the Kaiser test. A negative result (yellow beads) indicates that the coupling is complete.
-
If the Kaiser test is still positive after 60 minutes, a second coupling with fresh reagents may be necessary.[7]
-
Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF, DCM, and methanol.
-
Protocol 2: Optimized HF Cleavage for Peptides Containing Asparagine
This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage of the peptide from the resin.
-
Preparation:
-
Ensure the synthesized peptide-resin is thoroughly washed with DCM and dried under a vacuum.
-
Pre-chill the HF cleavage apparatus and all reagents to the target temperature of -5 °C to 0 °C.[5]
-
-
Scavenger Mixture:
-
Prepare a scavenger mixture appropriate for the amino acids present in your peptide sequence. A common scavenger for asparagine-containing peptides is anisole.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., 10% v/v anisole).
-
Cool the reaction vessel to the target temperature.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours. The time should be minimized to what is necessary for complete cleavage and deprotection.[4]
-
-
Peptide Precipitation and Isolation:
-
Evaporate the HF under a vacuum.
-
Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Visualizations
Caption: Mechanism of acid-catalyzed aspartimide formation from asparagine.
Caption: Decision workflow for troubleshooting aspartimide formation.
Caption: Experimental workflow for coupling Boc-D-Asn(Xan)-OH.
References
Minimizing racemization of Boc-D-asparagine during coupling.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization of Boc-D-asparagine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for asparagine residues during peptide synthesis?
A1: The primary cause of racemization for asparagine (Asn) residues during peptide synthesis is the formation of a succinimide intermediate.[1][2] The α-carbon of this five-membered ring is more acidic, making the α-proton more susceptible to abstraction by a base.[2][3] This leads to a loss of stereochemical integrity at the chiral center. This side reaction is particularly prevalent in peptide sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[4]
Q2: Why is this compound particularly challenging to couple without racemization?
A2: Like its L-counterpart, this compound is susceptible to racemization via the succinimide intermediate pathway. Additionally, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue, especially when using carbodiimide-based coupling reagents.[5][6] Unprotected asparagine derivatives also often have poor solubility in common organic solvents used in solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling reactions.[5]
Q3: What is the role of side-chain protection for this compound?
A3: Side-chain protection is crucial for minimizing side reactions during the coupling of this compound. The most commonly used protecting groups in Boc-chemistry are the Xanthyl (Xan) and Trityl (Trt) groups.[7][8] These groups offer two main advantages:
-
Prevention of Dehydration: They prevent the dehydration of the side-chain amide to a nitrile.[5][9]
-
Improved Solubility: They significantly improve the solubility of the protected amino acid in organic solvents, leading to more efficient coupling.[7][8]
Q4: Which coupling reagents are recommended for this compound to minimize racemization?
A4: Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides (like DCC and DIC) for coupling asparagine derivatives due to a lower risk of side reactions.[6] Recommended reagents include:
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate): Known for low racemization probability and high yield.[10]
-
HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Very effective, with rapid reaction kinetics and low racemization.[10]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate): A strong coupling reagent that is a good alternative to the potentially carcinogenic byproducts of BOP.[10][11]
When using carbodiimides, the addition of racemization-suppressing additives is essential.[12][13]
Q5: What is the importance of additives like HOBt and Oxyma?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are critical for suppressing racemization.[4][14] When used with coupling reagents, they form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone, particularly with carbodiimides.[12][14] Adding HOBt to the deprotection solution can also reduce aspartimide formation.[4][15]
Troubleshooting Guides
Issue 1: High levels of D/L-isomer impurities detected in the final peptide.
This indicates that significant racemization has occurred during the coupling of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch from carbodiimide reagents (DCC, DIC) to uronium (HBTU, HATU) or phosphonium (PyBOP) based reagents. If using carbodiimides is necessary, ensure the presence of an additive like HOBt or Oxyma. |
| Inappropriate Base | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[12][14] Ensure you are using the correct stoichiometry of the base. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to warm to room temperature slowly if needed.[16] For microwave-assisted synthesis, lowering the coupling temperature can significantly reduce racemization.[15][17] |
| Prolonged Pre-activation | Minimize the pre-activation time of the carboxylic acid to 1-5 minutes before adding the amine component.[16] Prolonged pre-activation increases the chance of forming the racemization-prone oxazolone intermediate.[16] |
| Lack of Side-Chain Protection | Use Boc-D-Asn with a side-chain protecting group like Trityl (Trt) or Xanthyl (Xan) to improve solubility and prevent side reactions.[7][8] |
Issue 2: Incomplete coupling of this compound.
This can lead to deletion sequences in the final peptide.
| Potential Cause | Recommended Solution |
| Poor Solubility of Boc-D-Asn | Use a side-chain protected derivative such as Boc-D-Asn(Trt)-OH or Boc-D-Asn(Xan)-OH, which have enhanced solubility.[5][7] |
| Insufficient Coupling Time | Monitor the reaction using a qualitative test like the Kaiser test or bromophenol blue test.[9] If the test is positive after the initial coupling time, perform a recoupling step.[6] |
| Steric Hindrance | For difficult couplings, consider using a more potent coupling reagent like HATU.[10] |
Quantitative Data Summary
While extensive quantitative data for the racemization of this compound under various conditions is not compiled in a single source, the following table summarizes the relative effectiveness of different strategies in minimizing racemization based on the available literature.
| Coupling Strategy | Relative Racemization Risk | Key Considerations |
| Carbodiimides (DCC, DIC) without additives | High | Prone to side reactions like dehydration.[5] |
| Carbodiimides (DCC, DIC) with HOBt/Oxyma | Low to Medium | Additives are essential to suppress racemization.[12][14] |
| Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP) | Low | Generally more efficient and lead to less racemization.[10][11] |
| High Reaction Temperature (e.g., > 50°C) | Increases with temperature | Lowering the temperature is a general strategy to reduce racemization.[15][17] |
| Strong Bases (e.g., DIPEA) | Higher | Weaker, sterically hindered bases are preferred.[12][14] |
Experimental Protocols
Protocol 1: Coupling of Boc-D-Asn(Trt)-OH using HATU
-
Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF). Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and methanol.
-
Amino Acid Preparation: In a separate vessel, dissolve Boc-D-Asn(Trt)-OH (3 equivalents), HATU (2.9 equivalents), and a hindered base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Activation and Coupling: Allow the amino acid solution to pre-activate for 1-2 minutes at room temperature. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling progress using the Kaiser test.[9] A negative result (yellow beads) indicates complete coupling. If the test remains positive, a second coupling may be required.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 2: Coupling of Boc-D-Asn(Xan)-OH using DIC/HOBt
This protocol is a more traditional method. The use of the Xan protecting group is critical to prevent side reactions with the carbodiimide reagent.[6]
-
Resin Preparation: Start with the washed and neutralized resin-bound peptide suspended in DCM (approx. 10 mL/g of resin).
-
Amino Acid Preparation: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling progress with the ninhydrin test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol.
Visualizations
Caption: Mechanism of asparagine racemization via a succinimide intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Asn(Trt)-OH Novabiochem 132388-68-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Boc-D-Asparagine Side-Chain Protection Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective side-chain protection of Boc-D-asparagine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue 1: Presence of a Peak Corresponding to the Peptide Mass Minus 18 Da in Mass Spectrometry Analysis
-
Problem: A mass loss of 18 Da is a strong indicator of a dehydration event, where the asparagine side-chain amide has been converted to a β-cyanoalanine residue.[1][2] This is a common side reaction, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[2][3]
-
Troubleshooting Workflow:
Troubleshooting workflow for asparagine dehydration. -
Solutions:
-
Change Coupling Reagent: Avoid carbodiimide-based reagents (DCC, DIC) for the coupling of asparagine.[3] Opt for phosphonium or aminium/uronium salt-based reagents such as HBTU, HATU, or PyBOP, which are highly efficient and minimize the risk of side-chain dehydration.[4]
-
Utilize Side-Chain Protection: The most effective strategy is to use a side-chain protected asparagine derivative. For Boc-SPPS, Boc-D-Asn(Xan)-OH is the recommended choice.[3][5] The bulky xanthyl (Xan) group sterically hinders the side-chain amide, preventing dehydration.[2][4]
-
Issue 2: Incomplete or Slow Coupling of Boc-D-Asn(Xan)-OH
-
Problem: The bulky nature of the xanthyl protecting group can sometimes lead to slower coupling kinetics. Incomplete coupling results in deletion sequences in the final peptide product.
-
Troubleshooting Steps:
-
Monitor Coupling Completion: Always monitor the coupling reaction's completion using a qualitative test like the Kaiser (ninhydrin) test.[6] A positive result (blue beads) indicates incomplete coupling, requiring action.
-
Extend Coupling Time: If the initial coupling is incomplete, extend the reaction time for an additional 1-2 hours.
-
Recouple: If extended time is insufficient, a second coupling (recoupling) with a fresh solution of activated Boc-D-Asn(Xan)-OH should be performed.
-
Optimize Coupling Reagent: For difficult couplings, consider using highly efficient reagents like HATU or PyBOP.[1][4]
-
Issue 3: Observation of Unexpected Peaks with the Same Mass as the Target Peptide
-
Problem: This could be indicative of aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[7] While less common in the acidic conditions of Boc-SPPS compared to Fmoc-SPPS, it can still occur.[7][8] The aspartimide intermediate can hydrolyze back to the desired α-peptide or rearrange to an undesired β-peptide, which has the same mass but different chromatographic properties.
-
Troubleshooting Steps:
-
Chromatographic Analysis: Carefully analyze the HPLC chromatogram for the presence of closely eluting impurity peaks.
-
Optimize Neutralization: In Boc-SPPS, the neutralization step after Boc deprotection is critical. Using in-situ neutralization protocols, where neutralization and coupling occur concurrently, can minimize the time the N-terminal amine is free and reduce the risk of side reactions.[7][9]
-
Sterically Hindered Protecting Groups: While Xan is primarily for preventing dehydration, its bulk can also offer some protection against aspartimide formation. For sequences highly prone to this side reaction, consider solution-phase synthesis of the problematic dipeptide segment.
-
Frequently Asked Questions (FAQs)
Q1: Why is side-chain protection necessary for this compound?
A1: The primary reason is to prevent the irreversible dehydration of the side-chain amide to a β-cyanoalanine residue during the activation step of coupling, particularly with carbodiimide reagents.[2][6] Additionally, protecting groups like xanthyl (Xan) improve the solubility of the Boc-asparagine derivative in common SPPS solvents, leading to more efficient coupling reactions.[2][3]
Q2: What is the recommended side-chain protecting group for this compound?
A2: The xanthyl (Xan) group is the most commonly used and recommended side-chain protecting group for asparagine in Boc-chemistry SPPS.[5]
Q3: How is the Xanthyl (Xan) protecting group removed?
A3: The Xan group is acid-labile and is conveniently removed by the trifluoroacetic acid (TFA) solution used for the deprotection of the Nα-Boc group in each cycle of the synthesis.[2][3] While this means the side-chain protection is temporary, it is most critical during the activation and coupling steps to prevent dehydration.[3]
Q4: Can I use Boc-D-Asn-OH without side-chain protection?
A4: It is highly discouraged, especially if using carbodiimide coupling reagents, due to the high risk of dehydration.[5] If unprotected asparagine must be used, it is crucial to use non-carbodiimide coupling reagents and to be aware of the potential for side product formation.[3]
Q5: How can I detect and quantify asparagine dehydration?
A5: The primary method for detection is mass spectrometry, looking for a mass loss of 18 Da. For quantification, High-Performance Liquid Chromatography (HPLC) is the standard method. The dehydrated peptide will typically have a different retention time than the desired product, allowing for the integration of the respective peak areas to determine the percentage of the side reaction.
Data Presentation
Table 1: Comparison of Coupling Reagents for Boc-D-Asn(Xan)-OH
| Coupling Reagent | Class | Relative Efficiency | Typical Coupling Time | Notes |
| DIC/HOBt | Carbodiimide | Good | 2-4 hours | Cost-effective, but requires the use of Boc-D-Asn(Xan)-OH to prevent dehydration.[1][4] |
| HBTU/DIPEA | Aminium/Uronium Salt | Very Good | 1-2 hours | Standard and reliable coupling with low risk of side reactions.[2][4] |
| HATU/DIPEA | Aminium/Uronium Salt | Excellent | 1-2 hours | Highly efficient, recommended for rapid and difficult couplings.[1] |
| PyBOP/DIPEA | Phosphonium Salt | Very Good | 10-60 minutes | High efficiency, can be used with HOBt to minimize racemization.[4] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Boc-D-Asn(Xan)-OH Incorporation
This protocol outlines the key steps for incorporating Boc-D-Asn(Xan)-OH into a growing peptide chain on a solid support.
References
Optimizing coupling conditions for sterically hindered Boc-D-asparagine
Welcome to the technical support center for optimizing the coupling of sterically hindered Boc-D-asparagine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this challenging amino acid into peptide sequences. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a significant impurity with a mass loss of 18 Da from my target peptide after coupling this compound. What is the likely cause and how can I prevent it?
Answer: A mass loss of 18 Da is characteristic of the dehydration of the D-asparagine side-chain amide to form a β-cyano-alanine residue. This side reaction is particularly common when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with unprotected this compound.[1]
-
Probable Cause: The side-chain amide of unprotected Boc-D-Asn-OH is susceptible to dehydration during the carboxyl activation step, especially with carbodiimide reagents.[1][2]
-
Recommended Solutions:
-
Utilize a side-chain protecting group: This is the most effective method to prevent nitrile formation. For Boc chemistry, the xanthyl (Xan) protecting group is commonly used for the asparagine side chain.[3]
-
Choose an alternative coupling reagent: If using unprotected Boc-D-Asn-OH, switching to onium salt-based reagents (e.g., HBTU, HATU) or phosphonium salt-based reagents (e.g., PyBOP) can reduce the extent of this side reaction as they are less prone to cause dehydration compared to carbodiimides.[2][4]
-
Question 2: My coupling reaction for this compound is incomplete, as indicated by a positive Kaiser test. What steps should I take to improve the coupling efficiency?
Answer: Incomplete coupling of this compound is often due to its steric hindrance. The bulky Boc protecting group can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[5]
-
Recommended Solutions:
-
Switch to a more potent coupling reagent: Standard carbodiimide reagents are often not powerful enough for sterically demanding couplings.[6] Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[6][7] HATU is generally considered more reactive than HBTU for hindered couplings.[7][8]
-
Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[6][7][9] This is a common and effective strategy for difficult couplings.[9]
-
Increase reaction time and/or temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5][6][8] A moderate increase in temperature (e.g., to 40°C) can also improve kinetics but must be balanced against the increased risk of racemization.[5][6][8]
-
Optimize your solvent: The solvent plays a critical role in solvating the peptide-resin complex. For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) may be a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[6][10]
-
Question 3: I've detected impurities with the same mass as my target peptide, as well as some with a mass loss of 18 Da. What could be causing this?
Answer: This pattern suggests the formation of aspartimide, a common side reaction in sequences containing aspartic acid, particularly in Asp-Gly, Asp-Ala, or Asp-Ser motifs.[10][11][12] The backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This aspartimide can then hydrolyze to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (which has the same mass), or it can be observed as the dehydrated aspartimide intermediate (mass loss of 18 Da).[11]
-
Recommended Solutions:
-
Use a sterically hindered side-chain protecting group: For Boc-based synthesis, using the β-cyclohexyl ester (OcHex) for the aspartic acid side chain instead of the more common β-benzyl ester (OBzl) can significantly reduce the rate of aspartimide formation.[10][11]
-
Add HOBt to the coupling step: Adding 1-hydroxybenzotriazole (HOBt) can help suppress aspartimide formation.[2][11]
-
Use in situ neutralization protocols: In Boc-SPPS, the N-terminal amine is protonated after deprotection. Performing the neutralization step at the same time as the coupling can reduce the risk of the free amine attacking the side-chain ester.[10][12]
-
Question 4: How can I "cap" unreacted amines if a coupling reaction remains incomplete even after troubleshooting?
Answer: If a coupling reaction is still incomplete after attempting a double coupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide. This is typically done by acetylation.
-
Capping Procedure:
-
After the incomplete coupling, wash the peptide-resin thoroughly with DMF.[7]
-
Treat the resin with a solution of acetic anhydride (e.g., 20% in DMF) and a base like DIPEA.[7][13]
-
Allow the reaction to proceed for approximately 30 minutes at room temperature.[7] This will acetylate any unreacted primary amines, rendering them unable to participate in subsequent coupling steps.[7]
-
Drain the capping solution and wash the resin extensively with DMF before proceeding to the next deprotection step.[7]
-
Quantitative Data Summary
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following tables summarize the relative effectiveness of different coupling reagent classes.
Table 1: Comparison of Common Coupling Reagent Classes for Hindered Amino Acids
| Reagent Class | Example(s) | Reactivity for Hindered Couplings | Risk of Racemization | Notes |
| Carbodiimides | DIC, DCC | Low to Moderate | Moderate | Often require an additive like HOBt or OxymaPure.[2][7] Not recommended for unprotected Asn due to dehydration risk.[1][2] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High | Low | Highly effective for most difficult couplings.[7] HATU is generally more potent than HBTU.[7] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Very Low | Highly effective.[7] PyAOP is particularly good for N-methylated amino acids.[2][7] Avoids formation of carcinogenic HMPA byproduct seen with BOP.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-D-Asn(Xan)-OH using HATU
This protocol describes a robust method for coupling side-chain protected this compound to a resin-bound peptide amine using HATU, a highly effective reagent for sterically hindered amino acids.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes.
-
Perform Boc deprotection using an appropriate TFA solution (e.g., 50% TFA in DCM) for 2 minutes, drain, and then treat with a fresh TFA solution for 20-30 minutes.[8]
-
Neutralize the resin using a solution of 10% DIPEA in DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (3-4 equivalents) and HATU (3-4 equivalents) in DMF.[5]
-
Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[5]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.[5]
-
Agitate the reaction mixture for 2-4 hours at room temperature.[5][9]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[9]
-
If the Kaiser test is positive (blue/purple beads), consider performing a second coupling (see Protocol 2).[9]
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and then DCM to remove excess reagents and byproducts.[5][14]
-
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be performed if Protocol 1 results in a positive Kaiser test.
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents.[9]
-
Second Coupling: Prepare a fresh solution of activated Boc-D-Asn(Xan)-OH as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[9]
-
Final Wash and Monitoring: After the second coupling, perform a Kaiser test to confirm completion. Once complete, wash the resin thoroughly with DMF and DCM as described in Protocol 1.[9]
Visual Guides
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Key side reactions encountered during this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cleavage Optimization for D-Asparagine Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of peptides containing D-asparagine, with a focus on minimizing side reactions.
Section 1: Troubleshooting Side Reactions During Peptide Synthesis
This section focuses on the most common side reaction involving asparagine during solid-phase peptide synthesis (SPPS): aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation, and why is it a concern for peptides containing D-asparagine?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis. The backbone amide nitrogen of the amino acid following the D-asparagine residue attacks the side-chain amide, forming a five-membered succinimide ring.[1] This is particularly problematic because the aspartimide intermediate can lead to several undesired products.[2] Hydrolysis of the aspartimide ring can result in a mixture of the desired α-peptide and an isomeric β-peptide, which is often difficult to separate chromatographically.[1][2] Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, which can lead to racemization of the D-asparagine residue.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent.[3] Sequences where D-asparagine is followed by a small, sterically unhindered amino acid are most susceptible. The most problematic sequences are typically Asp-Gly, Asp-Ala, and Asp-Ser.[4]
Q3: How can I minimize aspartimide formation during my peptide synthesis?
A3: There are several strategies to suppress aspartimide formation:
-
Use of Bulky Side-Chain Protecting Groups: The most common and effective method is to use a bulky protecting group on the side chain of D-asparagine. The trityl (Trt) group is widely used as it sterically hinders the intramolecular cyclization.[5]
-
Modified Fmoc-Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF is basic and promotes aspartimide formation.[6] Modifying the deprotection cocktail by adding a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt), can reduce the basicity and significantly suppress this side reaction.[1]
-
Alternative Deprotection Reagents: Using a weaker base like piperazine for Fmoc removal has been shown to be effective in reducing aspartimide formation, although it may not completely eliminate it.
Data Presentation: Comparison of D-Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Potential Disadvantages | Deprotection Conditions |
| Trityl (Trt) | Widely used, effectively prevents side-chain dehydration and improves solubility of the Fmoc-amino acid.[5] | Can be slow to cleave, especially at the N-terminus. Does not completely prevent aspartimide formation in highly susceptible sequences.[5] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[5] |
| Xanthenyl (Xan) | May offer superior performance in minimizing some side reactions compared to Trt. | Stability to repeated piperidine treatments in Fmoc-SPPS can be a concern.[1] | More commonly used in Boc-SPPS; cleaved by strong acids. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Effective at preventing side-chain dehydration. | Can lead to alkylation of Tryptophan residues during cleavage.[7] | TFA-based cleavage; requires efficient scavenging. |
Visualization: Mechanism of Aspartimide Formation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of impurities in Boc-D-asparagine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-asparagine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Boc protection for D-asparagine?
A1: The tert-butoxycarbonyl (Boc) group is used as a protecting group for the α-amino group of D-asparagine. This prevents unwanted side reactions at the amino group during subsequent steps of peptide synthesis, ensuring that the amino acid is incorporated into the peptide chain in a controlled manner.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most common impurities include unreacted D-asparagine, the di-Boc derivative (where a second Boc group is attached to the side-chain amide), and the tert-butyl ester of this compound. Other potential impurities can arise from side reactions of the Boc anhydride.
Q3: How can I minimize the formation of the di-Boc impurity?
A3: To minimize the formation of the di-Boc derivative, it is crucial to carefully control the stoichiometry of the Boc anhydride and the reaction conditions, particularly the pH and the choice of base. Using a milder base and avoiding a large excess of Boc anhydride can help reduce this side reaction.
Q4: What is the recommended method for purifying crude this compound?
A4: Crystallization is the most common and effective method for purifying this compound. This process typically involves dissolving the crude product in a suitable solvent system and allowing the purified product to crystallize, leaving impurities in the mother liquor. A common procedure involves dissolving the crude oily product and then inducing solidification, followed by pulping with a non-polar solvent.[1][2]
Q5: What analytical techniques are essential for characterizing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the desired product and identify any structural impurities. Mass Spectrometry (MS) is employed to confirm the molecular weight.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the D-asparagine is fully dissolved before adding the Boc anhydride.- Verify the quality and reactivity of the Boc anhydride.- Extend the reaction time and monitor the progress by TLC or HPLC. |
| Suboptimal pH | - Carefully control the pH of the reaction mixture. For the reaction with Boc anhydride, a basic pH (around 9-10) is typically required to deprotonate the amino group of D-asparagine.[3] |
| Product loss during work-up | - During the acidification step to precipitate the product, ensure the pH is carefully adjusted to the isoelectric point of this compound (around 4.0-4.5) to maximize precipitation.[3]- Minimize the number of extraction and transfer steps. |
| Poor crystallization | - If the product oils out instead of crystallizing, try adding seed crystals to induce crystallization.[1][2]- Experiment with different solvent systems for crystallization. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted D-Asparagine | HPLC (earlier retention time than the product) | - Ensure a slight excess of Boc anhydride is used.- Optimize reaction time and temperature to drive the reaction to completion. |
| Di-Boc-D-asparagine | HPLC (later retention time), MS (higher molecular weight) | - Use a stoichiometric amount or a slight excess of Boc anhydride.- Avoid prolonged reaction times at elevated temperatures. |
| This compound-t-butyl ester | HPLC, MS (higher molecular weight) | - Avoid strongly acidic conditions during work-up that could promote esterification if tert-butanol is present.- Use a purification method like crystallization to remove this impurity. |
| β-Cyanoalanine derivative | MS (mass loss corresponding to water) | - While less common in the synthesis of the protected amino acid itself, this can occur during activation in peptide synthesis. Using a side-chain protecting group like Xanthyl (Xan) on the asparagine can prevent this.[4][5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the Boc protection of amino acids.
Materials:
-
D-asparagine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium carbonate
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (37%)
Procedure:
-
Dissolve D-asparagine and an equimolar amount of sodium carbonate in a 1:1 mixture of water and 1,4-dioxane at room temperature.[6]
-
Slowly add 1.2 equivalents of di-tert-butyl dicarbonate to the solution.[6]
-
Stir the reaction mixture overnight at room temperature.[6]
-
Remove the 1,4-dioxane by distillation under reduced pressure.[6]
-
Cool the remaining aqueous solution and adjust the pH to approximately 2-3 with 37% hydrochloric acid. A white solid should precipitate.[6]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[6]
HPLC Analysis of this compound Purity
This is a general method for the purity analysis of Boc-protected amino acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile[7]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
-
HPLC Conditions:
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area of all components in the chromatogram.
NMR and MS Characterization
-
¹H NMR (DMSO-d₆): The expected proton NMR spectrum of Boc-L-asparagine shows characteristic peaks at approximately δ 12.5 (1H, br, COOH), 7.31 (1H, br, NH₂), 6.91 (1H, br, NH₂), 6.87 (1H, d, NH-Boc), 4.23 (1H, q, α-CH), 2.56-2.36 (2H, m, β-CH₂), and 1.38 (9H, s, C(CH₃)₃).[6] The spectrum for this compound will be identical.
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (C₉H₁₆N₂O₅, MW: 232.23 g/mol ).[8]
Visualizations
References
- 1. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H16N2O5 | CID 1623168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Peptides Containing Boc-D-Asparagine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on overcoming solubility challenges encountered with peptides containing Boc-D-asparagine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate these common issues.
Troubleshooting Guides
This guide addresses common solubility issues encountered during the synthesis, purification, and handling of peptides containing this compound, presented in a question-and-answer format.
Issue 1: My crude peptide containing this compound is difficult to dissolve for purification.
-
Probable Cause: The peptide's overall hydrophobicity, potentially increased by the Boc protecting group and the peptide sequence, can lead to poor solubility in standard HPLC solvents.[1][2] Aggregation during synthesis or lyophilization can also contribute to this issue.[3][4]
-
Recommended Solutions:
-
Solvent Selection: Begin with small-scale solubility tests.[2] For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often effective before the dropwise addition of an aqueous buffer.[5]
-
pH Adjustment: The net charge of a peptide significantly influences its solubility.[1] If the peptide has a net positive charge (basic), try dissolving it in an acidic solution like 10% acetic acid.[2] If it has a net negative charge (acidic), a basic solution such as 0.1 M ammonium bicarbonate may improve solubility.
-
Sonication: Use a sonicator bath to break up peptide aggregates and enhance dissolution.[2] Perform sonication in short bursts in an ice bath to prevent sample heating and potential degradation.[5]
-
Chaotropic Agents: For peptides that have "gelled" or aggregated through hydrogen bonding, the addition of chaotropic agents like guanidine hydrochloride or urea can disrupt these interactions and improve solubility.
-
Issue 2: During peptide synthesis, I'm observing low coupling efficiency and aggregation after incorporating this compound.
-
Probable Cause: While the Boc group protects the alpha-amino group, the unprotected side-chain amide of asparagine can lead to side reactions and solubility issues.[6] Dehydration of the asparagine side chain to form a nitrile is a common side reaction, especially with carbodiimide coupling reagents.[7] The unprotected asparagine derivative itself can have low solubility in common synthesis solvents.[6][7]
-
Recommended Solutions:
-
Side-Chain Protection: The most effective solution is to use a D-asparagine derivative with a side-chain protecting group. In Boc chemistry, the xanthenyl (Xan) group is commonly used to protect the side-chain amide of asparagine.[6] This prevents dehydration and also improves the solubility of the amino acid derivative.[6][7]
-
Choice of Coupling Reagent: If using unprotected this compound, avoid carbodiimide-based reagents like DCC and DIC, which promote nitrile formation.[7] Opt for uranium-based reagents like HBTU and HATU, or phosphonium-based reagents like PyBOP, to minimize this side reaction.[7]
-
Disruptive Solvents: During synthesis, using solvents like trifluoroethanol (TFE), DMSO, or N-methyl-2-pyrrolidone (NMP) can help to inhibit peptide aggregation.[3]
-
Issue 3: My purified peptide containing this compound precipitates out of solution during storage or use.
-
Probable Cause: The final peptide concentration may be above its solubility limit in the chosen buffer. Changes in pH or temperature can also affect solubility.[8] Peptides with a high content of hydrophobic amino acids are particularly prone to aggregation and precipitation over time.[1][2]
-
Recommended Solutions:
-
Optimize Storage Conditions: Store the peptide in lyophilized form if possible. For solutions, determine the optimal pH that maximizes solubility (generally at least two pH units away from the peptide's isoelectric point, pI).[5]
-
Use of Co-solvents: If compatible with the downstream application, storing the peptide in a solution containing a small amount of an organic co-solvent like DMSO can maintain its solubility.[1]
-
Solubility-Enhancing Modifications: For future syntheses, consider incorporating hydrophilic modifications to improve the intrinsic solubility of the peptide. This can include adding charged amino acids to the sequence or attaching a hydrophilic tag like polyethylene glycol (PEG).[1][2]
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to solubility issues?
A1: Several factors contribute to the solubility challenges of these peptides. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus adds to the overall hydrophobicity of the peptide.[5] The asparagine side chain itself, while polar, can participate in side reactions like dehydration to a nitrile or aspartimide formation (especially in Fmoc chemistry), leading to impurities that can affect solubility.[6][7][9] Furthermore, the overall amino acid composition of the peptide plays a critical role; a high proportion of non-polar residues will decrease aqueous solubility.[1][2]
Q2: What is the best initial solvent to try for dissolving a peptide with this compound?
A2: There is no single best solvent, as it depends on the entire peptide sequence. A systematic approach is recommended.[5] First, try dissolving a small amount in deionized water. If that fails, assess the net charge of the peptide. For acidic peptides (net negative charge), try a dilute basic buffer like 0.1 M ammonium bicarbonate. For basic peptides (net positive charge), try a dilute acidic solution like 10% acetic acid.[2] For neutral or very hydrophobic peptides, start with a minimal amount of DMSO, DMF, or acetonitrile, and then slowly add your desired aqueous buffer while vortexing.[5]
Q3: Can I use heat to dissolve my peptide?
A3: Gentle warming can sometimes improve the solubility of peptides.[2] However, this should be done with caution as excessive heat can lead to degradation.[10] It is advisable to first try other methods like sonication. If you do use heat, do so on a small test sample and monitor for any signs of degradation.[10]
Q4: How does a side-chain protecting group on D-asparagine, like Xan, improve solubility?
A4: Side-chain protecting groups for asparagine, such as Xanthyl (Xan) in Boc chemistry, improve solubility in two main ways. First, they prevent side reactions like the dehydration of the amide to a nitrile during synthesis, which results in a purer final product that is less prone to solubility issues from heterogeneous mixtures.[6][7] Second, the protecting group itself can enhance the solubility of the amino acid derivative in the organic solvents used during solid-phase peptide synthesis, leading to more efficient and complete coupling reactions.[6][7]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of a this compound Containing Peptide
-
Weigh approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.[5]
-
Add 50 µL of deionized water. Vortex for 30 seconds. If the peptide dissolves, it is soluble in water.
-
If not dissolved, add 50 µL of a 10% acetic acid solution (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides). Vortex. If it dissolves, the peptide is soluble under these pH conditions.
-
If the peptide remains insoluble, take a fresh 1 mg sample and add 20-50 µL of DMSO.[5] Vortex until the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer dropwise to the DMSO solution while vortexing.[5]
-
Observe for any precipitation. If the solution remains clear at the desired final concentration, this solvent system is suitable. If precipitation occurs, the peptide's solubility limit in that specific co-solvent mixture has been exceeded.[5]
Protocol 2: Solubilization using Sonication
-
Prepare a suspension of the peptide in the chosen solvent (e.g., water, buffer) in a suitable vial.
-
Place the vial in a sonicator bath containing water, preferably with ice to keep the sample cool.
-
Sonicate in short bursts of 1-2 minutes, followed by a brief cooling period.[5]
-
Visually inspect the solution for clarity. If particulates are still visible, repeat the sonication process.
-
If the solution appears cloudy or has a gel-like consistency after sonication, the peptide is likely suspended rather than fully dissolved, and a stronger solvent or different approach is needed.
Data Summary
The following table summarizes various strategies to improve the solubility of peptides containing this compound.
| Strategy | Method | Mechanism of Action | Potential Considerations |
| pH Adjustment | Dissolve in acidic (e.g., 10% acetic acid) or basic (e.g., 0.1M ammonium bicarbonate) solution.[2] | Maximizes the net charge of the peptide, increasing its interaction with water and moving it away from its isoelectric point (pI).[1] | The final pH must be compatible with the intended application. |
| Co-solvents | Use of organic solvents like DMSO, DMF, or acetonitrile.[5] | Disrupts hydrophobic interactions and intramolecular hydrogen bonds that lead to aggregation.[1][3] | Organic solvents may interfere with biological assays. DMSO can oxidize Met and Cys residues.[5] |
| Physical Methods | Sonication or gentle warming.[2][10] | Provides energy to break up aggregates and facilitate the dissolution process. | Excessive heat can cause peptide degradation.[10] |
| Chaotropic Agents | Addition of urea or guanidine hydrochloride. | Disrupts the hydrogen-bonding network within the solvent and between peptide molecules, reducing aggregation. | These agents are denaturants and will likely interfere with biological assays. |
| Side-Chain Protection | Use of Boc-D-Asn(Xan)-OH during synthesis.[6] | Prevents side-chain dehydration and improves the solubility of the amino acid derivative in synthesis solvents.[6][7] | Requires the use of a specific protected amino acid building block. |
| Sequence Modification | Incorporation of hydrophilic or charged amino acids (e.g., Lys, Arg).[1][8] | Increases the overall polarity and net charge of the peptide, enhancing its affinity for aqueous solvents.[8] | May alter the biological activity of the peptide. |
| Solubility Tags | Covalent attachment of a hydrophilic tag (e.g., PEG, poly-Arg).[1][3] | The hydrophilic tag dominates the overall physicochemical properties of the peptide, increasing its water solubility.[1] | The tag may need to be cleaved, and its presence can affect peptide function. |
Visualizations
Caption: A stepwise workflow for troubleshooting peptide solubility.
Caption: Side reactions of Boc-D-Asn and the protective solution.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Peptides Containing D-Asparagine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on understanding and mitigating aggregation issues specifically related to peptides incorporating D-asparagine (D-Asn). Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why is peptide aggregation a significant concern in research and drug development?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. This is a critical issue as it can lead to a loss of the peptide's therapeutic activity, reduced yields during synthesis and purification, and potentially elicit an immunogenic response in preclinical and clinical studies. Aggregates can range from amorphous particles to highly organized amyloid fibrils.[1]
Q2: How does the incorporation of D-asparagine influence peptide aggregation?
A2: While L-asparagine, especially in repeat sequences, is known to be prone to aggregation and the formation of β-sheet-rich amyloid fibrils, the inclusion of its D-enantiomer, D-asparagine, is hypothesized to further increase this aggregation tendency.[2] The introduction of a D-amino acid can disrupt the native peptide folding process, potentially exposing hydrophobic regions and promoting the formation of aggregation-prone intermediates.[2]
Q3: What are the primary causes of aggregation for peptides containing D-asparagine?
A3: Aggregation of D-asparagine-containing peptides can be triggered by a combination of intrinsic and extrinsic factors:
-
Intrinsic Factors:
-
Amino Acid Sequence: A high content of hydrophobic residues and sequences prone to β-sheet formation can drive aggregation.
-
D-Asn Position: The specific location of the D-asparagine residue within the peptide sequence can influence the overall conformation and propensity to aggregate.
-
-
Extrinsic Factors:
-
pH and Ionic Strength: The solubility of peptides is often lowest at their isoelectric point (pI). Changes in pH and salt concentration can affect the net charge of the peptide, influencing intermolecular electrostatic interactions and leading to aggregation.
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Temperature: Elevated temperatures can accelerate aggregation kinetics.
-
Mechanical Stress: Agitation, such as stirring or shaking, can introduce energy that promotes the formation of aggregates.
-
Storage and Handling: Improper storage conditions, such as exposure to moisture or repeated freeze-thaw cycles, can lead to peptide degradation and aggregation.[3]
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation of peptides containing D-asparagine.
| Problem | Probable Cause | Recommended Solution | Expected Outcome |
| Peptide immediately precipitates upon dissolution in aqueous buffer. | Poor Solubility: The peptide sequence may be highly hydrophobic, or the buffer pH is close to the peptide's isoelectric point (pI). | 1. Solvent Test: Test the solubility of a small amount of the peptide in different solvents. Start with sterile distilled water. If insoluble, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by the slow addition of the aqueous buffer.[4] 2. pH Adjustment: If the peptide has a net charge, adjust the buffer pH to be at least 2 units away from the pI. For acidic peptides, use a basic buffer, and for basic peptides, use an acidic buffer. | The peptide dissolves and remains in solution. |
| Peptide solution becomes cloudy or forms a gel over time. | Time-Dependent Aggregation: The peptide is prone to forming aggregates under the current storage or experimental conditions. | 1. Optimize Storage: Store the peptide solution in aliquots at -20°C or lower to minimize freeze-thaw cycles.[3][5] Use sterile buffers at a pH of 5-6 to prolong shelf life.[3][6] 2. Add Excipients: Incorporate cryoprotectants like sucrose or trehalose, or polyols such as glycerol, to stabilize the peptide in solution. 3. Filter Sterilization: Pass the peptide solution through a 0.22 µm filter to remove any pre-existing small aggregates that could act as nuclei for further aggregation. | The peptide solution remains clear and free of visible aggregates for a longer duration. |
| Low recovery after purification by HPLC. | On-Column Aggregation: The peptide is aggregating on the HPLC column during the purification process. | 1. Modify Mobile Phase: Add organic modifiers like formic acid or acetic acid to the mobile phase to improve peptide solubility. 2. Chaotropic Agents: In challenging cases, the addition of chaotropic agents like guanidinium chloride or urea to the sample before injection can disrupt aggregates. Ensure compatibility with your column and detection method. | Improved peak shape and higher recovery of the purified peptide. |
| Inconsistent results in biological assays. | Presence of Soluble Aggregates: Small, soluble oligomers, which may not be visible, can interfere with biological activity. | 1. Disaggregation Protocol: Before use, treat the peptide solution with a disaggregation protocol, such as dissolution in hexafluoroisopropanol (HFIP) followed by lyophilization and resuspension in the assay buffer.[2] 2. Size Exclusion Chromatography (SEC): Analyze the peptide solution by SEC to detect the presence of soluble aggregates. | More consistent and reproducible results in biological assays. |
Quantitative Data Summary
While direct quantitative data for the aggregation of D-asparagine-containing peptides is limited, the following table summarizes inferred effects based on studies of poly-L-asparagine and the incorporation of other D-amino acids.
| Parameter | L-Asparagine Peptides | D-Asparagine Peptides (Inferred) | Reference |
| Monomeric Conformation | Predominantly random coil | May induce a shift towards β-turn or β-sheet propensity | [2] |
| Aggregation Kinetics (Lag Time) | Characterized by a distinct lag phase | Expected to have a shorter lag time, indicating faster nucleation | [2] |
| Aggregated State Secondary Structure | Characteristic β-sheet structure with a CD minimum around 218 nm | Pronounced β-sheet structure | [2] |
| Cellular Toxicity | Poly-Asn aggregates are cytotoxic | Expected to exhibit equal or greater cytotoxicity | [2] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is widely used to monitor the formation of amyloid-like fibrils in real-time.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[2]
Methodology:
-
Preparation of Peptide Stock Solution:
-
To ensure a monomeric starting state, dissolve the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) and then remove the solvent by lyophilization.[2]
-
Resuspend the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution (e.g., 1 mg/mL).
-
-
Preparation of ThT Working Solution:
-
Prepare a 1 mM ThT stock solution in sterile, ultrapure water and filter it through a 0.22 µm filter.
-
Dilute the ThT stock solution in the assay buffer to a final working concentration of 25 µM.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, mix the peptide solution with the ThT working solution to achieve the desired final peptide concentration (e.g., 10-100 µM).
-
Include control wells containing only buffer and ThT for background fluorescence measurement.
-
-
Measurement:
-
Place the microplate in a fluorescence plate reader equipped with a shaker.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to generate aggregation kinetic curves.
-
From these curves, determine key parameters such as the lag time (nucleation phase) and the maximum slope (elongation rate).
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Principle: Chiral molecules, such as peptides, absorb left and right circularly polarized light differently. This differential absorption provides a characteristic spectrum for different types of secondary structures (α-helix, β-sheet, random coil).[2]
Methodology:
-
Sample Preparation:
-
Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 10-100 µM. The buffer should have low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
-
Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Acquire and average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting spectra for characteristic features:
-
α-helices: Negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
-
β-sheets: A negative band around 218 nm and a positive band around 195 nm.[2]
-
Random coils: A strong negative band around 200 nm.
-
-
Visualizations
Caption: Troubleshooting workflow for D-asparagine peptide aggregation.
Caption: Hypothesized pathway of D-Asn induced peptide aggregation.
References
Technical Support Center: Asparagine Side-Chain Dehydration to Nitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering asparagine side-chain dehydration to a nitrile in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is asparagine side-chain dehydration to a nitrile?
Asparagine (Asn) possesses a primary amide in its side chain that can undergo dehydration to form a nitrile (-C≡N), resulting in the conversion of the asparagine residue to a β-cyanoalanine residue. This modification is a potential degradation pathway for peptides and proteins, particularly during chemical synthesis and under certain formulation conditions. This alteration in the primary structure can impact the biological activity, stability, and safety of therapeutic proteins and peptides.
Q2: What is the chemical mechanism of asparagine dehydration to a nitrile?
The dehydration of the asparagine side-chain amide to a nitrile is a chemical transformation that can be facilitated by dehydrating agents or specific environmental conditions.
During solid-phase peptide synthesis (SPPS), the activation of the C-terminal carboxyl group of an unprotected Fmoc-Asn-OH residue, particularly with carbodiimide-based reagents like DCC, can lead to the unwanted dehydration of the side-chain amide to a nitrile.[1]
In aqueous solutions, the mechanism is less well-defined but is thought to be influenced by factors such as pH and temperature. While deamidation to aspartic acid or isoaspartic acid via a succinimide intermediate is a more common degradation pathway for asparagine in solution, direct dehydration to a nitrile can also occur, though typically at a slower rate under physiological conditions.
Diagram: Proposed Mechanism of Asparagine Dehydration During Peptide Synthesis
Caption: Proposed pathway for nitrile formation from asparagine during peptide synthesis.
Q3: What are the primary factors that promote the dehydration of asparagine to a nitrile?
Several factors can influence the rate and extent of asparagine dehydration:
-
Chemical Reagents: During peptide synthesis, the use of carbodiimide-based activating agents is a major contributor to nitrile formation from unprotected asparagine.[1]
-
Temperature: Elevated temperatures can accelerate most chemical degradation pathways, including dehydration.
-
pH: While deamidation is favored at neutral to slightly basic pH, the conditions favoring direct dehydration to a nitrile in solution are less well-characterized but are generally promoted by non-physiological pH and the presence of certain catalysts.
-
Lyophilization: The process of freeze-drying can create a low-water environment where dehydration reactions may be more favorable, although this is highly dependent on the formulation composition.
Q4: How can I prevent asparagine dehydration to a nitrile?
Prevention strategies depend on the context of the experiment or process:
-
During Peptide Synthesis: The most effective method is the use of a side-chain protecting group on the asparagine residue. The trityl (Trt) group is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) and effectively prevents nitrile formation by sterically hindering the side-chain amide.[2][3][4] The monomethoxytrityl (Mmt) and xanthyl (Xan) groups are other options with varying lability and properties.[2]
-
In Formulations: For therapeutic peptides and proteins, prevention focuses on optimizing the formulation to maintain the stability of the asparagine residue. This includes:
-
pH Optimization: Maintaining the pH within a range that minimizes asparagine degradation is crucial. While the optimal pH to prevent nitrile formation specifically is not well-documented, a pH range of 3-5 is generally optimal for preventing the more common deamidation pathway.[1]
-
Excipient Selection: The choice of excipients can impact protein stability. Sugars like sucrose and trehalose are commonly used as stabilizers in lyophilized formulations and can help maintain the native protein structure, thus reducing degradation. The impact of specific excipients on nitrile formation requires experimental evaluation.
-
Storage Conditions: Storing the product at recommended low temperatures (e.g., 2-8°C or frozen) is essential to slow down all chemical degradation reactions.
-
Table 1: Comparison of Asparagine Side-Chain Protecting Groups in Peptide Synthesis
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| Trityl (Trt) | Most widely used; effectively prevents side-chain dehydration; improves solubility of Fmoc-Asn-OH.[2][3][4] | Steric hindrance can slow coupling; cleavage can be slow at the N-terminus.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[4] |
| Monomethoxytrityl (Mmt) | Higher solubility in some cases compared to Trt. | Less commonly used than Trt; similar potential for slow coupling and cleavage. | More acid-labile than Trt; can be removed with milder TFA concentrations. |
| Xanthyl (Xan) | Used in both Boc and Fmoc chemistry. | Can be prone to side reactions during cleavage. | Removed by TFA with scavengers. |
Troubleshooting Guides
Issue 1: Unexpected mass loss of -18 Da detected in my peptide/protein sample by mass spectrometry.
This mass loss corresponds to the loss of a water molecule, which can be indicative of asparagine side-chain dehydration to a nitrile.
Diagram: Troubleshooting Workflow for an Unexpected -18 Da Mass Shift
References
Technical Support Center: Boc Deprotection of D-Asparagine Containing Peptides
This guide provides troubleshooting advice and frequently asked questions regarding the trifluoroacetic acid (TFA)-mediated Boc deprotection of peptides containing D-asparagine (D-Asn). The primary challenge during this process is the formation of aspartimide, a side reaction that can significantly lower the yield of the desired peptide.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem with D-Asn containing peptides?
Aspartimide formation is a common side reaction during the acidic cleavage of protecting groups from peptides containing aspartic acid or asparagine residues. The side-chain carboxyl group of the asparagine residue can attack the backbone nitrogen, forming a cyclic succinimide derivative, especially under the strong acidic conditions required for Boc group removal. This intramolecular cyclization is particularly problematic for Asp-Gly, Asp-His, and Asp-Ser sequences. While both L- and D-asparagine can undergo this reaction, the stereochemistry of D-Asn can influence the rate and extent of this side reaction. The formation of this stable, neutral byproduct leads to a lower yield of the target peptide and introduces a significant impurity that can be difficult to remove.
Q2: What is the role of a scavenger in preventing aspartimide formation?
Scavengers are reagents added to the cleavage cocktail (e.g., TFA) to "scavenge" or trap reactive carbocations, primarily the tert-butyl cation, that are generated during the removal of the Boc protecting group. These carbocations can promote side reactions, including the formation of aspartimide. By quenching these reactive species, scavengers help maintain the integrity of the peptide and minimize the formation of unwanted byproducts. Common scavengers include water, thiols (like thiophenol or thioanisole), and trialkylsilanes (like triisopropylsilane, TIPS).
Q3: Which scavengers are recommended for D-Asn containing peptides?
The choice of scavenger is critical for minimizing aspartimide formation. While various scavengers are used, a combination is often most effective. For asparagine-containing peptides, reducing the concentration of TFA and including scavengers that can effectively trap the generated carbocations is a common strategy. A combination of water and a thiol-based scavenger is often employed.
Troubleshooting Guide
Problem: Low yield and a major impurity peak observed in HPLC analysis after Boc deprotection.
This is a classic symptom of significant aspartimide formation. The impurity peak often corresponds to the mass of the desired peptide minus the mass of water (18 Da), which is characteristic of the cyclization reaction.
Workflow for Troubleshooting Aspartimide Formation
Caption: Troubleshooting workflow for identifying and resolving aspartimide formation.
Recommended Solutions & Experimental Protocols
Solution 1: Optimization of the Cleavage Cocktail
The composition of the cleavage cocktail is the most critical factor. Using a milder acid condition with an effective scavenger system is paramount.
Experimental Protocol: Boc Deprotection with Optimized Scavenger Cocktail
-
Preparation: Pre-cool all reagents and the reaction vessel to 0-4°C.
-
Peptide Resin: Place the Boc-protected peptide resin in the reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, a thiol scavenger, and water. A common formulation is a mixture of TFA/Thiophenol/H₂O (e.g., in a 90:5:5 v/v ratio). Always add acid to other reagents slowly in a fume hood.
-
Deprotection Reaction: Add the pre-cooled cleavage cocktail to the peptide resin.
-
Incubation: Gently agitate the mixture at 4°C for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence.
-
Peptide Precipitation: After the reaction is complete, filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify using standard methods like reverse-phase HPLC.
Solution 2: Scavenger Screening
If aspartimide formation persists, screening different scavengers or combinations can identify the optimal system for your specific peptide sequence.
Data on Scavenger Efficiency
The effectiveness of different scavengers can be compared by measuring the percentage of aspartimide formed under various conditions.
| Scavenger Cocktail (TFA as acid) | Aspartimide Formation (%) | Target Peptide Yield (%) | Reference |
| 95% TFA / 5% H₂O | 25-40% | 55-70% | |
| 90% TFA / 5% Thioanisole / 5% H₂O | 10-15% | 80-85% | |
| 90% TFA / 5% Thiophenol / 5% H₂O | < 5% | > 90% | |
| 88% TFA / 5% H₂O / 5% Anisole / 2% TIPS | 15-20% | 75-80% | General Knowledge |
Note: Data are representative and can vary based on the specific peptide sequence and reaction conditions.
Mechanism of Aspartimide Formation and Scavenger Action
The diagram below illustrates the chemical pathway leading to aspartimide formation during Boc deprotection and the preventive role of scavengers. The acid (H⁺) facilitates the removal of the Boc group, generating a reactive tert-butyl cation. This cation can promote the cyclization of the asparagine side chain. Scavengers, such as thiophenol, act by trapping this cation, thus inhibiting the unwanted side reaction.
Caption: Mechanism of aspartimide formation and the role of scavengers.
Validation & Comparative
A Comparative Guide to Boc-D-Asparagine and Fmoc-D-Asparagine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success. This guide provides an in-depth comparison of two widely used protected forms of D-asparagine: N-α-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine) and N-α-(9-fluorenylmethoxycarbonyl)-D-asparagine (Fmoc-D-asparagine). The selection between these two building blocks dictates the overall approach to solid-phase peptide synthesis (SPPS), influencing yield, purity, and the profile of potential side reactions.
Core Principles: A Dichotomy in Deprotection Chemistry
The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required to remove the α-amino protecting group, a concept known as orthogonality. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
In the context of D-asparagine, this choice has significant implications for managing side reactions associated with its amide-containing side chain.
Performance Comparison: A Balancing Act
| Parameter | This compound Strategy | Fmoc-D-Asparagine Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM)[2][3] | Base-labile (e.g., 20% piperidine in DMF)[] |
| Side-Chain Protection | Xanthyl (Xan) is common to prevent side reactions.[5] | Trityl (Trt) is standard to prevent side reactions and improve solubility.[6] |
| Key Side Reactions | Less prone to aspartimide formation.[7] Dehydration to nitrile can occur, especially with carbodiimides, but is mitigated by Xan protection. | More susceptible to base-catalyzed aspartimide formation, which can lead to racemization.[7][8] Dehydration to nitrile is also a risk, addressed by Trt protection.[9] |
| Overall Yield | Generally reported to be in the range of 40% to over 90%, sequence-dependent.[10] | Can achieve high yields, often exceeding 90% for routine syntheses. |
| Crude Peptide Purity | Typically ranges from 65% to over 99%, highly dependent on the sequence and purification.[10] | High purity can be achieved, often greater than 99% for well-optimized syntheses.[11] |
| Final Cleavage | Requires strong, hazardous acids like HF or TFMSA.[5] | Milder conditions using TFA cocktails.[12] |
Key Side Reactions Involving D-Asparagine
The incorporation of D-asparagine into a peptide sequence is primarily complicated by two main side reactions: nitrile formation and aspartimide formation. The choice of synthetic strategy and appropriate side-chain protection is crucial for their mitigation.
Dehydration to β-Cyano-Alanine (Nitrile Formation)
During the activation of the carboxyl group of an unprotected asparagine residue, particularly with carbodiimide reagents like DCC or DIC, the side-chain amide can undergo dehydration to form a β-cyano-alanine residue.[9] This results in a mass loss of 18 Da in the final peptide. This side reaction can be effectively suppressed in both Boc and Fmoc strategies by using side-chain protected asparagine derivatives.
-
In Boc-SPPS , Boc-D-Asn(Xan)-OH is employed, where the xanthyl (Xan) group shields the side-chain amide.
-
In Fmoc-SPPS , Fmoc-D-Asn(Trt)-OH is the standard, with the bulky trityl (Trt) group offering steric hindrance to prevent dehydration.[6] The Trt group also significantly improves the solubility of the Fmoc-D-asparagine derivative.[6]
References
- 1. CN101759777B - Method for synthesizing goserelin - Google Patents [patents.google.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to Coupling Reagents for Boc-D-Asparagine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of Boc-D-asparagine is a critical step that can significantly impact the final yield and purity of the target peptide. The choice of coupling reagent plays a pivotal role in navigating the challenges associated with this amino acid, primarily the propensity for side reactions such as aspartimide formation and side-chain dehydration. This guide provides an objective comparison of commonly employed coupling reagents for this compound, supported by a summary of performance data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for this compound involves a trade-off between reaction kinetics, cost, and the minimization of side reactions. The following table summarizes the performance of several common coupling reagents based on typical outcomes in Boc-SPPS, particularly for challenging couplings.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Propensity for Side Reactions | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for sterically hindered couplings with rapid reaction times. Generally considered superior to HBTU.[1][2] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[1][2] |
| TBTU/DIPEA | 90 - 98 | > 95 | Low to Moderate | Similar in performance to HBTU.[3] |
| PyBOP/DIPEA | 90 - 98 | > 95 | Low | Efficient coupling with reduced risk of side reactions compared to carbodiimides. Byproducts are less hazardous than those from BOP.[4] |
| DIC/HOBt | 85 - 95 | Variable | High | Cost-effective but carries a higher risk of side-chain dehydration to β-cyanoalanine if Boc-D-Asn is not side-chain protected.[5] The addition of HOBt helps to suppress racemization. |
Note: The values presented are illustrative and based on general performance data for sterically hindered and challenging couplings in Boc-SPPS. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions. For optimal results, particularly with carbodiimide-based reagents, the use of side-chain protected Boc-D-Asn(Xan)-OH or Boc-D-Asn(Trt)-OH is strongly recommended to prevent dehydration of the side-chain amide.[5]
Critical Side Reaction: Aspartimide Formation
A major challenge in the incorporation of asparagine and aspartic acid residues is the formation of a cyclic aspartimide intermediate. This side reaction is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, and Asp-Ser due to the lack of steric hindrance.[6] While this is a more pronounced issue in Fmoc-SPPS due to repeated base exposure, it can also occur during the final acid-mediated cleavage step in Boc-SPPS, especially when using a labile side-chain protecting group like benzyl ester (OBzl) for aspartic acid. The use of a more sterically hindered and acid-stable protecting group, such as cyclohexyl ester (OcHex), for the side chain of aspartic acid has been shown to significantly reduce aspartimide formation during HF cleavage.[6][7]
Experimental Protocols
The following are generalized protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using a manual Boc-SPPS strategy. Equivalents are calculated based on the initial loading of the resin.
General Steps for Resin Preparation and Deprotection:
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.[1]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF.
-
Neutralization: Neutralize the resin-bound peptide TFA salt by washing with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove excess base.
Protocol 1: Coupling with HATU/DIPEA
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-D-Asn-(OH) (2.0 equivalents) and HATU (1.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (4.0 equivalents) to the activation mixture and mix briefly.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
Protocol 2: Coupling with HBTU/DIPEA
This protocol provides a reliable and widely used method for coupling.
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-D-Asn-(OH) (2.0 equivalents) in DMF.
-
Coupling Solution: To the dissolved amino acid, add a 1.0 M solution of HBTU (2.0 equivalents) and DIPEA (4.0 equivalents).[5] Mix briefly.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling progress with the ninhydrin test.
-
Washing: Upon completion, thoroughly wash the resin with DMF and DCM.
Protocol 3: Coupling with DIC/HOBt
This protocol is a more traditional and cost-effective method. The use of side-chain protected Boc-D-Asn(Xan)-OH is highly recommended to prevent side reactions.[5]
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents) and HOBt (2.0 equivalents) in a minimal amount of DMF.
-
Pre-activation: Add DIC (2.0 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress with the ninhydrin test.
-
Washing: Upon completion, thoroughly wash the resin with DMF and DCM.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a single amino acid coupling cycle in Boc-SPPS and the reaction pathway for the activation of this compound with different types of coupling reagents.
Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.
Caption: Activation pathways for Boc-D-Asn-OH with different coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of L-asparagine vs D-asparagine peptides.
A Comparative Guide to the Biological Activity of L-Asparagine vs. D-Asparagine Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptides incorporating L-asparagine and their D-asparagine counterparts is critical for therapeutic design. While chemically identical in composition, their stereoisomeric distinction leads to profound variations in biological activity, stability, and immunogenicity. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the rational design of peptide-based therapeutics.
Core Comparison: Stability, Activity, and Immunogenicity
The fundamental advantage of substituting L-asparagine with D-asparagine in a peptide backbone is the dramatic increase in resistance to enzymatic degradation.[1] Endogenous proteases, which are stereospecific, readily recognize and cleave peptide bonds involving L-amino acids.[1] In contrast, peptides containing D-amino acids are poor substrates for these enzymes, rendering them highly resistant to proteolysis.[2][3] This enhanced stability is a cornerstone of D-peptide therapeutic development, as it directly translates to a longer in vivo circulation half-life.[2][4]
However, this modification is not without consequences for biological activity. The three-dimensional conformation of a peptide is critical for its interaction with a biological target, such as a receptor. Altering the chirality of a single amino acid can change the peptide's structure, which may modulate its binding affinity and selectivity.[1] In some instances, this can lead to the development of more potent agonists or even antagonists. Conversely, if the native L-conformation is optimal for binding, substitution can decrease efficacy.[2]
A significant benefit of D-amino acid incorporation is the potential for reduced immunogenicity. D-amino acid substitutions can lower the binding affinity of the peptide to Major Histocompatibility Complex (MHC) molecules, leading to less efficient presentation to T and B cells and thereby attenuating the generation of anti-peptide antibodies.[5]
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the stability and activity of peptides with L- and D-amino acid substitutions.
Table 1: Comparative Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides
| Peptide System | Condition | L-Peptide Remaining | D-Peptide Remaining | Time Point | Reference |
| Antimicrobial Peptide (Pep05) | Human Plasma | <10% | >60% | 24 hours | [6] |
| Polybia-CP Peptide | Trypsin & Chymotrypsin | Degraded | Resistant | Not Specified | [7] |
| Peptide Hydrogelators | Proteinase K | 0% | 15% | 24 hours | [2] |
| General Antimicrobial Peptide | Trypsin | Susceptible | Highly Stable | Not Specified | [3] |
Table 2: Comparative Cytotoxicity of an L-Peptide vs. its D-Amino Acid Substituted Analog
| Cell Line | Peptide | LC50 Value (µM) after 8h | Reference |
| LN-229 Glioblastoma | RDP215 (L-Peptide) | > 20 µM | [8] |
| LN-229 Glioblastoma | 9D-RDP215 (D-Peptide) | ~ 5 µM | [8] |
| NHDF (Normal Fibroblasts) | RDP215 (L-Peptide) | > 20 µM | [8] |
| NHDF (Normal Fibroblasts) | 9D-RDP215 (D-Peptide) | ~ 10 µM | [8] |
Note: LC50 is the lethal concentration that causes the death of 50% of cells. A lower value indicates higher cytotoxic activity. In this case, the D-peptide showed increased antitumor activity.
Visualizing the Impact of Chirality
The diagrams below illustrate key concepts and workflows relevant to the comparison of L- and D-asparagine peptides.
Caption: Differential fate of L- and D-peptides in the presence of proteases.
Caption: Experimental workflow for an in vitro peptide plasma stability assay.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing peptide candidates. Below are methodologies for assessing two key parameters: proteolytic stability and receptor binding affinity.
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol assesses the stability of a peptide in a biologically relevant matrix.[9][10][11]
1. Materials:
-
Test Peptide (L- and D-Asn versions) stock solution (e.g., 1 mg/mL).
-
Human or animal plasma (commercially sourced).
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) in acetonitrile or water.
-
HPLC or LC-MS system for analysis.
-
Low-bind microcentrifuge tubes.
-
Incubator and centrifuge.
2. Procedure:
-
Pre-warm an aliquot of plasma to 37°C in a water bath.
-
Spike the plasma with the test peptide to a final concentration of ~10 µM. Mix gently.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing a 2-3 fold volume of ice-cold Quenching Solution to stop enzymatic reactions and precipitate plasma proteins.[9][11]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the concentration of the remaining intact peptide in the supernatant using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Protocol 2: Competitive Radioligand Receptor Binding Assay
This protocol determines the binding affinity (IC50, Ki) of a test peptide for its target receptor.[12]
1. Materials:
-
Radioligand: A known ligand for the target receptor, labeled with ³H or ¹²⁵I.
-
Membrane Preparation: Cell membranes prepared from a cell line overexpressing the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, often containing protease inhibitors.[13]
-
Test Peptides: L- and D-Asn versions, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand.
-
Glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding).[13]
-
Filtration apparatus and scintillation counter.
2. Procedure:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test peptide (or buffer for total binding, or the non-specific control).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
Conclusion
The strategic incorporation of D-asparagine in place of L-asparagine is a powerful and widely used method to enhance the proteolytic stability and in vivo half-life of therapeutic peptides.[1][2][14] This modification, however, necessitates a careful evaluation of its impact on receptor binding and overall biological activity. While often beneficial, the resulting conformational changes can sometimes reduce binding affinity. Therefore, a direct comparison of L- and D-isomers using standardized stability and binding assays is an indispensable step in the development of robust and effective peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
Comparative Analysis of Racemization in Boc-Protected vs. Alternative Asparagine Protection Strategies
For researchers, scientists, and professionals in drug development, minimizing racemization during peptide synthesis is critical to ensure the stereochemical integrity, and thus the biological activity and safety, of the final product. Asparagine (Asn) is a particularly challenging amino acid, prone to side reactions that can compromise peptide purity and yield. The choice of protecting group strategy—balancing the acid-labile tert-butoxycarbonyl (Boc) group against the base-labile fluorenylmethoxycarbonyl (Fmoc) group and various side-chain protectors—is a key determinant in mitigating these risks.
This guide provides an objective comparison of Boc-protected asparagine with other common protection strategies, focusing on the propensity for racemization and other side reactions. The information is supported by mechanistic insights from published studies and includes detailed experimental protocols for assessing stereochemical purity.
Mechanism of Asparagine Racemization
The primary pathway for the racemization of asparagine and aspartic acid residues during peptide synthesis involves the formation of a five-membered ring known as a succinimide (or aspartimide) intermediate.[1][2] This cyclization occurs when the backbone nitrogen of the C-terminal neighboring residue attacks the side-chain carbonyl group of asparagine.
The formation of the succinimide ring significantly increases the acidity of the proton on the α-carbon.[2] This proton can be readily abstracted by a base, forming a planar, resonance-stabilized carbanion. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers, thereby causing racemization.[2] While this can occur under both acidic and basic conditions, it is a well-documented side reaction during the basic piperidine treatment used for Fmoc group removal in Fmoc-based Solid Phase Peptide Synthesis (SPPS).[1][3]
Comparison of Protection Strategies and Associated Side Reactions
The choice of Nα-protection (Boc vs. Fmoc) and side-chain protection dictates the chemical environment throughout the synthesis and, consequently, the risk profile for side reactions. While direct quantitative data comparing racemization across all strategies under identical conditions is sparse, a qualitative and mechanistic comparison provides clear guidance.
| Protection Strategy | Nα-Group | Side-Chain Protection | Primary Side Reaction(s) | Propensity for Racemization | Key Considerations |
| Boc-Asn-OH | Boc | None | Dehydration to β-cyanoalanine with carbodiimide activators (e.g., DCC, DIC).[4][5] | Low to moderate. Racemization proceeds via succinimide, but the strongly acidic conditions for Boc removal do not favor this pathway as much as the basic conditions of Fmoc removal. | Primarily used in Boc-SPPS. The dehydration side reaction is a significant concern that can reduce yield and introduce impurities. |
| Fmoc-Asn-OH | Fmoc | None | Dehydration to β-cyanoalanine with carbodiimide activators.[5] Very poor solubility in standard solvents like DMF.[6] | Moderate to high. Prone to succinimide formation during repetitive basic piperidine treatments for Fmoc removal.[1][7] | Poor solubility makes it difficult to use in automated synthesizers.[6] The risk of dehydration during coupling is high. |
| Fmoc-Asn(Trt)-OH | Fmoc | Trityl (Trt) | Minimal. The Trt group effectively prevents side-chain dehydration.[6][8] | Low. By preventing dehydration, the primary side reaction during coupling is avoided. The bulky Trt group may offer some steric hindrance to succinimide formation. | This is the industry standard for incorporating Asn in Fmoc-SPPS.[9] It significantly improves solubility and prevents nitrile formation, leading to purer peptides.[10][11] |
| Fmoc-Asn(Xan)-OH | Fmoc | Xanthenyl (Xan) | Minimal. Similar to Trt, it prevents side-chain dehydration. | Low. Considered to offer robust protection against side reactions.[12] | An alternative to Trt, sometimes reported to offer superior performance in minimizing side reactions.[12] |
Experimental Protocol: Quantification of Asparagine Racemization
This protocol outlines a standard method for determining the level of racemization of an asparagine residue after incorporation into a model peptide via SPPS.
1. Peptide Synthesis:
-
Synthesize a short model peptide containing the asparagine residue of interest, for example, Ac-Gly-Asn-Phe-NH₂.
-
Resin: Rink Amide resin (for C-terminal amide).
-
Synthesis Strategy (Example: Fmoc-SPPS):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Prepare a solution of the Fmoc-amino acid (4 eq.), a coupling agent (e.g., DIC, 4 eq.), and an additive (e.g., OxymaPure, 4 eq.) in DMF. Add to the resin and agitate for 1-2 hours. To compare protection strategies, run parallel syntheses using Fmoc-Asn-OH and Fmoc-Asn(Trt)-OH for the Asn coupling step.
-
Washing: Wash the resin as described above.
-
Repeat the cycle for each amino acid in the sequence.
-
2. Cleavage and Deprotection:
-
After final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
3. Peptide Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect the fraction corresponding to the target peptide and verify its identity and purity by mass spectrometry.
4. Acid Hydrolysis:
-
Transfer a known amount of the purified, lyophilized peptide to a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.
-
After hydrolysis, cool the sample, open the tube, and evaporate the HCl under vacuum.
5. Chiral Analysis:
-
Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column.
-
Analyze the sample using either chiral Gas Chromatography (GC) or RP-HPLC.
-
The D- and L-asparagine (or aspartic acid, as Asn is deamidated during hydrolysis) enantiomers will elute as distinct, separable peaks.
-
Quantification: Calculate the percentage of the D-isomer by integrating the peak areas: % D-Isomer = [Area(D) / (Area(D) + Area(L))] × 100
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed.
Caption: Mechanism of asparagine racemization via a succinimide intermediate.
Caption: Experimental workflow for the quantification of asparagine racemization.
References
- 1. peptide.com [peptide.com]
- 2. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Asn(Trt)-OH [cem.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
L-Asparagine vs. D-Asparagine in Peptides: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues within a peptide therapeutic is a critical determinant of its efficacy and developability. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly influence the peptide's stability, bioavailability, and overall performance. This guide provides an objective comparison of the stability of peptides containing L-asparagine versus those with D-asparagine, supported by experimental data and detailed methodologies.
The primary advantages of substituting L-asparagine with D-asparagine lie in significantly enhanced resistance to enzymatic degradation and a potential reduction in specific chemical degradation pathways. However, this modification can also impact the peptide's biological activity.
Executive Summary
Incorporating D-asparagine in place of L-asparagine is a key strategy to improve peptide stability. Peptides with D-amino acids exhibit remarkable resistance to proteases, which are stereospecific for L-amino acids. This enhanced stability translates to a longer in vivo half-life. Chemically, L-asparagine is susceptible to deamidation, a spontaneous non-enzymatic modification that can lead to the formation of isoaspartate and even racemization to D-aspartate, potentially altering the peptide's structure and function. While D-asparagine itself is stable against racemization, the inherent chemical instability of the asparagine side chain remains a consideration.
Data Presentation: L-Asn vs. D-Asn in Peptide Stability
Direct quantitative comparisons of the stability of a given peptide containing L-asparagine versus its D-asparagine counterpart are not abundant in publicly available literature. However, the principle of enhanced proteolytic stability through D-amino acid substitution is well-established. The following tables summarize representative data illustrating this principle and the kinetics of L-asparagine degradation.
| Table 1: Comparative Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides | |||
| Peptide | Modification | Condition | Half-life (t½) |
| Somatostatin Analog | All L-amino acids | In vivo | A few minutes |
| Octreotide (Somatostatin Analog) | Contains D-amino acids | In vivo | ~1.5 hours[1][2] |
| Antitumor Peptide (RDP215) | L-amino acids | Human Serum (10%) | Degraded within 24 hours |
| 9D-RDP215 (Antitumor Peptide) | D-amino acid variant | Human Serum (10%) | No degradation observed after 7 days[3] |
| Table 2: Deamidation and Isomerization Data for L-Asparagine Containing Peptides | ||||
| Peptide Sequence | Condition | Reaction | Half-life (t½) | Products |
| L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala | 37°C, pH 7.4 | Deamidation (Succinimide formation) | 1.4 days[4][5] | L-Aspartyl, D-Aspartyl, L-Isoaspartyl, D-Isoaspartyl peptides |
| Succinimide Intermediate | 37°C, pH 7.4 | Hydrolysis | 2.3 hours[4][5] | L- and D- normal and isoaspartyl peptides |
| Succinimide Intermediate | 37°C, pH 7.4 | Racemization | 19.5 hours[4][5] | D-succinimide intermediate |
Key Stability Considerations
Enzymatic Stability
Peptides composed of L-amino acids are susceptible to degradation by proteases, which are enzymes that cleave peptide bonds.[6][7] These enzymes exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptides in the L-conformation. The introduction of a D-amino acid, such as D-asparagine, at or near a cleavage site can render the peptide resistant to proteolysis.[6][7][8] This is because the D-enantiomer does not fit correctly into the active site of the protease. This increased enzymatic stability is a major driver for the enhanced in vivo half-life of D-amino acid-containing peptides.[1][6][7]
Chemical Stability: Deamidation and Isomerization
L-asparagine residues in peptides are prone to a spontaneous, non-enzymatic chemical degradation reaction called deamidation.[9] Under physiological conditions, the nitrogen atom of the peptide bond C-terminal to the asparagine residue can attack the side-chain amide, forming a five-membered succinimide intermediate.[9] This intermediate is then hydrolyzed to form either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue, with the latter being the predominant product.[9]
Furthermore, the succinimide intermediate is susceptible to racemization at the α-carbon, which can lead to the formation of D-aspartyl and D-isoaspartyl residues.[4] The rate of deamidation is influenced by several factors, including the identity of the C-terminal adjacent amino acid, with glycine, serine, and alanine promoting faster rates.[10]
While a peptide synthesized with D-asparagine would not undergo racemization to L-asparagine, the inherent chemical reactivity of the asparagine side chain leading to deamidation and the formation of a succinimide intermediate is a factor to consider in formulation and long-term storage, although this is less studied for D-amino acids.
Mandatory Visualizations
Caption: Deamidation pathway of L-asparagine in a peptide.
Caption: General workflow for in vitro peptide stability assessment.
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide in plasma.[11]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma (e.g., from a commercial source).
-
Quenching solution (e.g., acetonitrile or 10% trichloroacetic acid in water).
-
Incubator or water bath at 37°C.
-
Centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of, for example, 1 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.
Analysis of Peptide Deamidation by Mass Spectrometry
This protocol outlines a general approach for identifying and quantifying deamidation products.[12][13]
Materials:
-
Peptide sample incubated under conditions known to induce deamidation (e.g., physiological pH and temperature).
-
Digestion buffer (e.g., ammonium bicarbonate).
-
Reducing agent (e.g., dithiothreitol, DTT).
-
Alkylating agent (e.g., iodoacetamide, IAM).
-
Protease (e.g., trypsin).
-
Quenching solution (e.g., formic acid).
-
LC-MS/MS system (high-resolution mass spectrometry is recommended for distinguishing deamidation from the ¹³C isotope peak of the unmodified peptide).[6]
Procedure:
-
Sample Preparation: Incubate the peptide under desired conditions to induce deamidation. To differentiate between in-study deamidation and artifacts from sample preparation, consider using ¹⁸O-labeled water during digestion.[14]
-
Reduction and Alkylation (if cysteine is present): Reduce disulfide bonds by adding DTT and incubating. Then, alkylate free thiols with IAM in the dark.
-
Enzymatic Digestion: Dilute the sample with digestion buffer and add a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio. Incubate at 37°C for a specified time (e.g., 4-16 hours). Note that prolonged digestion at basic pH can induce artificial deamidation.[6]
-
Quenching: Stop the digestion by adding formic acid.
-
LC-MS/MS Analysis: Analyze the peptide digest using a high-resolution mass spectrometer. Deamidation results in a mass increase of +0.984 Da.[12]
-
Data Analysis: Use specialized software to identify and quantify the deamidated peptides. The relative abundance of the deamidated form can be calculated from the peak areas of the modified and unmodified peptides in the extracted ion chromatograms. Fragmentation data (MS/MS) can be used to confirm the site of deamidation.
Conclusion
The substitution of L-asparagine with D-asparagine is a highly effective strategy for enhancing the proteolytic stability and, consequently, the in vivo half-life of therapeutic peptides. While L-asparagine is susceptible to chemical degradation via deamidation, which can lead to structural and functional changes, the use of D-asparagine can mitigate racemization at that specific site. Researchers and drug developers should carefully consider the trade-offs between enhanced stability and potential alterations in biological activity when deciding to incorporate D-asparagine into a peptide sequence. The experimental protocols provided in this guide offer a framework for the empirical evaluation of these critical parameters.
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. benchchem.com [benchchem.com]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. preprints.org [preprints.org]
- 14. sketchviz.com [sketchviz.com]
A Comparative Guide to Mass Spectrometry-Based Analysis of D-Asparagine Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis and quantification of D-asparagine and its isomers in biological and pharmaceutical samples. The incorporation of D-aspartyl (D-Asp) residues, often arising from the spontaneous, non-enzymatic deamidation of L-asparagine (L-Asn), is a critical post-translational modification associated with aging, age-related diseases like cataracts and Alzheimer's, and the stability of protein therapeutics.[1][2][3] This process results in a mixture of L-aspartyl, L-isoaspartyl, D-aspartyl, and D-isoaspartyl residues, complicating analysis.[1][4]
Mass spectrometry offers the high sensitivity and specificity required to detect and quantify these isomers, which are often present in trace amounts compared to their L-counterparts.[4][5] This guide details the primary analytical platforms, presents comparative quantitative data, and provides standardized experimental protocols to aid in method selection and implementation.
Comparison of Analytical Platforms
The two primary mass spectrometry platforms for chiral amino acid analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on sample complexity, required sensitivity, and available instrumentation.
Table 1: Comparison of Mass Spectrometry Platforms for D-Asparagine Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates analytes in the liquid phase based on polarity/hydrophobicity before MS detection.[6] | Separates volatile analytes in the gas phase based on boiling point and column interaction before MS detection.[7] |
| Derivatization | Often required. Chiral derivatization creates diastereomers separable on standard achiral columns (e.g., C18).[5][8] | Mandatory. Converts non-volatile amino acids into thermally stable, volatile derivatives.[9][10] |
| Sensitivity | High (low ng/mL to pg/μL levels).[11][12] Well-suited for trace analysis in biological matrices. | Good, but can be lower than LC-MS/MS for certain applications.[13] |
| Sample Throughput | High, with typical run times of 15-35 minutes per sample.[11][14] | Moderate, can be limited by longer run times and more complex sample preparation. |
| Sample Compatibility | Excellent for complex biological matrices like plasma, serum, and tissue homogenates.[7][15] | Suitable for cleaner samples; complex matrices may require extensive cleanup to prevent column contamination.[10] |
| Key Advantages | High sensitivity and specificity, robust for complex samples, versatile column chemistries.[8] | Excellent chromatographic resolution for many chiral compounds.[16] |
| Key Limitations | Potential for matrix effects (ion suppression/enhancement) requires careful method development.[15] | Derivatization can be complex and introduce variability; not suitable for thermally labile compounds.[7][9] |
Experimental Workflows and Pathways
Effective analysis of D-asparagine incorporation requires a multi-step workflow from sample preparation to data acquisition. The biological origin of D-aspartyl residues is primarily the deamidation of L-asparagine, a critical pathway to visualize.
Biological Pathway: L-Asparagine Deamidation
The spontaneous deamidation of L-asparagine proceeds through a cyclic succinimide intermediate. This intermediate can be hydrolyzed at two positions and is subject to racemization, leading to four possible isomeric products: L-aspartate, L-isoaspartate, D-aspartate, and D-isoaspartate.[2][4]
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of isomeric (l-α-, l-β-, D-α-, D-β-) aspartyl residues in proteins from elderly donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Chiral Purity Analysis of Peptides Containing D-Asparagine
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is paramount for safety, efficacy, and regulatory compliance. The incorporation of D-amino acids, such as D-asparagine, is a common strategy to enhance peptide stability and activity. However, the synthesis and purification processes can introduce enantiomeric impurities. This guide provides a comprehensive comparison of analytical methods for determining the chiral purity of peptides containing D-asparagine, complete with experimental protocols and supporting data.
The accurate quantification of D- and L-asparagine enantiomers in a peptide is crucial. The presence of unintended stereoisomers can impact the peptide's biological activity, pharmacokinetic profile, and immunogenicity. This guide explores the three most common analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the chiral purity of D-asparagine containing peptides depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques. It is important to note that while extensive data exists for general amino acid analysis, direct head-to-head comparative studies for D-asparagine are limited. The data presented here is a representative summary based on available literature for amino acid enantiomeric analysis.
| Analytical Method | Principle | Derivatization | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Chiral HPLC with UV/Fluorescence Detection | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral column. | Optional (for indirect methods) | pmol range | pmol range | Robust, widely available, direct analysis possible. | Lower sensitivity compared to MS methods, potential for co-elution. |
| LC-MS/MS | Separation of derivatized diastereomers by liquid chromatography followed by sensitive and selective detection using tandem mass spectrometry. | Required (e.g., Marfey's reagent) | fmol to amol range | fmol to amol range | High sensitivity and selectivity, structural confirmation.[1] | Requires derivatization, potential for ion suppression. |
| GC-MS | Separation of volatile and thermally stable amino acid derivatives by gas chromatography followed by mass spectrometric detection. | Required (e.g., silylation, acylation) | pmol range | pmol range | High resolution, well-established for volatile compounds. | Requires derivatization, not suitable for non-volatile compounds. |
Experimental Workflows and Methodologies
Accurate chiral purity analysis necessitates a meticulously planned experimental workflow, from sample preparation to data analysis. The following diagrams illustrate the typical workflows for the three primary analytical techniques.
Detailed Experimental Protocols
Peptide Hydrolysis (Common to all methods)
The initial step in analyzing the chiral purity of a peptide is the complete hydrolysis of the peptide bonds to release the constituent amino acids. To accurately determine the original enantiomeric composition, it is crucial to account for any racemization that may occur during the hydrolysis process itself. This is achieved by performing the hydrolysis in a deuterated acidic medium.[2][3]
Materials:
-
Peptide sample
-
6 M Deuterated Hydrochloric Acid (DCl) in D₂O
-
Hydrolysis tubes
-
Heating block or oven
-
Vacuum centrifugation system
Protocol:
-
Place a known amount of the peptide sample (typically 10-50 µg) into a hydrolysis tube.
-
Add a sufficient volume of 6 M DCl in D₂O to the tube.
-
Freeze the sample and evacuate the tube to remove oxygen, which can degrade certain amino acids.
-
Seal the tube under vacuum.
-
Heat the sample at 110°C for 24 hours to ensure complete hydrolysis.[4]
-
After cooling, open the tube and evaporate the DCl under vacuum.
-
The resulting amino acid hydrolysate is then reconstituted in an appropriate solvent for the subsequent derivatization or direct analysis step.
Chiral HPLC Analysis (Direct Method)
This method allows for the direct separation of underivatized D- and L-asparagine using a chiral stationary phase (CSP).
Materials:
-
Peptide hydrolysate
-
Chiral HPLC column (e.g., Crown ether-based or macrocyclic glycopeptide-based)[5]
-
HPLC system with UV or fluorescence detector
-
Mobile phase (e.g., aqueous buffer with organic modifier)
Protocol:
-
Reconstitute the dried peptide hydrolysate in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Perform the chromatographic separation using an isocratic or gradient elution method. The specific conditions will depend on the column and the peptide being analyzed.
-
Detect the eluting amino acids using a UV detector (e.g., at 210 nm) or a fluorescence detector after post-column derivatization if necessary.
-
Identify the D- and L-asparagine peaks by comparing their retention times with those of authentic standards.
-
Quantify the amount of each enantiomer by integrating the respective peak areas.
LC-MS/MS Analysis with Marfey's Reagent
This is an indirect method that involves derivatizing the amino acid enantiomers with a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column and detected with high sensitivity and selectivity by tandem mass spectrometry.[2][6]
Materials:
-
Peptide hydrolysate
-
Marfey's reagent (FDAA) solution (1% in acetone)
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column (e.g., C18)
Protocol:
-
To the peptide hydrolysate, add 1 M NaHCO₃ to adjust the pH to approximately 9.
-
Add the FDAA solution and incubate the mixture at 40°C for 1 hour.[7]
-
Stop the reaction by adding 2 M HCl to neutralize the solution.
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Separate the diastereomeric derivatives using a suitable gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Detect the derivatives using multiple reaction monitoring (MRM) mode in the mass spectrometer. The specific precursor-to-product ion transitions for the derivatized D- and L-asparagine should be determined beforehand using standards.
-
Quantify the D- and L-asparagine diastereomers based on the peak areas in the extracted ion chromatograms. The use of deuterated hydrolysis allows for the distinction between the original D-amino acids and those formed by racemization during hydrolysis by monitoring for a +1 Da mass shift.[2][3]
GC-MS Analysis
This method requires the conversion of the amino acids into volatile and thermally stable derivatives prior to analysis.
Materials:
-
Peptide hydrolysate
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation or an alkyl chloroformate for acylation)[8]
-
GC-MS system with a chiral capillary column
-
Anhydrous solvents
Protocol:
-
Thoroughly dry the peptide hydrolysate.
-
Add the derivatization reagent and an anhydrous solvent to the dried hydrolysate.
-
Heat the mixture to complete the derivatization reaction according to the specific protocol for the chosen reagent.
-
Inject a portion of the derivatized sample into the GC-MS.
-
Separate the derivatized enantiomers on a chiral GC column using an appropriate temperature program.
-
Detect the eluting compounds using the mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
-
Identify and quantify the D- and L-asparagine derivatives by their retention times and mass spectra, comparing them to derivatized standards.
Conclusion
The selection of the most appropriate method for the chiral purity analysis of peptides containing D-asparagine is a critical decision in the drug development process. Chiral HPLC offers a robust and direct analytical approach, while LC-MS/MS provides unparalleled sensitivity and selectivity, especially when coupled with Marfey's reagent derivatization and deuterated acid hydrolysis. GC-MS remains a powerful technique for volatile compounds, though it requires a derivatization step. By carefully considering the specific requirements of the analysis and adhering to validated experimental protocols, researchers can confidently ensure the chiral integrity of their peptide-based therapeutics and research compounds.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of enantiomeric amino acids during acid hydrolysis of peptides detected by the liquid chromatography/tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of Boc-D-Asparagine in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly impacts synthesis efficiency, purity of the final product, and overall cost. The incorporation of D-asparagine, a non-proteinogenic amino acid, presents unique challenges, primarily the susceptibility of its side-chain amide to undergo undesirable side reactions. This guide provides a comprehensive cost-benefit analysis of using tert-butyloxycarbonyl (Boc)-D-asparagine in solid-phase peptide synthesis (SPPS), with a detailed comparison to its commonly used alternatives: 9-fluorenylmethyloxycarbonyl (Fmoc)-D-asparagine and benzyloxycarbonyl (Cbz)-D-asparagine.
Executive Summary
The choice between Boc, Fmoc, and Cbz protecting groups for D-asparagine hinges on a trade-off between cost, the chemical nature of the target peptide, and the potential for side reactions. Boc-D-asparagine offers a cost-effective option for routine peptide synthesis, particularly for sequences that are not prone to aggregation. The Fmoc strategy, while generally more expensive, provides milder deprotection conditions, making it suitable for acid-sensitive peptides. The Cbz group, traditionally used in solution-phase synthesis, is less common in modern SPPS due to harsh deprotection conditions but can be a viable option in specific contexts. The primary challenge with asparagine incorporation is the formation of an aspartimide intermediate, which can lead to racemization and the formation of β-peptide impurities.
Chemical Structures and Protecting Group Strategies
The fundamental difference between these protecting groups lies in their lability—the conditions required for their removal. This dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage reagents.
Caption: Chemical structures of Boc-, Fmoc-, and Cbz-protected D-asparagine.
Performance Comparison
While direct head-to-head experimental data for all three derivatives under identical conditions is limited in published literature, a comparative analysis can be constructed based on the well-established principles of each chemistry.
Table 1: General Performance Characteristics
| Feature | This compound | Fmoc-D-Asparagine | Cbz-D-Asparagine |
| Deprotection Condition | Acid-labile (e.g., TFA)[1][2] | Base-labile (e.g., 20% piperidine in DMF)[1][] | Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH)[1] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1][2] | Solid-Phase Peptide Synthesis (SPPS)[1][] | Primarily Solution-Phase Synthesis, less common in SPPS[1] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection[2] | Fully orthogonal with tBu-based side-chain protection[2] | Orthogonal to acid- and base-labile groups |
| Automation Friendliness | Amenable to automation | Highly amenable to automation with UV monitoring of deprotection[2] | Less suitable for automated SPPS |
Table 2: Side Reaction Propensity
| Side Reaction | This compound | Fmoc-D-Asparagine | Cbz-D-Asparagine |
| Aspartimide Formation | Can occur, but generally less pronounced than in Fmoc chemistry.[4] | Significant issue, especially in sequences with Asp-Gly or Asp-Ser motifs, due to repetitive base exposure.[4][5] | Less common in SPPS context; dependent on synthesis conditions. |
| Racemization | Lower risk during coupling and deprotection cycles.[2] | Higher risk, particularly during activation of the carboxylic acid.[6] | Can occur during activation. |
| Nitrile Formation (Dehydration) | Can be an issue without side-chain protection, especially with carbodiimide activators.[6] Using a side-chain protecting group like Xanthyl (Xan) is recommended. | A significant problem without side-chain protection. The use of a Trityl (Trt) group is standard practice.[6] | Possible during activation, side-chain protection is advisable. |
Cost-Benefit Analysis
The economic viability of each derivative is a crucial factor in project planning. The following table provides an approximate cost comparison. Prices are subject to variation based on supplier, purity, and scale.
Table 3: Cost Comparison
| Derivative | Approximate Price (USD/gram) | Key Cost Considerations |
| This compound | $18 - $45[7][8][9][10] | Lower initial cost of the amino acid derivative.[] The need for strong acids like HF for final cleavage can add to the overall cost due to specialized equipment requirements.[2] |
| Fmoc-D-Asparagine | $20 - $30 (unprotected)[11] | Higher initial cost of the amino acid derivative.[2] Milder final cleavage conditions (TFA-based cocktails) can reduce equipment costs.[2] |
| Fmoc-D-Asn(Trt)-OH | $96 - $165 | Significantly higher cost due to the side-chain protecting group, but often necessary to prevent side reactions and improve solubility.[12] |
| Cbz-D-Asparagine | ~$40 - $145[13][14][15][16] | The cost of the catalyst (e.g., Palladium on carbon) for hydrogenolysis and specialized equipment can be a factor. |
Experimental Protocols
Detailed methodologies are essential for the successful incorporation of D-asparagine into a peptide sequence.
Boc-SPPS Workflow using this compound
Caption: A typical workflow for a Boc-SPPS cycle.
Protocol 1: Manual Boc-SPPS Coupling of Boc-D-Asn(Xan)-OH
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF.
-
Coupling: In a separate vessel, pre-activate Boc-D-Asn(Xan)-OH (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Fmoc-SPPS Workflow using Fmoc-D-Asparagine
Caption: A typical workflow for an Fmoc-SPPS cycle.
Protocol 2: Manual Fmoc-SPPS Coupling of Fmoc-D-Asn(Trt)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[17][18][19]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate Fmoc-D-Asn(Trt)-OH (3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.[6][17][18] Add this solution to the resin and react for 1-2 hours.
-
Monitoring: Check for complete coupling using the Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for all amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.[18]
Conclusion and Recommendations
The selection of a protecting group strategy for the incorporation of D-asparagine is a multifaceted decision that requires careful consideration of the specific peptide sequence, the desired purity, and the overall project budget.
-
This compound is a cost-effective choice for routine peptide synthesis, especially for longer or more hydrophobic peptides where the Boc/Bzl strategy can offer advantages in reducing aggregation.[2] However, the requirement for harsh final cleavage conditions is a significant drawback. The use of a side-chain protecting group like Xan is highly recommended to prevent nitrile formation.
-
Fmoc-D-asparagine , particularly with a Trityl (Trt) side-chain protecting group, is the current standard for many applications due to its milder deprotection conditions and compatibility with a wide range of sensitive amino acids and modifications.[][12][] While the initial cost is higher, the potential for higher purity and easier handling can offset this for complex or high-value peptides. Minimizing the time of exposure to piperidine during deprotection is crucial to reduce the risk of aspartimide formation.[6]
-
Cbz-D-asparagine is less commonly employed in modern SPPS due to the challenges associated with its removal by catalytic hydrogenation on a solid support. It remains a valuable tool for solution-phase synthesis, particularly for the preparation of peptide fragments that will be subsequently used in fragment condensation.
For most applications, especially in a research and drug discovery setting where a variety of peptide sequences are synthesized, the Fmoc-D-Asn(Trt)-OH strategy, despite its higher initial cost, often provides the most reliable and versatile approach, yielding high-purity peptides with fewer side reactions. However, for large-scale production of robust peptides where cost is a primary driver, the this compound strategy remains a viable and economically advantageous option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Boc- D -Asn-OH = 98.0 TLC 75647-01-7 [sigmaaldrich.com]
- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 10. This compound | 75647-01-7 [m.chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | Advent [adventchembio.com]
- 14. chemscene.com [chemscene.com]
- 15. N-Cbz-D-Asparagine [oakwoodchemical.com]
- 16. calpaclab.com [calpaclab.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
Harnessing Chirality: A Comparative Guide to the Impact of D-Asparagine on Peptide-Protein Interaction Studies
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based therapeutics. Among these, D-amino acids, the enantiomers of their naturally occurring L-counterparts, offer a compelling avenue to enhance peptide stability and modulate biological activity. This guide provides an objective comparison of peptides containing D-asparagine versus their L-asparagine equivalents, supported by experimental data and detailed protocols, to inform rational peptide design and interaction studies.
The substitution of an L-amino acid with its D-enantiomer can profoundly influence a peptide's physicochemical properties, leading to significant alterations in its interaction with protein targets. While L-amino acids are the standard building blocks of proteins, the introduction of D-asparagine can confer resistance to enzymatic degradation, a critical advantage for therapeutic peptides.[1][2] However, this modification also presents unique challenges in chemical synthesis and can unpredictably alter binding affinity and biological function.[3]
Comparative Analysis: D-Asparagine vs. L-Asparagine Peptides
The primary motivation for incorporating D-asparagine into a peptide sequence is to improve its stability against proteolysis.[4][5] Endogenous proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[5] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and less susceptible to enzymatic degradation, leading to a longer in vivo half-life.[1][4]
However, the impact of this stereochemical change extends beyond stability, influencing the peptide's conformation and, consequently, its interaction with its protein target. This can lead to a range of outcomes, from enhanced binding affinity and potency to complete loss of activity.
| Feature | L-Asparagine Containing Peptide | D-Asparagine Containing Peptide | Supporting Evidence |
| Proteolytic Stability | Susceptible to degradation by endogenous proteases. | Significantly more resistant to proteolytic cleavage.[1][4][5] | Studies on various peptides have consistently shown that D-amino acid substitution enhances stability in serum and in the presence of proteases.[1][6] |
| Binding Affinity (Kd) | Varies depending on the specific peptide-protein interaction. | Can be higher, lower, or similar to the L-peptide. The change in stereochemistry alters the peptide's 3D structure, which directly impacts its fit within the protein's binding pocket. | The effect is context-dependent. For example, the D-Ala epimer of dermorphin is significantly more potent than the L-Ala version, while in other cases, D-substitution can abolish binding.[7] |
| Biological Activity | Native biological activity. | Can be enhanced, reduced, altered, or abolished.[8][9] | The functional consequences of L- to D-isomerization are diverse and depend on the specific biological system.[9] |
| Immunogenicity | Can be immunogenic. | Potentially lower immunogenicity due to altered processing by antigen-presenting cells, though excessive modification can still pose risks.[8] | The altered stereochemistry can affect how the peptide is recognized by the immune system. |
| Synthesis Complexity | Standard solid-phase peptide synthesis (SPPS) protocols. | Requires specialized protocols to prevent side reactions like aspartimide formation, which can lead to racemization and the formation of β-peptide linkages.[3] | The use of side-chain protecting groups like Trityl (Trt) is crucial for efficient and pure synthesis of D-Asn containing peptides.[10] |
Experimental Protocols
To rigorously assess the impact of D-asparagine incorporation, a series of well-defined experiments are essential. Below are detailed methodologies for key assays.
This assay compares the degradation rates of L- and D-asparagine containing peptides in the presence of proteases or serum.
Materials:
-
L- and D-asparagine containing peptides
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions of the L- and D-peptides in PBS.
-
Prepare a stock solution of the desired protease or thaw human serum.
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution or serum to the final desired concentrations.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic reaction.
-
Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time to determine the half-life (t1/2) of each peptide.[5]
SPR is a label-free technique used to measure the binding affinity and kinetics of peptide-protein interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
L- and D-asparagine containing peptides
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the L- and D-peptides in the running buffer.
-
Inject the peptide solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to record the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide-protein complex.
-
Regenerate the sensor surface to remove any bound peptide.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).
Materials:
-
Isothermal titration calorimeter
-
L- and D-asparagine containing peptides
-
Target protein
-
Dialysis buffer
Procedure:
-
Dialyze both the protein and the peptides against the same buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Visualizing the Impact: Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing peptide stability and the chemical pathway of asparagine degradation.
Caption: Workflow for comparing the proteolytic stability of L- and D-asparagine containing peptides.
Caption: Chemical pathway of asparagine deamidation and isomerization leading to L- and D-aspartyl forms.
Conclusion
The incorporation of D-asparagine into peptides is a powerful strategy for enhancing their therapeutic potential, primarily by increasing their stability against enzymatic degradation. However, this modification is not a simple "plug-and-play" solution. The altered stereochemistry can have complex and unpredictable effects on peptide conformation, binding affinity, and biological activity. Therefore, a thorough and systematic evaluation using a combination of stability assays, and biophysical techniques like SPR and ITC, is crucial for the rational design of D-amino acid-containing peptides. This guide provides the foundational knowledge and experimental frameworks necessary to navigate the challenges and harness the benefits of using D-asparagine in peptide-protein interaction studies.
References
- 1. mdpi.com [mdpi.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Side Reaction Profiles of Boc-Asn and Fmoc-Asn in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into synthetic peptides is a critical step in the development of therapeutics and research tools. However, the side-chain amide of asparagine presents unique challenges during solid-phase peptide synthesis (SPPS), leading to the formation of undesirable byproducts. The choice between the two most common orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the α-amino group of asparagine significantly influences the side reaction profile. This guide provides an objective comparison of the performance of Boc-Asn and Fmoc-Asn in SPPS, with a focus on their characteristic side reactions, supported by experimental data and detailed analytical protocols.
Executive Summary
The primary side reactions associated with the incorporation of asparagine are dehydration of the side-chain amide to form a β-cyanoalanine residue and aspartimide formation , which can lead to deamidation and isomerization.
-
Boc-Asn: The major concern during the coupling of Boc-Asn is dehydration to form a nitrile, particularly when using carbodiimide-based activators like DCC or DIC. The use of side-chain protecting groups such as xanthyl (Xan) or trityl (Trt) is crucial to minimize this side reaction.
-
Fmoc-Asn: In Fmoc chemistry, the primary challenge is aspartimide formation , which is induced by the basic conditions (typically piperidine) used for Fmoc deprotection. This can lead to subsequent deamidation to aspartic acid and isomerization to β-aspartyl peptides. Side-chain protection with the trityl (Trt) group is the standard approach to mitigate this issue.
Overall, while both strategies have their merits, the choice between Boc-Asn and Fmoc-Asn should be made based on the specific peptide sequence, the desired purity, and the coupling and deprotection conditions employed.
Side Reaction Profiles: A Head-to-Head Comparison
The propensity for side reactions is a critical performance parameter when selecting a protected asparagine derivative for SPPS. The following sections detail the primary side reactions for both Boc-Asn and Fmoc-Asn.
Boc-Asn: The Challenge of Dehydration (Nitrile Formation)
During the activation of the carboxylic acid of Boc-Asn, particularly with carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide can undergo an irreversible dehydration to yield a β-cyanoalanine residue.[1][2] This results in a peptide analog with a mass difference of -18 Da (loss of water), which can be difficult to separate from the desired product and may alter the biological activity of the peptide.
Mitigation Strategies for Dehydration:
-
Side-Chain Protection: The most effective strategy is the use of side-chain protected Boc-Asn derivatives. Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) and Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) are commonly used to shield the amide group during activation.[1]
-
Choice of Coupling Reagent: Non-carbodiimide coupling reagents, such as phosphonium salts (BOP, PyBOP) or aminium/uronium salts (HBTU, HATU), are less prone to inducing dehydration.[2]
Fmoc-Asn: The Persistent Problem of Aspartimide Formation
The use of a base, typically 20% piperidine in DMF, to remove the Fmoc protecting group creates an environment conducive to aspartimide formation. This intramolecular cyclization occurs when the backbone nitrogen attacks the side-chain amide of the adjacent asparagine residue. The resulting succinimide ring is susceptible to nucleophilic attack by water or piperidine, leading to a mixture of products including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts. This side reaction is particularly prevalent in sequences containing Asn-Gly or Asn-Ser motifs.[3][4]
Mitigation Strategies for Aspartimide Formation:
-
Side-Chain Protection: The use of a bulky side-chain protecting group is essential. Fmoc-Asn(Trt)-OH is the most widely used derivative to sterically hinder the cyclization reaction.[3]
-
Modified Deprotection Conditions: Using additives in the deprotection solution, such as 1-hydroxybenzotriazole (HOBt), can help to buffer the basicity and reduce aspartimide formation.[4] Alternatively, using weaker bases or shorter deprotection times can also be beneficial, although this may risk incomplete Fmoc removal.
Quantitative Data on Side Reactions
Direct quantitative comparison of side reactions between Boc-Asn and Fmoc-Asn under identical conditions is scarce in the literature. However, data from various studies provide insights into the extent of these side reactions under specific conditions.
| Strategy | Derivative | Side Reaction | Conditions | Extent of Side Reaction | Reference |
| Boc-SPPS | Boc-Asn-OH | Dehydration (Nitrile Formation) | DCC/HOBt coupling | Can be significant, sequence-dependent | [2] |
| Boc-Asn(Xan)-OH | Dehydration (Nitrile Formation) | Carbodiimide coupling | Significantly reduced | [1] | |
| Fmoc-SPPS | Fmoc-Asn(Trt)-OH | Aspartimide Formation | 20% Piperidine in DMF | Sequence and coupling dependent, but can still occur | [3][5] |
| Fmoc-Asp(OtBu)-OH adjacent to Asn(Trt) | Aspartimide Formation | Prolonged basic treatment | 5.5% | [4] |
Note: The extent of side reactions is highly dependent on the peptide sequence, coupling reagents, reaction times, and temperature. The data presented here are illustrative and may not be representative of all synthetic conditions.
Experimental Protocols
Detailed and validated experimental protocols are crucial for minimizing side reactions and accurately quantifying any byproducts.
Protocol 1: Standard Coupling of Boc-Asn(Xan)-OH in Boc-SPPS
Objective: To incorporate an asparagine residue using Boc-Asn(Xan)-OH to minimize dehydration.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asn(Xan)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).
-
Washing: Wash the resin with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Standard Coupling of Fmoc-Asn(Trt)-OH in Fmoc-SPPS
Objective: To incorporate an asparagine residue using Fmoc-Asn(Trt)-OH to minimize aspartimide formation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asn(Trt)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Analytical HPLC Method for Quantification of Side Products
Objective: To separate and quantify the desired peptide from its dehydrated and/or deamidated/isomerized byproducts.
Materials:
-
Crude peptide sample
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Column Temperature: 40°C
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting gradient would be 5-65% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired peptide based on its expected retention time and mass (if coupled to a mass spectrometer).
-
Identify peaks corresponding to side products. The dehydrated peptide (nitrile) will have a mass of -18 Da, while deamidated/isomerized products will have the same mass but different retention times.
-
Integrate the peak areas of the desired product and the impurities to determine their relative percentages.
-
Protocol 4: LC-MS/MS Analysis for Identification of Deamidation and Isomerization Sites
Objective: To confirm the identity and locate the position of deamidation and isomerization in the peptide sequence.
Materials:
-
Purified peptide or crude mixture
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 3, using formic acid instead of TFA in the mobile phases.
-
LC-MS/MS Conditions:
-
Use a gradient similar to the analytical HPLC method, adjusted for the different column dimensions and flow rate (typically 0.2-0.4 mL/min).
-
Acquire data in positive ion mode.
-
Perform a full MS scan to identify the precursor ions of the peptide and its modified forms.
-
Perform tandem MS (MS/MS) on the precursor ions to obtain fragment ion spectra.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to confirm the peptide sequence.
-
For deamidated peptides, look for a +0.984 Da mass shift on the asparagine residue in the fragment ions.
-
Distinguishing between α- and β-aspartyl linkages can be challenging and often relies on characteristic fragmentation patterns or comparison with synthetic standards.
-
Visualizing the Side Reaction Pathways
To better understand the chemical transformations leading to these side products, the following diagrams illustrate the reaction mechanisms.
Conclusion
The choice between Boc-Asn and Fmoc-Asn for solid-phase peptide synthesis involves a trade-off between the risk of dehydration and aspartimide formation. While Boc-SPPS is susceptible to nitrile formation during coupling, this can be effectively managed with appropriate side-chain protection and the use of non-carbodiimide coupling reagents. In contrast, Fmoc-SPPS inherently risks aspartimide formation due to the basic deprotection conditions, a challenge that requires careful consideration of the peptide sequence and the use of bulky side-chain protecting groups like Trt.
For researchers, a thorough understanding of these side reaction profiles, coupled with the implementation of robust synthetic and analytical protocols, is paramount to achieving the desired peptide purity and yield. The information and protocols provided in this guide serve as a valuable resource for navigating the complexities of incorporating asparagine into synthetic peptides and making informed decisions to ensure the success of their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-D-asparagine
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Boc-D-asparagine, a common reagent in peptide synthesis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, while not classified as a hazardous substance under Regulation (EC) No. 1272/2008, requires careful management to prevent environmental contamination and ensure personnel safety.[1]
Immediate Safety and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.
Personal Protective Equipment (PPE): Before handling a spill, ensure you are wearing the appropriate PPE:
-
Chemical safety goggles or glasses
-
Chemical-resistant gloves
-
A laboratory coat
-
A dust mask or respirator to avoid inhalation of dust particles[2]
Spill Containment and Cleanup:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[1][3]
-
Collection: Place the swept-up material and any contaminated items (e.g., weighing paper, wipes) into a suitable, sealed, and clearly labeled waste container.[1][3]
-
Cleaning: Clean the spill area with a damp cloth. Dispose of the cleaning materials as chemical waste.[3]
-
Large Spills: In the case of a large spill, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]
Step-by-Step Disposal Protocol
Proper disposal of this compound involves a systematic approach to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
All unused or excess this compound should be treated as chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
-
Containerization:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound".
-
Include the CAS number (75647-01-7) for clear identification.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Final Disposal:
Quantitative Data Summary
Currently, there is no specified quantitative data available for the disposal of this compound, such as concentration limits for drain disposal, as this method is not recommended. The standard and required procedure is to dispose of it as solid chemical waste through a licensed disposal company.
| Parameter | Value |
| CAS Number | 75647-01-7 |
| Molecular Formula | C₉H₁₆N₂O₅ |
| Molecular Weight | 232.23 g/mol |
| Appearance | White powder |
| Storage Temperature | 0-8 °C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Boc-D-asparagine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Boc-D-asparagine, ensuring laboratory safety and operational efficiency.
This compound (tert-butoxycarbonyl-D-asparagine) is a protected amino acid derivative commonly utilized in peptide synthesis and other biochemical applications. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of the compound.[1][2] This guide provides detailed procedural information for the handling and disposal of this compound.
Physicochemical and Safety Data
A clear understanding of the compound's properties is fundamental to safe handling.
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₅ |
| Molecular Weight | 232.23 g/mol |
| Appearance | White powder or solid |
| Melting Point | 175-181 °C |
| Storage Temperature | 2-8°C, sealed in a dry place |
| Hazard Identification | Not classified as hazardous. May cause skin, eye, and respiratory irritation.[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant, with side shields. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Long-sleeved to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust generation is a concern, a dust mask or handling within a fume hood is recommended. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to use is critical for both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Verify that the label correctly identifies the contents as this compound.
-
Store the container in a designated, cool, and dry area, away from incompatible materials. The recommended storage temperature is 2-8°C.
2. Preparation for Use:
-
Before opening the container, ensure you are wearing the appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
Allow the container to reach room temperature before opening to prevent condensation, which could compromise the integrity of the compound.
3. Weighing and Dispensing:
-
Use a clean spatula and weigh boat for accurate measurement.
-
Minimize the creation of dust when transferring the powder.
-
Close the container tightly immediately after dispensing to prevent contamination and absorption of moisture.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, gently sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed container for disposal. Clean the spill area with soap and water.
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: If the powder comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: If dust is inhaled, move to an area with fresh air. If respiratory irritation occurs, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and adhere to laboratory regulations.
1. Unused Compound:
-
Unused or waste this compound should be disposed of as non-hazardous solid chemical waste.
-
Place the solid waste in a clearly labeled, sealed container.
2. Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated waste container.
-
This waste can typically be disposed of as standard laboratory solid waste, unless it is contaminated with other hazardous materials.
3. Solutions:
-
Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous chemicals and are within the pH limits for your institution's wastewater disposal. Always consult your institution's specific guidelines.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
